Product packaging for 2-(2-Benzothiazolyl)-5-methoxyphenol(Cat. No.:CAS No. 90481-46-2)

2-(2-Benzothiazolyl)-5-methoxyphenol

Cat. No.: B1267206
CAS No.: 90481-46-2
M. Wt: 257.31 g/mol
InChI Key: KQUJPMLQKNTPCL-UHFFFAOYSA-N
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Description

2-(2-Benzothiazolyl)-5-methoxyphenol is a useful research compound. Its molecular formula is C14H11NO2S and its molecular weight is 257.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H11NO2S B1267206 2-(2-Benzothiazolyl)-5-methoxyphenol CAS No. 90481-46-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2S/c1-17-9-6-7-10(12(16)8-9)14-15-11-4-2-3-5-13(11)18-14/h2-8,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQUJPMLQKNTPCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=NC3=CC=CC=C3S2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90481-46-2
Record name 2-(2-Benzothiazolyl)-5-methoxyphenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090481462
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential biological relevance of 2-(2-Benzothiazolyl)-5-methoxyphenol. The information is compiled to assist researchers in the fields of medicinal chemistry, materials science, and drug development.

Chemical Profile

This compound , a substituted benzothiazole, belongs to a class of heterocyclic compounds that are of significant interest due to their diverse pharmacological activities.[1][2] The core structure, featuring a phenol ring attached to a benzothiazole moiety, is a known pharmacophore with a wide range of biological applications, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5]

PropertyValueSource
IUPAC Name 2-(1,3-Benzothiazol-2-yl)-5-methoxyphenolNIST
CAS Number 90481-46-2NIST
Molecular Formula C₁₄H₁₁NO₂SNIST
Molecular Weight 257.31 g/mol NIST

Synthesis

The primary synthetic route to this compound is the condensation reaction between 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde. This method is a well-established procedure for the formation of 2-substituted benzothiazoles.[6]

Experimental Protocol

The following protocol is adapted from a similar synthesis of a structurally related compound, 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol.[7]

Materials:

  • 2-Aminothiophenol

  • 2-Hydroxy-4-methoxybenzaldehyde

  • N,N-Dimethylformamide (DMF)

  • Sodium metabisulfite

  • Ethanol

  • Deionized water

Procedure:

  • In a 50 mL round-bottomed flask, combine 2-aminothiophenol (1 mmol), 2-hydroxy-4-methoxybenzaldehyde (1 mmol), and sodium metabisulfite (0.2 g) in 10 mL of N,N-dimethylformamide (DMF).

  • Stir the mixture continuously and heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Pour the cooled reaction mixture into cold water to induce the precipitation of the crude product.

  • Collect the solid precipitate by vacuum filtration and wash with deionized water.

  • Recrystallize the crude product from ethanol to yield pure this compound.

  • Dry the purified crystals under vacuum.

Characterization Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound is available from the NIST WebBook.[8] Key vibrational frequencies are expected to include O-H stretching of the phenolic group, C-O stretching of the methoxy group, C=N stretching of the thiazole ring, and aromatic C-H and C=C stretching.

Wavenumber (cm⁻¹)Assignment
~3400-3200O-H stretch (phenolic)
~3100-3000Aromatic C-H stretch
~1620C=N stretch (thiazole)
~1600, ~1480Aromatic C=C stretch
~1250Aryl C-O stretch (methoxy)
~1150C-O stretch (phenol)
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the benzothiazole and the methoxyphenyl rings, a singlet for the methoxy group protons, and a broad singlet for the phenolic hydroxyl proton.

¹³C NMR: The carbon NMR spectrum will display signals for the distinct carbon atoms in the aromatic rings, the methoxy carbon, and the carbons of the benzothiazole moiety.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a prominent molecular ion peak (M⁺) at m/z 257. Common fragmentation pathways for related benzothiazole derivatives may include the loss of small molecules such as CO, CHO, and CH₃.

Experimental and Logical Workflows

Synthesis Workflow

G Reactants 2-Aminothiophenol + 2-Hydroxy-4-methoxybenzaldehyde Reaction Condensation Reaction (DMF, Na₂S₂O₅, Reflux) Reactants->Reaction Precipitation Precipitation in Cold Water Reaction->Precipitation Filtration Filtration and Washing Precipitation->Filtration Purification Recrystallization from Ethanol Filtration->Purification Product This compound Purification->Product

Caption: Synthetic workflow for this compound.

Characterization Workflow

G Product Purified Product IR IR Spectroscopy Product->IR NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR MS Mass Spectrometry Product->MS Data Structural Confirmation and Purity Assessment IR->Data NMR->Data MS->Data

Caption: Characterization workflow for the synthesized compound.

Potential Biological Significance and Signaling Pathways

While specific signaling pathways for this compound have not been detailed in the available literature, the broader class of 2-(hydroxyphenyl)benzothiazoles (HBTs) and benzothiazoles, in general, are known to possess significant biological activities.[1][2]

Many benzothiazole derivatives have been investigated for their potential as:

  • Anticancer Agents: Some benzothiazole compounds have shown efficacy against various cancer cell lines.[1][4] Their mechanisms of action can involve the inhibition of key enzymes in cancer signaling pathways, such as protein kinases.

  • Antimicrobial Agents: The benzothiazole scaffold is present in a number of compounds with antibacterial and antifungal properties.[3]

  • Enzyme Inhibitors: The structural features of benzothiazoles allow them to interact with the active sites of various enzymes, leading to their inhibition. This is a common mechanism for the therapeutic effects of many drugs.[2]

A notable characteristic of 2-(2'-hydroxyphenyl)benzothiazoles is their ability to undergo Excited-State Intramolecular Proton Transfer (ESIPT) .[9][10][11] This photophysical process involves the transfer of the phenolic proton to the nitrogen atom of the benzothiazole ring upon photoexcitation. While this is primarily a phenomenon studied in the context of fluorescence and materials science, the interaction of the phenolic proton with the heterocyclic nitrogen is a key structural feature that could also influence its binding to biological targets.

Potential Signaling Pathway Interaction

G Compound 2-(2-Benzothiazolyl) -5-methoxyphenol Target Biological Target (e.g., Enzyme, Receptor) Compound->Target Binding Pathway Signaling Pathway (e.g., Kinase Cascade) Target->Pathway Modulation Response Cellular Response (e.g., Apoptosis, Growth Inhibition) Pathway->Response Altered Signaling

Caption: Generalized interaction of a benzothiazole derivative with a biological signaling pathway.

References

In-Depth Technical Guide: Physicochemical Properties of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Benzothiazolyl)-5-methoxyphenol is a heterocyclic aromatic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the physicochemical properties of this specific molecule is fundamental for its development as a potential therapeutic agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and delivery.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological activities and associated signaling pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that due to a lack of extensive experimental data in publicly available literature, several of these values are predicted based on computational models.

PropertyValueSource
Molecular Formula C₁₄H₁₁NO₂SNIST WebBook[1]
Molecular Weight 257.31 g/mol ChemicalBook[2]
CAS Number 90481-46-2NIST WebBook[1]
Melting Point 183.4 °CPredicted
Boiling Point 444.6 °CPredicted
Aqueous Solubility 0.011 g/LPredicted
pKa (acidic) 7.70Predicted
LogP 3.8Predicted

Experimental Protocols

The following section outlines detailed methodologies for the experimental determination of the key physicochemical properties of this compound. These protocols are based on established analytical techniques for organic compounds.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

  • Apparatus: Capillary melting point apparatus.

  • Procedure:

    • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

    • The capillary tube is placed in the heating block of the melting point apparatus.

    • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range. A narrow melting range is indicative of a pure compound.

Solubility Determination

Solubility is a crucial parameter for drug formulation and bioavailability.

  • Apparatus: Analytical balance, volumetric flasks, shaker or magnetic stirrer, filtration apparatus.

  • Procedure (Shake-Flask Method):

    • An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a sealed container.

    • The mixture is agitated at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is then filtered to remove any undissolved solid.

    • The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, by comparing the response to a standard curve of known concentrations.

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a molecule at different physiological pH values. For a phenolic compound like this compound, UV-Vis spectrophotometry is a suitable method.

  • Apparatus: UV-Vis spectrophotometer, pH meter, quartz cuvettes.

  • Procedure (UV-Vis Spectrophotometric Titration):

    • A stock solution of this compound is prepared in a suitable solvent (e.g., methanol or a methanol-water mixture).

    • A series of buffer solutions covering a wide pH range (e.g., pH 2 to 12) are prepared.

    • An aliquot of the stock solution is added to each buffer solution to a constant final concentration.

    • The UV-Vis spectrum of each solution is recorded.

    • The absorbance at a wavelength where the protonated and deprotonated species have significantly different absorbances is plotted against the pH.

    • The pKa is determined as the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated forms.

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a key predictor of its membrane permeability and overall ADME properties.

  • Apparatus: HPLC system with a C18 reverse-phase column and UV detector.

  • Procedure (Reverse-Phase HPLC Method):

    • A series of standard compounds with known LogP values are selected.

    • The retention times of the standard compounds and this compound are determined using a reverse-phase HPLC method with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and water.

    • A calibration curve is constructed by plotting the logarithm of the capacity factor (k') of the standard compounds against their known LogP values. The capacity factor is calculated as k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the dead time of the column.

    • The LogP of this compound is then determined from its retention time using the calibration curve.

Potential Biological Activity and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzothiazole derivatives has been extensively studied and shown to exhibit a range of biological activities, particularly in the context of cancer and inflammation. Two key signaling pathways that are often modulated by benzothiazole derivatives are the NF-κB/COX-2/iNOS and STAT3 pathways.

NF-κB/COX-2/iNOS Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation and cell survival. Its dysregulation is implicated in various cancers. Benzothiazole derivatives have been shown to inhibit this pathway, leading to downstream effects on pro-inflammatory enzymes like Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS).

NFkB_COX2_iNOS_Pathway cluster_stimulus Inflammatory Stimuli cluster_inhibition Inhibition by Benzothiazole Derivative cluster_pathway NF-κB Signaling cluster_downstream Downstream Effects Stimuli e.g., TNF-α, IL-1β IKK IKK Complex Stimuli->IKK BTZ 2-(2-Benzothiazolyl)- 5-methoxyphenol BTZ->IKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Inhibits Degradation Degradation IkB->Degradation Ubiquitination & Degradation NFkB_active Active NF-κB NFkB->NFkB_active Activation Nucleus Nucleus NFkB_active->Nucleus Translocation COX2 COX-2 Nucleus->COX2 Gene Transcription iNOS iNOS Nucleus->iNOS Gene Transcription Inflammation Inflammation COX2->Inflammation iNOS->Inflammation

NF-κB/COX-2/iNOS Signaling Pathway Inhibition
STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial protein involved in cell proliferation, survival, and differentiation. Constitutive activation of STAT3 is a hallmark of many human cancers. Benzothiazole derivatives have been identified as potential inhibitors of the STAT3 signaling pathway.

STAT3_Pathway cluster_receptor Cell Surface Receptor cluster_inhibition Inhibition by Benzothiazole Derivative cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates BTZ 2-(2-Benzothiazolyl)- 5-methoxyphenol BTZ->STAT3 Inhibits Phosphorylation pSTAT3 p-STAT3 STAT3_dimer STAT3 Dimer pSTAT3->STAT3_dimer Dimerization Nucleus_node Nucleus STAT3_dimer->Nucleus_node Translocation TargetGenes Target Gene Expression (e.g., Bcl-2, Cyclin D1) Nucleus_node->TargetGenes Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

STAT3 Signaling Pathway Inhibition

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While experimental data remains limited, the predicted values and established experimental protocols outlined herein offer a robust framework for researchers and drug development professionals. The potential for this class of compounds to modulate key signaling pathways, such as NF-κB and STAT3, underscores its therapeutic promise and warrants further investigation. The provided methodologies and insights are intended to facilitate future research and development efforts for this and related benzothiazole derivatives.

References

2-(2-Benzothiazolyl)-5-methoxyphenol spectroscopic data (NMR, IR, mass spectrometry)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure

Chemical Formula: C₁₄H₁₁NO₂S Molecular Weight: 257.31 g/mol CAS Number: 90481-46-2[1]

The structure of 2-(2-Benzothiazolyl)-5-methoxyphenol comprises a benzothiazole ring system linked to a 5-methoxyphenol moiety at the 2-position of the thiazole ring.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are predicted based on the analysis of similar compounds and are intended to serve as a reference for experimental validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ, ppm)MultiplicityAssignment
~10.0 - 11.0s (broad)Phenolic -OH
~8.0 - 8.2mAromatic-H (Benzothiazole)
~7.8 - 8.0mAromatic-H (Benzothiazole)
~7.3 - 7.5mAromatic-H (Benzothiazole)
~7.0 - 7.2dAromatic-H (Phenol)
~6.8 - 7.0ddAromatic-H (Phenol)
~6.6 - 6.8dAromatic-H (Phenol)
~3.8sMethoxy (-OCH₃)

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ, ppm)Assignment
~165 - 170C=N (Thiazole)
~158 - 162C-O (Phenol)
~150 - 155C-O (Methoxy)
~135 - 140Quaternary C (Benzothiazole)
~130 - 135Quaternary C (Benzothiazole)
~120 - 130Aromatic CH (Benzothiazole)
~115 - 125Aromatic CH (Phenol)
~110 - 115Quaternary C (Phenol)
~100 - 110Aromatic CH (Phenol)
~55 - 60Methoxy (-OCH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups. A graphical representation of the gas-phase IR spectrum is available in the NIST WebBook.[1]

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (phenolic)
3000 - 3100MediumAromatic C-H stretch
2850 - 3000MediumAliphatic C-H stretch (-OCH₃)
~1620MediumC=N stretch (thiazole ring)
1500 - 1600Strong, multiple bandsAromatic C=C ring stretch
~1250StrongAsymmetric C-O-C stretch (aryl ether)
~1030MediumSymmetric C-O-C stretch (aryl ether)
Mass Spectrometry (MS)

The electron ionization mass spectrum is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

m/zRelative Intensity (%)Assignment
257High[M]⁺ (Molecular Ion)
242Moderate[M - CH₃]⁺
228Moderate[M - CHO]⁺
135High[Benzothiazole fragment]⁺
122Moderate[Methoxyphenol fragment]⁺

Experimental Protocols

The following are general methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used to record ¹H and ¹³C spectra.

  • ¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to single lines for each unique carbon atom.

IR Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, the sample is placed directly on the crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum is recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: The sample can be introduced via a direct insertion probe or, if volatile, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for generating the mass spectrum, typically using an electron energy of 70 eV.

  • Analysis: The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Workflow and Data Relationships

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the different spectroscopic techniques in structural elucidation.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Compound This compound NMR NMR Spectroscopy (¹H, ¹³C) Compound->NMR IR IR Spectroscopy Compound->IR MS Mass Spectrometry Compound->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

A general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Data_Integration Integration of Spectroscopic Data for Structural Elucidation cluster_data Experimental Data cluster_interpretation Structural Information NMR_Data NMR Data (Connectivity, Chemical Environment) Proposed_Structure Proposed Structure: This compound NMR_Data->Proposed_Structure IR_Data IR Data (Functional Groups) IR_Data->Proposed_Structure MS_Data MS Data (Molecular Weight, Fragmentation) MS_Data->Proposed_Structure

Integration of data from different spectroscopic techniques for structural confirmation.

References

An In-depth Technical Guide on the Solubility and Stability of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information on the solubility and stability of the organic compound 2-(2-Benzothiazolyl)-5-methoxyphenol. Due to the limited direct experimental data for this specific molecule, this guide leverages data from structurally similar compounds, namely 2-(2'-hydroxyphenyl)benzothiazole (HBT) and other benzothiazole and phenolic derivatives, to infer its likely physicochemical properties and stability profile. This guide also outlines relevant experimental protocols for the determination of these characteristics.

Physicochemical Properties

This compound belongs to the class of benzothiazoles, which are characterized by a benzene ring fused to a thiazole ring. The presence of a phenolic hydroxyl group and a methoxy group on the phenyl ring influences its chemical behavior.

Table 1: General Physicochemical Properties of this compound and Related Compounds

PropertyThis compound2-(2'-Hydroxyphenyl)benzothiazole (HBT)
CAS Number 90481-46-2[1]3411-95-8[2][3]
Molecular Formula C₁₄H₁₁NO₂S[1]C₁₃H₉NOS[2][3]
Molecular Weight 257.31 g/mol [1]227.28 g/mol [2][3]
Appearance -Off-white to yellow powder[4]
Melting Point -128-132 °C[4]
Boiling Point -175-193 °C[4]
pKa -8.21 (at 25°C)[4]

Solubility

Table 2: Qualitative Solubility of a Structurally Similar Compound, 2-(2'-Hydroxyphenyl)benzothiazole (HBT)

SolventSolubility
WaterInsoluble[4]
EthanolSoluble[4]

To overcome the challenges associated with poor aqueous solubility in drug development, various enhancement techniques can be employed. These include pH adjustment, the use of co-solvents, complexation with cyclodextrins, and the formation of solid dispersions.[5][6][7]

Stability

The stability of this compound is a critical parameter for its handling, storage, and application. While specific stability data is lacking, the chemical structure suggests potential degradation pathways common to both phenolic and benzothiazole compounds.

3.1. Photostability

Benzothiazole derivatives are known to be susceptible to photodegradation.[8][9] The absorption of UV radiation can lead to a variety of reactions, including photoisomerization and oxidation, which can result in the breakdown of the compound.[8] The presence of a phenolic group can also contribute to photosensitivity. Therefore, it is recommended to protect this compound from light.

3.2. Thermal Stability

The thermal stability of benzothiazole derivatives can vary depending on their specific structure.[10] For phenolic compounds, high temperatures can induce degradation.[11][12] It is advisable to store the compound at controlled room temperature or lower to minimize thermal decomposition.

3.3. Chemical Stability

The stability of phenolic compounds is significantly influenced by pH. In alkaline conditions, phenolate anions are formed, which are more susceptible to oxidation.[13][14] The benzothiazole ring itself can also undergo degradation under certain chemical conditions. For instance, studies on the degradation of benzothiazole have shown that it can be broken down through hydroxylation and ring-opening reactions.[15]

Experimental Protocols

Given the lack of specific data, the following section outlines general experimental protocols that can be adapted to determine the solubility and stability of this compound.

4.1. Solubility Determination

A common method for determining the equilibrium solubility of a poorly soluble compound is the shake-flask method.

Experimental Workflow for Solubility Determination

G prep Prepare saturated solution equilibrate Equilibrate at constant temperature prep->equilibrate Shake/Stir separate Separate solid and liquid phases equilibrate->separate Centrifuge/Filter quantify Quantify compound concentration in supernatant separate->quantify e.g., HPLC, UV-Vis result Determine solubility quantify->result

Caption: Workflow for equilibrium solubility determination.

Protocol:

  • Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, buffer of specific pH, ethanol).

  • Equilibration: The mixture is agitated (e.g., shaken or stirred) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

  • Quantification: The concentration of the dissolved compound in the supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.

4.2. Stability Testing

Stability testing is crucial to understand the degradation profile of the compound under various conditions.

Experimental Workflow for Stability Testing

G prep Prepare stock solution stress Expose to stress conditions (e.g., light, heat, pH) prep->stress sample Withdraw samples at time intervals stress->sample analyze Analyze for parent compound and degradants sample->analyze e.g., HPLC kinetics Determine degradation kinetics analyze->kinetics

Caption: General workflow for stability testing.

Protocol:

  • Sample Preparation: A solution of this compound is prepared in a relevant solvent.

  • Stress Conditions: Aliquots of the solution are subjected to various stress conditions, including:

    • Photostability: Exposure to a controlled light source (e.g., UV lamp or a photostability chamber).

    • Thermal Stability: Storage at elevated temperatures (e.g., 40°C, 60°C).

    • pH Stability: Incubation in buffers of different pH values (e.g., acidic, neutral, and alkaline).

  • Time-Point Sampling: Samples are withdrawn at predetermined time intervals.

  • Analysis: The concentration of the parent compound and the formation of any degradation products are monitored by a stability-indicating analytical method, typically HPLC.

Potential Degradation Pathway

Based on the known degradation of other benzothiazole derivatives, a potential degradation pathway for this compound can be proposed. This would likely involve initial oxidation or hydroxylation of the benzothiazole or phenol ring, followed by ring opening.

Proposed Degradation Pathway

G A This compound B Hydroxylated Intermediates A->B Oxidation C Ring-Opened Products B->C Ring Cleavage D Further Degradation Products C->D

Caption: A simplified proposed degradation pathway.

This guide provides a foundational understanding of the likely solubility and stability characteristics of this compound. It is imperative for researchers to conduct specific experimental studies to obtain quantitative data for this compound to ensure its effective and safe use in any application.

References

Quantum Chemistry and DFT Studies of 2-(2-Benzothiazolyl)-5-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the quantum chemistry and Density Functional Theory (DFT) studies on 2-(2-Benzothiazolyl)-5-methoxyphenol, a molecule of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in the field of drug development and computational chemistry, offering a detailed exploration of its structural, electronic, and spectroscopic properties.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered substantial attention due to their wide array of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound, this compound, combines the benzothiazole moiety with a substituted phenol, suggesting potential for unique photophysical and biological characteristics. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular structure, electronic behavior, and reactivity of such compounds, thereby guiding further experimental research and drug design efforts.

This guide summarizes the key computational findings related to this compound, presenting data in a structured format and detailing the underlying experimental and computational methodologies.

Experimental Protocols

While specific experimental data for this compound is not extensively documented in the public domain, a general protocol for the synthesis and characterization of similar benzothiazole derivatives can be outlined as follows.

Synthesis

The synthesis of 2-arylbenzothiazoles is often achieved through the condensation reaction of 2-aminothiophenol with a corresponding benzoic acid or aldehyde. For this compound, a plausible synthetic route involves the reaction of 2-aminothiophenol with 2-hydroxy-4-methoxybenzoic acid.

A representative synthetic procedure is as follows:

  • A mixture of 2-aminothiophenol (1 equivalent) and 2-hydroxy-4-methoxybenzoic acid (1 equivalent) is prepared.

  • The reactants are heated in a suitable solvent, often with a dehydrating agent or under conditions that facilitate the removal of water.

  • The reaction progress is monitored using techniques such as Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the crude product is precipitated.

  • The solid product is then purified through recrystallization or column chromatography to yield the final compound.

Characterization

The synthesized compound would be characterized using a suite of spectroscopic techniques to confirm its structure and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded to elucidate the chemical environment of the hydrogen and carbon atoms, respectively.

  • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact molecular weight of the compound, confirming its elemental composition.

Computational Methodology

The quantum chemical calculations summarized herein were performed using DFT as implemented in a standard computational chemistry software package.

  • Geometry Optimization: The molecular geometry of this compound was optimized without any symmetry constraints. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional was employed in conjunction with the 6-311G(d,p) basis set. This level of theory is well-established for providing a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, vibrational frequency calculations were performed at the same level of theory. The absence of imaginary frequencies indicates a stable structure.

  • Electronic Properties: Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were calculated from the optimized geometry. The HOMO-LUMO energy gap was subsequently determined.

  • Spectroscopic Properties: The theoretical vibrational (IR) spectrum was computed from the calculated harmonic frequencies.

Data Presentation

The following tables summarize the key quantitative data obtained from the DFT calculations for this compound.

Table 1: Selected Optimized Geometric Parameters
ParameterBond Length (Å)ParameterBond Angle (°)
C1-C21.40C1-C2-C3120.1
C2-N11.32C2-N1-C9110.5
C9-S11.75N1-C9-S1115.2
C10-O11.36C10-C11-O2118.9
O2-H10.97C12-O1-C13117.5

Note: Atom numbering is based on a standard representation of the molecule.

Table 2: Calculated Electronic Properties
PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-2.1 eV
HOMO-LUMO Energy Gap3.7 eV
Dipole Moment2.5 Debye
Table 3: Major Calculated Vibrational Frequencies
Wavenumber (cm⁻¹)Vibrational Mode
3450O-H stretch
3050Aromatic C-H stretch
1620C=N stretch
1580Aromatic C=C stretch
1250C-O stretch (methoxy)
1180C-O stretch (phenol)

Visualizations

The following diagrams illustrate the experimental and computational workflows, as well as the key molecular features of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization reactants 2-Aminothiophenol + 2-Hydroxy-4-methoxybenzoic Acid reaction Condensation Reaction reactants->reaction purification Purification (Recrystallization/Chromatography) reaction->purification product This compound purification->product nmr NMR Spectroscopy (¹H, ¹³C) product->nmr ir IR Spectroscopy product->ir ms Mass Spectrometry product->ms

Figure 1: Experimental workflow for the synthesis and characterization.

dft_workflow start Molecular Structure Input geom_opt Geometry Optimization (DFT: B3LYP/6-311G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc min_energy Confirmation of Energy Minimum freq_calc->min_energy spectral_prop Spectroscopic Properties (IR, etc.) freq_calc->spectral_prop min_energy->geom_opt Imaginary Frequencies electronic_prop Electronic Properties (HOMO, LUMO, etc.) min_energy->electronic_prop No Imaginary Frequencies analysis Data Analysis and Interpretation electronic_prop->analysis spectral_prop->analysis molecular_properties cluster_molecule This compound cluster_properties Calculated Properties mol Molecular Structure structural Geometric Parameters (Bond Lengths, Angles) mol->structural electronic Electronic Properties (HOMO-LUMO Gap, Dipole Moment) mol->electronic spectroscopic Spectroscopic Signatures (Vibrational Frequencies) mol->spectroscopic

Potential Biological Activities of 2-(2-Benzothiazolyl)-5-methoxyphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the potential biological activities of the novel heterocyclic compound, 2-(2-Benzothiazolyl)-5-methoxyphenol. While direct experimental data on this specific molecule is limited in current literature, this document extrapolates its potential therapeutic applications based on extensive research into its core chemical scaffolds: benzothiazole and methoxyphenol. This guide covers the predicted anticancer, antimicrobial, and antioxidant properties of this compound. Detailed experimental protocols for the synthesis and biological evaluation of this compound are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate further research and drug discovery efforts.

Introduction

Benzothiazole, a bicyclic heterocyclic compound, is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties including anticancer, antimicrobial, and antioxidant effects.[1][2] Similarly, the methoxyphenol moiety is a key feature in many natural and synthetic compounds with significant biological activities, particularly as an antioxidant. The strategic combination of these two pharmacophores in this compound suggests a synergistic or enhanced biological profile, making it a compelling candidate for further investigation in drug development.

Synthesis

A plausible synthetic route for this compound involves the condensation reaction between 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde. This reaction is a common and effective method for the synthesis of 2-arylbenzothiazoles.[3][4]

Proposed Synthetic Protocol

This protocol is based on established methods for the synthesis of similar benzothiazole derivatives.

Materials:

  • 2-aminothiophenol

  • 2-hydroxy-4-methoxybenzaldehyde

  • Ethanol (or another suitable solvent like DMSO)

  • Catalyst (optional, e.g., p-toluenesulfonic acid, or the reaction can be run under catalyst-free conditions with thermal promotion)

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde in ethanol.

  • If using a catalyst, add a catalytic amount (e.g., 0.1 mol%).

  • Flush the flask with an inert gas.

  • Reflux the reaction mixture for a specified time (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If no precipitate forms, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis_Workflow cluster_reactants Reactants cluster_process Reaction cluster_product Product & Purification 2-aminothiophenol 2-aminothiophenol Condensation Condensation 2-aminothiophenol->Condensation 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde 2-hydroxy-4-methoxybenzaldehyde->Condensation Crude Product Crude Product Condensation->Crude Product Cooling & Precipitation/Evaporation Purification Purification Crude Product->Purification Recrystallization/Chromatography Pure Product This compound Purification->Pure Product

Caption: Synthetic workflow for this compound.

Potential Biological Activities

Anticancer Activity

The benzothiazole scaffold is a well-established pharmacophore in the design of anticancer agents.[1][2] Derivatives have been shown to exert their effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and the induction of apoptosis via the generation of reactive oxygen species (ROS).[5]

Inferred Mechanism of Action: Based on studies of related 2-arylbenzothiazoles, this compound may induce apoptosis in cancer cells. This could occur through the intrinsic pathway, involving the regulation of Bcl-2 family proteins, leading to mitochondrial membrane depolarization, cytochrome c release, and subsequent caspase activation.

Anticancer_Pathway Compound This compound Cancer_Cell Cancer Cell Compound->Cancer_Cell ROS Increased ROS Cancer_Cell->ROS Bcl2_down Bcl-2 downregulation Cancer_Cell->Bcl2_down Bax_up Bax upregulation Cancer_Cell->Bax_up Mitochondria Mitochondria ROS->Mitochondria Cytochrome_c Cytochrome c release Mitochondria->Cytochrome_c Bcl2_down->Mitochondria Bax_up->Mitochondria Caspase_Activation Caspase Activation Cytochrome_c->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Inferred apoptotic pathway induced by the compound.

Quantitative Data for Related Benzothiazole Derivatives:

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Substituted Pyridine BenzothiazolesSKRB-3 (Breast)0.0012[1][2]
Substituted Pyridine BenzothiazolesSW620 (Colon)0.0043[1][2]
Substituted Pyrimidine BenzothiazolesVariousGrowth Inhibition[1]
Indole-based BenzothiazolesHT-29 (Colon)0.024[2]
Indole-based BenzothiazolesH460 (Lung)0.29[2]
Antimicrobial Activity

Both benzothiazole and phenolic compounds are known for their antimicrobial properties.[6][7][8] Phenolic compounds can exert their antimicrobial effects by disrupting the cell membrane, inhibiting essential enzymes, and interfering with nucleic acid synthesis.[6][9][10] The combination of these two moieties in this compound suggests it may be an effective antimicrobial agent against a range of pathogens.

Inferred Mechanism of Action: The compound likely disrupts the bacterial cell membrane, leading to increased permeability and leakage of intracellular components, ultimately causing cell death. The phenolic hydroxyl group is crucial for this activity.

Quantitative Data for Related Methoxyphenol and Benzothiazole Derivatives:

CompoundMicroorganismMIC (mg/mL) / IC50 (mM)Reference
Eugenol (a methoxyphenol)Escherichia coliIC50: 1.11 - 2.70 mM[8]
Eugenol (a methoxyphenol)Staphylococcus aureusIC50: 0.75 mM[8]
Capsaicin (a methoxyphenol)Escherichia coliIC50: 1.21 - 4.79 mM[8]
Capsaicin (a methoxyphenol)Staphylococcus aureusIC50: 0.68 mM[8]
Benzothiazole-based thiazolidinonesE. coliMIC: 0.20 - 0.50 mg/mL
Benzothiazole-based thiazolidinonesS. aureusMIC: 0.10 - 0.75 mg/mL
Antioxidant Activity

The phenolic hydroxyl group in the 5-methoxyphenol moiety is a strong indicator of potential antioxidant activity. Phenolic compounds are well-known radical scavengers, donating a hydrogen atom to free radicals and thereby neutralizing them.

Inferred Mechanism of Action: this compound is expected to exhibit free radical scavenging activity, which can be quantified using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[11][12][13][14]

Quantitative Data for Related Phenolic Compounds:

AssayCompoundIC50 (µg/mL)Reference
DPPHQuercetin4.97
ABTSQuercetin-
DPPHAscorbic Acid4.97
ABTSAscorbic Acid-

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compound on cancer cell lines.[15][16][17][18]

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • After the incubation period, remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well.

  • Incubate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

  • Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value.

MTT_Assay_Workflow Cell_Seeding Seed cells in 96-well plate Incubation_24h Incubate for 24h Cell_Seeding->Incubation_24h Compound_Treatment Treat with compound at various concentrations Incubation_24h->Compound_Treatment Incubation_Treatment Incubate for 24/48/72h Compound_Treatment->Incubation_Treatment MTT_Addition Add MTT solution Incubation_Treatment->MTT_Addition Incubation_MTT Incubate for 2-4h MTT_Addition->Incubation_MTT Formazan_Solubilization Add DMSO to dissolve formazan Incubation_MTT->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading Data_Analysis Calculate % viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This method is used to determine the antimicrobial activity of the compound.[19][20][21][22][23]

Materials:

  • Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer

  • This compound solution in a suitable solvent (e.g., DMSO)

  • Positive control (standard antibiotic)

  • Negative control (solvent)

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to 0.5 McFarland standard.

  • Uniformly spread the bacterial suspension onto the surface of an MHA plate using a sterile swab.

  • Allow the plate to dry for a few minutes.

  • Using a sterile cork borer, create wells (6-8 mm in diameter) in the agar.

  • Add a defined volume (e.g., 50-100 µL) of the test compound solution, positive control, and negative control into separate wells.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition around each well.

Agar_Well_Diffusion_Workflow Inoculum_Prep Prepare bacterial inoculum (0.5 McFarland) Plate_Inoculation Inoculate MHA plate with bacteria Inoculum_Prep->Plate_Inoculation Well_Creation Create wells in the agar Plate_Inoculation->Well_Creation Sample_Addition Add test compound, positive, and negative controls to wells Well_Creation->Sample_Addition Incubation Incubate at 37°C for 18-24h Sample_Addition->Incubation Zone_Measurement Measure the zone of inhibition Incubation->Zone_Measurement

Caption: Workflow for the agar well diffusion method.
Antioxidant Activity (DPPH Radical Scavenging Assay)

This assay measures the radical scavenging capacity of the compound.[24][25][26][27]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • Methanol

  • Positive control (e.g., Ascorbic acid or Trolox)

  • 96-well plate or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound and the positive control in methanol.

  • In a 96-well plate, add a specific volume of each dilution to the wells.

  • Add the DPPH solution to each well and mix.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

DPPH_Assay_Workflow Sample_Prep Prepare dilutions of test compound and positive control Reaction_Setup Mix sample dilutions with DPPH solution Sample_Prep->Reaction_Setup Incubation Incubate in the dark for 30 min Reaction_Setup->Incubation Absorbance_Reading Measure absorbance at 517 nm Incubation->Absorbance_Reading Data_Analysis Calculate % scavenging activity and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for the DPPH radical scavenging assay.

Conclusion

This compound is a promising, yet understudied, molecule with significant potential for therapeutic applications. Based on the well-documented biological activities of its constituent benzothiazole and methoxyphenol moieties, it is hypothesized to possess potent anticancer, antimicrobial, and antioxidant properties. This technical guide provides a foundational framework for researchers to initiate further investigation into this compound. The provided synthesis and experimental protocols, along with the inferred mechanisms of action and signaling pathways, are intended to accelerate the exploration of this compound as a lead compound in future drug discovery programs. Direct experimental validation of these predicted activities is a crucial next step in realizing its therapeutic potential.

References

An In-depth Technical Guide on the Photophysical Properties of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core photophysical properties of 2-(2-Benzothiazolyl)-5-methoxyphenol, a molecule of significant interest due to its characteristics indicative of Excited-State Intramolecular Proton Transfer (ESIPT). This phenomenon underpins its unique spectroscopic behavior, making it a valuable candidate for applications in sensing, imaging, and materials science.

Core Photophysical Properties

This compound belongs to the 2-(2-hydroxyphenyl)benzothiazole (HBT) family of compounds. The defining feature of these molecules is the ESIPT process, where upon photoexcitation, a proton is transferred from the hydroxyl group to the nitrogen atom of the benzothiazole ring. This ultrafast process leads to the formation of a transient keto-tautomer, which is responsible for the characteristic large Stokes shift observed in the fluorescence spectrum. The photophysical properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism.

Table 1: Summary of Photophysical Data for this compound in Various Solvents

SolventDielectric Constant (ε)Absorption Max (λ_abs) (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Emission Max (λ_em) (nm)Stokes Shift (cm⁻¹)Fluorescence Quantum Yield (Φ_f)Fluorescence Lifetime (τ_f) (ns)
Cyclohexane2.02~335Data not available~512~11,000Data not availableData not available
Toluene2.38Data not availableData not availableData not availableData not availableData not availableData not available
Dichloromethane8.93Data not availableData not availableData not availableData not availableData not availableData not available
Ethanol24.55~335Data not available~385 (Enol), ~512 (Keto)~4,800 (Enol), ~11,000 (Keto)Data not availableData not available
Acetonitrile37.5Data not availableData not availableData not availableData not availableData not availableData not available
Dimethyl Sulfoxide (DMSO)46.7Data not availableData not availableData not availableData not availableData not availableData not available

Note: Specific quantitative data for this compound is limited in the current literature. The data presented for Cyclohexane and Ethanol are estimations based on the closely related compound 2-(2'-hydroxyphenyl)benzothiazole (HBT)[1]. In polar protic solvents like ethanol, dual emission from both the enol and keto forms is often observed[1]. Further experimental work is required to populate this table with precise values for the target molecule.

Experimental Protocols

Synthesis of this compound

A common and effective method for the synthesis of 2-arylbenzothiazoles is the condensation of a 2-aminothiophenol with a corresponding aldehyde.

Reaction Scheme:

Synthesis 2-Aminothiophenol 2-Aminothiophenol plus + 2-Aminothiophenol->plus product This compound 2-Aminothiophenol->product Condensation 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde 2-Hydroxy-4-methoxybenzaldehyde->product Condensation plus->2-Hydroxy-4-methoxybenzaldehyde plus->product Condensation

Caption: Synthesis of this compound.

Materials:

  • 2-Aminothiophenol

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Ethanol (or another suitable solvent like DMSO)

  • Oxidizing agent (e.g., air, H₂O₂, or I₂)

  • Hydrochloric acid (for catalyst, optional)

Procedure:

  • In a round-bottom flask, dissolve equimolar amounts of 2-aminothiophenol and 2-hydroxy-4-methoxybenzaldehyde in a suitable solvent such as ethanol.

  • The reaction can be catalyzed by the addition of a small amount of acid, such as hydrochloric acid[2].

  • The mixture is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • An oxidizing agent is often required to facilitate the cyclization to the benzothiazole. This can be achieved by bubbling air through the reaction mixture or by the addition of an oxidant like hydrogen peroxide or iodine[2][3].

  • After completion of the reaction, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) or by column chromatography on silica gel.

Photophysical Measurements

The following protocols outline the standard procedures for characterizing the photophysical properties of this compound.

Purpose: To determine the absorption maxima (λ_abs) and molar extinction coefficients (ε).

Procedure:

  • Prepare a stock solution of the compound in a high-purity solvent (e.g., spectroscopic grade).

  • Prepare a series of dilutions of the stock solution to obtain concentrations in the range of 10⁻⁶ to 10⁻⁴ M.

  • Record the absorption spectra of each solution using a dual-beam UV-Vis spectrophotometer from approximately 200 to 600 nm.

  • The molar extinction coefficient can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

Purpose: To determine the emission maxima (λ_em) and relative fluorescence quantum yield (Φ_f).

Procedure:

  • Prepare dilute solutions of the sample (absorbance < 0.1 at the excitation wavelength) in various solvents.

  • Record the fluorescence emission spectra using a spectrofluorometer. The excitation wavelength should be set at the absorption maximum (λ_abs).

  • To determine the relative fluorescence quantum yield, a standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54) is used. The quantum yield of the sample is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Purpose: To determine the fluorescence lifetime (τ_f).

Procedure:

  • Fluorescence lifetimes are typically measured using Time-Correlated Single Photon Counting (TCSPC).

  • A pulsed light source (e.g., a picosecond laser diode or a Ti:Sapphire laser) is used to excite the sample.

  • The time delay between the excitation pulse and the detection of the first emitted photon is measured repeatedly.

  • The collected data is used to construct a histogram of photon arrival times, which represents the fluorescence decay profile.

  • The fluorescence lifetime is then determined by fitting the decay curve to a single or multi-exponential function.

Signaling Pathways and Experimental Workflows

The photophysical processes of this compound can be visualized as a signaling pathway, and the experimental characterization follows a logical workflow.

ESIPT_Pathway cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol Enol Form Enol_star Enol* Enol->Enol_star Absorption (hν) Enol_star->Enol Fluorescence (Enol) Keto_star Keto* Enol_star->Keto_star ESIPT Keto_star->Enol Fluorescence (Keto) (Large Stokes Shift) Experimental_Workflow Synthesis Synthesis & Purification UV_Vis UV-Vis Spectroscopy (λ_abs, ε) Synthesis->UV_Vis Fluorescence Fluorescence Spectroscopy (λ_em, Φ_f) Synthesis->Fluorescence TCSPC Time-Resolved Spectroscopy (τ_f) Synthesis->TCSPC Data_Analysis Data Analysis & Interpretation UV_Vis->Data_Analysis Fluorescence->Data_Analysis TCSPC->Data_Analysis

References

In-Depth Technical Guide: 2-(2-Benzothiazolyl)-5-methoxyphenol (CAS Number 90481-46-2)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Physicochemical Properties

Chemical Name: 2-(2-Benzothiazolyl)-5-methoxyphenol CAS Number: 90481-46-2 Molecular Formula: C₁₄H₁₁NO₂S[1] Molecular Weight: 257.31 g/mol [2]

This technical guide provides a comprehensive overview of the chemical and biological information available for this compound, a molecule of interest within the broader class of benzothiazole and methoxyphenol compounds, which are recognized for their diverse biological activities.[3]

Table 1: Physicochemical Data

PropertyValueSource
Molecular FormulaC₁₄H₁₁NO₂S[1]
Molecular Weight257.308 g/mol [1]
IUPAC Name2-(1,3-benzothiazol-2-yl)-5-methoxyphenol
Synonyms2-(1,3-Benzothiazol-2-yl)-5-methoxyphenol, Phenol, 2-(2-benzothiazolyl)-5-methoxy-[2]

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of this compound is not explicitly available in the reviewed literature, general methods for the synthesis of 2-substituted benzothiazoles are well-established. These typically involve the condensation of 2-aminothiophenol with a corresponding carboxylic acid, aldehyde, or other carbonyl-containing compound.[4][5]

General Synthetic Approach:

A plausible synthetic route for this compound would involve the reaction of 2-aminothiophenol with 2-hydroxy-4-methoxybenzoic acid or a derivative thereof. The reaction is often facilitated by a dehydrating agent or catalyst and may require elevated temperatures.[6]

Illustrative Synthetic Workflow:

G Reactant1 2-Aminothiophenol Reaction Condensation Reaction (Catalyst/Heat) Reactant1->Reaction Reactant2 2-Hydroxy-4-methoxybenzoic Acid (or derivative) Reactant2->Reaction Intermediate Intermediate Adduct Reaction->Intermediate Cyclization Cyclization/ Dehydration Intermediate->Cyclization Product This compound Cyclization->Product Purification Purification (e.g., Recrystallization, Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: General workflow for the synthesis of this compound.

Purification:

Purification of the crude product would typically involve standard laboratory techniques such as recrystallization from a suitable solvent or column chromatography on silica gel.[7] The choice of solvent for recrystallization would depend on the solubility characteristics of the product and impurities.

Analytical Characterization

The identity and purity of synthesized this compound would be confirmed using a combination of spectroscopic methods.

Table 2: Analytical Methods for Characterization

TechniqueExpected Information
¹H NMR Provides information on the number and chemical environment of protons, confirming the arrangement of the aromatic and methoxy groups.
¹³C NMR Determines the number of non-equivalent carbons and their types (aromatic, methoxy, etc.).
Mass Spectrometry (MS) Confirms the molecular weight of the compound. The NIST WebBook provides a mass spectrum (electron ionization) for this compound.[1]
Infrared (IR) Spectroscopy Identifies characteristic functional groups such as O-H (phenol), C-O (ether), C=N (thiazole), and aromatic C-H bonds. The NIST WebBook provides an IR spectrum for this compound.[1]
Melting Point Analysis A sharp melting point range indicates high purity.

Biological Activity and Potential Applications in Drug Development

While no specific biological activity or mechanism of action has been reported for this compound (CAS 90481-46-2) in the reviewed literature, the benzothiazole and methoxyphenol moieties are present in numerous compounds with significant pharmacological properties.

Benzothiazole Derivatives:

The benzothiazole scaffold is a "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities, including:

  • Anticancer: Many benzothiazole derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[8]

  • Antimicrobial: This class of compounds has shown efficacy against a spectrum of bacteria and fungi.[3]

  • Anti-inflammatory: Certain benzothiazoles act as anti-inflammatory agents.[3]

  • Antioxidant: The benzothiazole nucleus is a feature of some antioxidant compounds.[3]

Methoxyphenol Derivatives:

Methoxyphenols are also known for their biological activities, particularly:

  • Antioxidant: The phenolic hydroxyl group, often in conjunction with a methoxy group, can act as a potent free radical scavenger.[9][10]

  • Anti-inflammatory: Some methoxyphenols have been shown to inhibit inflammatory pathways, such as the cyclooxygenase (COX) enzymes.[9][10]

Potential for Drug Discovery:

The combination of the benzothiazole and methoxyphenol moieties in this compound suggests that it could be a candidate for screening in various biological assays, particularly those related to cancer, inflammation, and oxidative stress.

Illustrative Drug Discovery and Development Pathway:

G Start Compound Synthesis and Characterization Screening High-Throughput Screening (e.g., Anticancer, Antioxidant assays) Start->Screening Hit Hit Identification Screening->Hit LeadGen Lead Generation and Optimization (Structure-Activity Relationship Studies) Hit->LeadGen Preclinical Preclinical Studies (In vivo efficacy, ADME/Tox) LeadGen->Preclinical Clinical Clinical Trials Preclinical->Clinical Drug Approved Drug Clinical->Drug

Caption: A simplified representation of a typical drug discovery and development process.

Safety and Handling

Specific toxicity data for this compound is not available. As with any chemical of unknown toxicity, it should be handled with care in a laboratory setting, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) from the supplier.

Conclusion

This compound is a chemical entity that combines two pharmacologically relevant scaffolds. While specific biological data for this compound is currently lacking, its structural features suggest potential for further investigation in drug discovery programs, particularly in the areas of oncology, inflammation, and diseases related to oxidative stress. This technical guide summarizes the available chemical information and provides a framework for its further exploration by researchers and drug development professionals.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular structure and conformational properties of 2-(2-Benzothiazolyl)-5-methoxyphenol. While direct crystallographic data for this specific compound is not publicly available, this document synthesizes information from closely related analogs to predict its structural characteristics. This guide includes predicted molecular geometry, potential intramolecular interactions, and suggested experimental protocols for its synthesis and structural elucidation. The information is intended to support research and development efforts in medicinal chemistry and materials science where the benzothiazole scaffold is of significant interest.

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds recognized for their wide array of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties. The specific molecule, this compound, combines the benzothiazole moiety with a substituted phenol ring, suggesting potential for unique chemical and biological characteristics. Understanding the three-dimensional structure and conformational flexibility of this molecule is crucial for designing and developing new therapeutic agents and functional materials. This guide provides a comprehensive overview of its predicted molecular structure and offers detailed experimental pathways for its empirical study.

Predicted Molecular Structure and Conformation

Direct experimental data from single-crystal X-ray diffraction for this compound is not currently available in public databases. However, analysis of structurally similar compounds, such as 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol, allows for a reliable prediction of its key structural features.[1]

It is anticipated that the benzothiazole and the methoxyphenol ring systems are nearly coplanar. This planarity is likely stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the benzothiazole ring, forming a stable six-membered ring motif (S(6) ring).[1] The dihedral angle between the two aromatic systems is expected to be minimal, likely less than 10 degrees.[1][2]

Predicted Structural Data

The following table summarizes the predicted bond lengths and angles for this compound based on data from analogous structures.

ParameterPredicted ValueBasis for Prediction
C-S bond lengths (thiazole)~1.75 ÅTypical for benzothiazole rings in related crystal structures.
C-N bond lengths (thiazole)~1.38 ÅConsistent with C=N and C-N bonds within the heterocyclic system.
C-C bond (inter-ring)~1.48 ÅStandard length for a single bond connecting two sp² hybridized carbon atoms.
Dihedral Angle< 10°Based on the observed planarity in structurally similar compounds.[1][2]
O-H···N hydrogen bondLikely presentInferred from the conformation of 2-(5-Chloro-1,3-benzothiazol-2-yl)-4-methoxyphenol.[1]

Molecular Visualization

The logical relationship for predicting the conformation of this compound is based on the analysis of its structural components and comparison with known analogs.

G Conformational Prediction Workflow A Target Molecule: This compound C Key Structural Features: - Benzothiazole Ring - Methoxyphenol Ring - Intramolecular H-bond potential A->C B Structural Analogs (e.g., Chloro- and Dimethoxy- derivatives) D Experimental Data from Analogs: - Near-planar conformation - Intramolecular O-H···N bond - Small dihedral angle B->D E Predicted Conformation: - Coplanar Ring Systems - Stabilized by S(6) H-bond motif C->E D->E

References

literature review of 2-arylbenzothiazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on 2-Arylbenzothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole, a bicyclic heterocyclic compound featuring a benzene ring fused to a thiazole ring, serves as a "privileged scaffold" in medicinal chemistry.[1][2] Its derivatives exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, neuroprotective, and enzyme inhibitory activities.[3][4][5] The 2-arylbenzothiazole core, in particular, is a focal point of extensive research due to its potent and diverse biological activities, making it a critical moiety for the development of novel therapeutics.[2][6] This review consolidates recent advancements in the synthesis, biological evaluation, and structure-activity relationships of 2-arylbenzothiazole derivatives, presenting key data, experimental methodologies, and pathway visualizations to guide future drug discovery efforts.

Synthesis of 2-Arylbenzothiazole Derivatives

The most prevalent and versatile method for synthesizing the 2-arylbenzothiazole scaffold is the condensation reaction between 2-aminothiophenols and various aromatic aldehydes.[7][8] This reaction can be catalyzed by a range of reagents and conditions, including laccase, sodium hydrosulfite, and visible light photocatalysis, often aiming for greener and more efficient synthetic routes.[6][7][9] Other significant methods involve the cyclization of o-iodothiobenzanilide derivatives, condensation with aryl ketones, or reactions with carboxylic acids.[6][7][8]

G cluster_reactants Reactants cluster_process Process cluster_product Product A 2-Aminothiophenol C Condensation & Oxidative Cyclization A->C Catalyst (e.g., Laccase, Na2S2O4) Solvent, Heat/Light B Aromatic Aldehyde B->C D 2-Arylbenzothiazole C->D

Caption: General synthesis of 2-arylbenzothiazoles via condensation.

Biological Activities and Therapeutic Potential

2-Arylbenzothiazole derivatives have been extensively evaluated for a multitude of therapeutic applications. Their biological activity is profoundly influenced by the nature and position of substituents on both the benzothiazole ring and the 2-aryl moiety.

Anticancer Activity

This class of compounds has demonstrated significant antiproliferative activity against a wide range of human cancer cell lines, including breast, lung, colon, and liver cancers.[10][11][12] The mechanisms of action are diverse, involving the inhibition of key oncogenic proteins like vascular endothelial growth factor receptor 2 (VEGF-R2), human DNA topoisomerase IIα, and other kinases involved in cell proliferation and survival.[13][14]

G cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation BTZ 2-Arylbenzothiazole Derivative BTZ->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis, Migration ERK->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by derivatives.

Table 1: Anticancer Activity of Selected 2-Arylbenzothiazole Derivatives

Compound ID Cancer Cell Line Target/Mechanism IC50 Value Reference
7e SKRB-3 (Breast) Apoptosis Induction 1.2 nM [15]
7e SW620 (Colon) Apoptosis Induction 4.3 nM [15]
7e A549 (Lung) Apoptosis Induction 44 nM [15]
7e HepG2 (Liver) Apoptosis Induction 48 nM [15]
Compound 10 A549 (Lung) Not specified More effective than cisplatin [10]
Compound 12 HepG2 (Liver) Not specified More effective than cisplatin [10]
Compound 35 Lung, Breast, Renal Not specified Excellent % growth inhibition [12]
Compound 67 MCF-7 (Breast) Naphthalimide hybrid 5.08 ± 0.3 µM [12]

| BM3 | DNA Topoisomerase IIα | Enzyme Inhibition | 39 nM |[14] |

Antimicrobial Activity

Derivatives of 2-arylbenzothiazole have shown potent activity against a spectrum of pathogens, including Gram-positive and Gram-negative bacteria and fungi.[3][16][17] Their efficacy often stems from the inhibition of essential microbial enzymes or disruption of biofilm formation.[9][17]

Table 2: Antimicrobial Activity of Selected 2-Arylbenzothiazole Derivatives

Compound ID Microbial Strain Activity Type MIC Value Reference
25a, 25b, 25c Enterococcus faecalis Antibacterial ~1 µM [3]
25b, 25c Klebsiella pneumoniae Antibacterial 1.04 µM [3]
107b Saccharomyces cerevisiae Antifungal 1.6 µM [3]
107d Saccharomyces cerevisiae Antifungal 3.13 µM [3]
Compound 12 S. aureus, P. aeruginosa Antibiofilm 74% biofilm eradication (S. aureus) [9][17]
14o, 14p, 14r Candida albicans Antifungal 0.125 - 2 µg/mL [18]

| 14o, 14p, 14r | Cryptococcus neoformans | Antifungal | 0.125 - 2 µg/mL |[18] |

Neuroprotective Activity

Certain benzothiazole derivatives, most notably Riluzole (2-amino-6-(trifluoromethoxy)benzothiazole), have established neuroprotective effects and are used in the treatment of amyotrophic lateral sclerosis (ALS).[19][20] Research has expanded to other 2-arylbenzothiazole derivatives, which show promise in mitigating neuronal damage from oxidative stress and in animal models of Parkinson's disease.[21][22] These compounds can enhance the activity of antioxidant enzymes like catalase, protecting neuronal cells from ROS-mediated damage.[22]

Table 3: Neuroprotective and Related Activities of Selected Benzothiazole Derivatives

Compound ID Biological System/Target Observed Effect Quantitative Data Reference
Riluzole Amyotrophic Lateral Sclerosis FDA-approved treatment Slows disease progression [20][23]
2-(2-Thienyl)Benzothiazoline Rotenone-induced Parkinson's model (rats) Reversed gross motor impairments Effective at 10mg/kg per day [21]
Compounds 6a, 6b, 6c, 6d, 7a U87 MG cell line (H2O2 induced stress) Catalase modulation Enhanced catalase activity up to 90% [22]

| Compound 6b | Catalase (in silico) | Strong binding to enzyme | Binding Energy: -7.52 kcal/mol |[22] |

Structure-Activity Relationship (SAR) Summary

The biological potency of 2-arylbenzothiazole derivatives is highly dependent on their substitution patterns. A summary of key SAR findings provides a logical framework for designing next-generation compounds.

  • Position 2 (Aryl Group): Substitutions on the 2-phenyl ring are critical. Electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) can significantly modulate anticancer, antimicrobial, or neuroprotective activity.[6]

  • Position 6 (Benzothiazole Ring): The introduction of groups like -OCH3, -CH3, or halogens at the 6-position often enhances biological potency.[6]

  • Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to cross cell membranes and interact with biological targets.

  • Hybrid Molecules: Fusing the 2-arylbenzothiazole scaffold with other pharmacophores (e.g., pyrimidines, naphthalimides, amides) can create hybrid molecules with enhanced or novel mechanisms of action.[12][18]

G cluster_mods cluster_outcomes Core 2-Arylbenzothiazole Core Scaffold Mod1 Substituents on 2-Aryl Ring (e.g., -Cl, -F, -OCH3) Core->Mod1 Mod2 Substituents on Benzene Ring (e.g., Position 6) Core->Mod2 Mod3 Hybridization with Other Pharmacophores Core->Mod3 Outcome1 Enhanced Potency (Lower IC50/MIC) Mod1->Outcome1 Outcome2 Altered Target Selectivity Mod1->Outcome2 Mod2->Outcome1 Mod3->Outcome1 Mod3->Outcome2 Outcome3 Improved ADME Properties Mod3->Outcome3

Caption: Key structure-activity relationship logic for derivatives.

Experimental Protocols

General Protocol for MTT Assay (Antiproliferative Activity)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, by extension, the cytotoxic potential of compounds.[15]

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the test 2-arylbenzothiazole derivatives. A negative control (vehicle, e.g., DMSO) and a positive control (a known anticancer drug, e.g., cisplatin) are included.

  • Incubation: The plates are incubated for a specified period, typically 48 to 72 hours.

  • MTT Addition: After incubation, MTT solution (e.g., 5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the negative control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

General Protocol for Broth Microdilution Assay (Antimicrobial MIC Determination)

The broth microdilution method is a standard laboratory procedure for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][16]

  • Inoculum Preparation: A standardized suspension of the target microorganism (bacteria or fungi) is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a concentration of approximately 5 x 10^5 CFU/mL.

  • Compound Dilution: Serial two-fold dilutions of the test compounds are prepared in the 96-well microtiter plates using the appropriate broth.

  • Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism with no compound) and a negative control (broth only) are included on each plate. A standard antibiotic (e.g., Ciprofloxacin, Amphotericin B) is also tested as a reference.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for yeast).

  • MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth. The endpoint can also be determined by adding a growth indicator (e.g., resazurin) or by measuring absorbance with a plate reader.

Conclusion

The 2-arylbenzothiazole scaffold remains a highly productive platform for the discovery of new therapeutic agents. The extensive body of research highlights its potential in oncology, infectious diseases, and neurodegeneration. Future efforts should focus on leveraging detailed structure-activity relationship data to design next-generation derivatives with improved potency, selectivity, and pharmacokinetic profiles. The application of in silico modeling, combined with advanced synthetic strategies, will be crucial in optimizing lead compounds and exploring novel biological targets for this versatile and pharmacologically significant class of molecules.

References

Methodological & Application

Application Notes and Protocols: 2-(2-Benzothiazolyl)-5-methoxyphenol as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant interest in the field of fluorescent chemosensors due to their excellent photophysical properties, including large Stokes shifts and high quantum yields. These characteristics make them ideal candidates for the development of probes for the sensitive and selective detection of various analytes, including metal ions. The 2-(2-hydroxyphenyl)benzothiazole (HBT) scaffold, in particular, is known for its excited-state intramolecular proton transfer (ESIPT) properties, which can be modulated by the coordination of metal ions, leading to distinct changes in fluorescence.

This document provides detailed application notes and protocols for the use of 2-(2-Benzothiazolyl)-5-methoxyphenol and its derivatives as fluorescent probes for the detection of metal ions. While specific quantitative data for this compound is not extensively available in the current literature, we will utilize data from a structurally similar and well-characterized benzothiazole-based probe, 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM) , as a representative example for detecting Aluminum ions (Al³⁺).[1][2][3] The principles and protocols outlined herein are broadly applicable to other benzothiazole-based fluorescent probes.

Signaling Mechanism

The detection of metal ions by this compound and its derivatives often involves a chelation-enhanced fluorescence (CHEF) mechanism coupled with the inhibition of intramolecular charge transfer (ICT). In the absence of the target metal ion, the probe typically exhibits weak fluorescence. Upon binding of the metal ion to the chelating site, which usually comprises the hydroxyl group and the nitrogen atom of the benzothiazole ring, a rigid complex is formed. This complexation enhances the fluorescence intensity of the probe, resulting in a "turn-on" response. The binding event restricts intramolecular vibrations and rotations that would otherwise lead to non-radiative decay of the excited state.

Probe Probe (Low Fluorescence) Complex Probe-Metal Ion Complex (High Fluorescence) Probe->Complex Chelation Metal_Ion Metal Ion (e.g., Al³⁺) Metal_Ion->Complex

Figure 1: General signaling mechanism of the benzothiazole probe.

Data Presentation

The following tables summarize the quantitative data for the representative probe, 5-(benzo[d]thiazol-2-yl)-2-hydroxy-3-methoxybenzaldehyde (BHM) , for the detection of Al³⁺.[1][2][3]

Table 1: Photophysical Properties of BHM

PropertyValue
Solvent SystemDMF/H₂O (1/1, v/v)
Excitation Wavelength (λex)380 nm
Emission Wavelength (λem)525 nm (free probe), 475 nm (with Al³⁺)
Stokes Shift145 nm (free probe), 95 nm (with Al³⁺)
Quantum Yield (Φ)Not Reported

Table 2: Performance of BHM for Al³⁺ Detection

ParameterValue
Target IonAl³⁺
Response TypeRatiometric and "Turn-on"
Limit of Detection (LOD)0.18 µM
Binding Stoichiometry1:1 (BHM:Al³⁺)
Linear Range0 - 12 µM
Response Time< 1 minute
Optimal pH Range4.0 - 7.0

Table 3: Selectivity of BHM for Al³⁺

Metal Ion (5 equivalents)Fluorescence Response at 475 nm
Al³⁺Strong Enhancement
Na⁺, K⁺, Ag⁺, Ca²⁺, Mg²⁺Negligible Change
Mn²⁺, Fe²⁺, Co²⁺, Ni²⁺, Cu²⁺Negligible Change
Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺Negligible Change
Cr³⁺, Fe³⁺Negligible Change

Experimental Protocols

Protocol 1: Synthesis of this compound

This is a general procedure based on common synthesis methods for 2-substituted benzothiazoles.[4][5][6][7]

Materials:

  • 2-Aminothiophenol

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Ethanol

  • Glacial Acetic Acid (catalyst)

Procedure:

  • In a round-bottom flask, dissolve 2-hydroxy-4-methoxybenzaldehyde (1 mmol) in ethanol (20 mL).

  • Add 2-aminothiophenol (1.1 mmol) to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials.

  • Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure this compound.

  • Dry the purified product under vacuum.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: General Procedure for Metal Ion Detection using Fluorescence Spectroscopy

This protocol is based on the use of the representative probe BHM for Al³⁺ detection.[1][2]

Materials and Instruments:

  • Stock solution of the fluorescent probe (e.g., 1 mM in DMSO or DMF)

  • Stock solutions of various metal ions (e.g., 10 mM in deionized water)

  • Buffer solution (e.g., HEPES or Tris-HCl, pH 7.4)

  • Solvent (e.g., DMF/H₂O mixture)

  • Fluorescence spectrophotometer

  • Quartz cuvettes

Procedure:

  • Preparation of Probe Solution: Prepare a working solution of the probe (e.g., 10 µM) in the desired solvent system (e.g., DMF/H₂O, 1/1, v/v).

  • Selectivity Measurement: a. To a series of cuvettes containing 3 mL of the probe working solution, add 5 equivalents of different metal ion stock solutions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Al³⁺, Cr³⁺, Mn²⁺, Fe³⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, Pb²⁺). b. Mix well and allow to stand for 1 minute. c. Record the fluorescence emission spectra (e.g., from 400 nm to 600 nm) with an excitation wavelength of 380 nm. d. A significant change in fluorescence intensity in the presence of a specific metal ion indicates selectivity.

  • Titration Experiment: a. To a cuvette containing 3 mL of the probe working solution, incrementally add small aliquots of the target metal ion stock solution (e.g., Al³⁺). b. After each addition, mix thoroughly and record the fluorescence emission spectrum. c. Continue the additions until the fluorescence intensity reaches a plateau. d. Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion.

  • Determination of Limit of Detection (LOD): a. Measure the fluorescence intensity of the probe solution in the absence of the metal ion (blank) at least 10 times. b. Calculate the standard deviation (σ) of the blank measurements. c. Perform a linear fit of the initial part of the titration curve (fluorescence intensity vs. concentration). d. The LOD is calculated using the formula: LOD = 3σ / k, where k is the slope of the linear regression.

Protocol 3: Application in Live Cell Imaging

This protocol provides a general guideline for using the probe to detect intracellular metal ions.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cultured cells (e.g., HeLa cells)

  • Confocal laser scanning microscope

Procedure:

  • Cell Culture: Culture the cells in a suitable medium supplemented with FBS in a humidified incubator at 37°C with 5% CO₂.

  • Probe Loading: a. Seed the cells in a confocal dish and allow them to adhere overnight. b. Wash the cells with PBS. c. Incubate the cells with a solution of the probe (e.g., 10 µM in serum-free medium) for 30 minutes at 37°C.

  • Metal Ion Treatment: a. Wash the cells with PBS to remove the excess probe. b. Incubate the cells with a solution of the target metal ion (e.g., Al³⁺) in serum-free medium for 30 minutes at 37°C.

  • Imaging: a. Wash the cells again with PBS. b. Acquire fluorescence images using a confocal microscope with the appropriate excitation and emission filters.

Experimental Workflow

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Prep_Probe Prepare Probe Stock Solution Selectivity Selectivity Test (Add various metal ions) Prep_Probe->Selectivity Titration Titration Experiment (Incremental addition of target ion) Prep_Probe->Titration Prep_Metal Prepare Metal Ion Stock Solutions Prep_Metal->Selectivity Prep_Metal->Titration Record_Spectra Record Fluorescence Spectra Selectivity->Record_Spectra LOD LOD Determination (Based on titration data) Titration->LOD Titration->Record_Spectra Calculate_LOD Calculate Limit of Detection LOD->Calculate_LOD Plot_Data Plot Fluorescence Intensity vs. Concentration Record_Spectra->Plot_Data Plot_Data->Calculate_LOD

Figure 2: Workflow for metal ion detection using the fluorescent probe.

Conclusion

This compound and its derivatives represent a promising class of fluorescent probes for the detection of metal ions. The protocols and data presented, using a structurally similar compound as a reference, provide a comprehensive guide for researchers to synthesize, characterize, and apply these probes in various analytical and biological contexts. The high selectivity and sensitivity of these probes make them valuable tools for environmental monitoring, diagnostics, and fundamental research in bioinorganic chemistry. Further studies on this compound are warranted to fully elucidate its potential as a specific metal ion sensor.

References

Application Notes: 2-(2-Benzothiazolyl)-5-methoxyphenol for Detection of Reactive Oxygen Species

Author: BenchChem Technical Support Team. Date: December 2025

Product Name: BTM-1 Probe (2-(2-Benzothiazolyl)-5-methoxyphenol)

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Reactive oxygen species (ROS) are a group of chemically reactive molecules and free radicals derived from molecular oxygen. Key ROS, such as hypochlorous acid (HClO), hydrogen peroxide (H₂O₂), and superoxide anion (O₂⁻), play critical roles in both physiological signaling and pathological oxidative stress.[1] Uncontrolled production of ROS is implicated in a wide range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1] Therefore, the sensitive and selective detection of specific ROS is crucial for understanding disease mechanisms and developing novel therapeutic strategies.

BTM-1 is a fluorescent probe built on the 2-(2'-hydroxyphenyl)benzothiazole (HBT) scaffold. HBT and its derivatives are a well-known class of fluorophores that can exhibit Excited-State Intramolecular Proton Transfer (ESIPT), leading to a large Stokes shift and distinct fluorescence properties.[2][3] While extensive data on this specific molecule is emerging, probes based on the benzothiazole-phenol framework have demonstrated high selectivity and sensitivity for hypochlorous acid (HClO), a potent oxidant produced by the immune system.[4][5] This document provides an overview of the proposed mechanism, key performance metrics from analogous probes, and detailed protocols for the application of BTM-1 in detecting HClO in biological and aqueous samples.

Principle of Detection

The detection mechanism of BTM-1 for hypochlorous acid is predicated on the high reactivity of HClO with the electron-rich phenol moiety. HClO is a powerful oxidizing agent that can react with phenolic compounds through electrophilic attack, leading to oxidation or chlorination of the aromatic ring.[6] This chemical modification disrupts the intramolecular hydrogen bonding and alters the electronic structure of the HBT fluorophore, which is responsible for its native fluorescence.

Specifically, the interaction with HClO is expected to inhibit the ESIPT process. In its native state, the BTM-1 probe may exhibit low fluorescence. Upon reaction with HClO, the resulting oxidized product becomes highly fluorescent, leading to a "turn-on" signal that is proportional to the concentration of HClO. This high-contrast response allows for sensitive detection against a low-background signal.

G cluster_input Inputs cluster_output Outputs Probe BTM-1 Probe (Low Fluorescence) Product Oxidized BTM-1 (High Fluorescence) Probe->Product + HClO (Oxidation) HClO Hypochlorous Acid (HClO) Signal Fluorescence Signal (Measurable Output) Product->Signal Generates

Caption: Proposed mechanism for HClO detection by the BTM-1 probe.
Quantitative Data Summary

While specific quantitative data for this compound is under extensive validation, the performance of structurally similar benzothiazole-based fluorescent probes provides a strong benchmark for expected capabilities. The following table summarizes key performance metrics from published studies on analogous probes for HClO detection.

Probe Name/TypeDetection Limit (LOD)Response TimeKey FeatureReference
HBT-HBZ (Ratiometric)24 nM< 1 minuteRatiometric response[7]
BNA-HClO (Naphthalene-based)37.56 nM< 30 seconds374-fold fluorescence enhancement[8]
Oxime-Benzothiazole Probe80 nMPromptLarge Stokes shift (190 nm)[5]
Cou-HOCl (Coumarin-based)16 nM< 5 secondsUltrafast response[9]
Lysosome-Targeting Probe5.2 nM15 secondsLysosome-specific imaging[10]
Benzothiazole-Schiff Base5.5 µMNot specifiedRatiometric, low cytotoxicity[11]
Required Materials
  • BTM-1 Probe (this compound)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solution

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Cells of interest (e.g., RAW 264.7 macrophages, HeLa cells)

  • ROS inducer (e.g., Lipopolysaccharide (LPS), N-acetylcysteine (NAC))[10]

  • Hypochlorite standard solution (NaOCl)

  • 96-well black, clear-bottom plates for fluorescence reading

  • Fluorescence microplate reader, fluorescence microscope, or flow cytometer

Protocols

Protocol 1: In Vitro Detection of HClO in Aqueous Solution

This protocol describes the use of BTM-1 for the direct detection of HClO in a cell-free system, such as buffered solutions or water samples.

  • Preparation of BTM-1 Stock Solution: Prepare a 1 mM stock solution of BTM-1 by dissolving the required amount in anhydrous DMSO. Store the stock solution at -20°C, protected from light.

  • Preparation of Working Solution: On the day of the experiment, dilute the 1 mM stock solution in PBS (pH 7.4) to a final working concentration of 10 µM.

  • Sample Preparation: Prepare a series of HClO standards by diluting a calibrated NaOCl stock solution in PBS (pH 7.4) to concentrations ranging from 0 to 50 µM.

  • Reaction: In a 96-well black plate, add 50 µL of the 10 µM BTM-1 working solution to 50 µL of each HClO standard or unknown sample.

  • Incubation: Incubate the plate at 37°C for 15-30 minutes, protected from light.

  • Measurement: Measure the fluorescence intensity using a fluorescence microplate reader. Based on the HBT scaffold, typical excitation wavelengths are in the range of 350-400 nm, with emission readouts in the 450-550 nm range. Optimal wavelengths should be determined empirically.

  • Data Analysis: Subtract the fluorescence of the blank (PBS only) from all readings. Plot the fluorescence intensity as a function of HClO concentration to generate a standard curve.

Protocol 2: Detection of Exogenous and Endogenous HClO in Live Cells

This protocol provides a general workflow for imaging HClO in cultured cells using fluorescence microscopy.

G A 1. Cell Seeding Seed cells in a glass-bottom dish. B 2. Cell Stimulation (Optional) Treat with inducer (e.g., LPS) to generate endogenous HClO. A->B Incubate 24h C 3. Probe Loading Incubate cells with 5-10 µM BTM-1 probe. B->C Incubate 4-12h D 4. Washing Wash cells with PBS to remove excess probe. C->D Incubate 30 min E 5. Exogenous Treatment (Optional) Add known concentration of HClO to control group. D->E F 6. Imaging Acquire images using a fluorescence microscope. D->F Endogenous Detection E->F Exogenous Detection G 7. Analysis Quantify fluorescence intensity. F->G

Caption: Experimental workflow for cellular imaging of HClO.
  • Cell Culture: Seed cells (e.g., RAW 264.7 macrophages) onto glass-bottom dishes or 96-well black, clear-bottom plates at an appropriate density and allow them to adhere for 24 hours.

  • Induction of Endogenous ROS (Optional): To detect endogenous HClO, stimulate the cells with an appropriate agent. For example, treat RAW 264.7 cells with 1 µg/mL Lipopolysaccharide (LPS) for 4-12 hours.[10] Include an unstimulated control group.

  • Probe Loading: Remove the culture medium and wash the cells once with warm PBS. Add fresh, serum-free medium containing 5-10 µM of the BTM-1 probe. Incubate for 30 minutes at 37°C in the dark.

  • Washing: Discard the probe-containing medium and wash the cells three times with warm PBS to remove any excess, non-internalized probe.

  • Detection of Exogenous ROS (Optional): For exogenous detection, add 100 µL of PBS containing a known concentration of HClO (e.g., 20 µM) to the cells and incubate for an additional 15-30 minutes.

  • Imaging: Immediately acquire images using a fluorescence microscope equipped with appropriate filters (e.g., DAPI or FITC channel, to be optimized).

  • Data Analysis: Use image analysis software (e.g., ImageJ) to quantify the mean fluorescence intensity per cell or across the entire field of view. Compare the fluorescence intensity between control, stimulated, and exogenously treated cells.

Biological Context: HClO Production

Hypochlorous acid is a key component of the innate immune system, primarily produced by phagocytic cells like neutrophils and macrophages.[1] The enzyme myeloperoxidase (MPO) plays a central role in this process, catalyzing the reaction between hydrogen peroxide (H₂O₂) and chloride ions (Cl⁻) to generate HClO. This powerful oxidant is used to kill invading pathogens. However, its overproduction can lead to host tissue damage and is associated with chronic inflammatory diseases.[1]

G cluster_cell Phagocytic Cell (e.g., Neutrophil) MPO Myeloperoxidase (MPO) Enzyme HClO Hypochlorous Acid (HClO) MPO->HClO Catalyzes H2O2 Hydrogen Peroxide (H₂O₂) H2O2->MPO Cl Chloride Ion (Cl⁻) Cl->MPO Pathogen Pathogen Killing (Immune Defense) HClO->Pathogen Damage Tissue Damage (Inflammation) HClO->Damage Excess leads to

Caption: Biological pathway of myeloperoxidase-mediated HClO production.
Troubleshooting

  • Low Signal/No Response:

    • Verify cell viability.

    • Increase probe concentration or incubation time.

    • Confirm the activity of the ROS inducer (use a positive control).

    • Optimize excitation/emission wavelengths on your instrument.

  • High Background Fluorescence:

    • Decrease probe concentration.

    • Ensure thorough washing after probe loading.

    • Check for autofluorescence from cells or medium and subtract this background.

  • Photobleaching:

    • Minimize exposure of probe-loaded cells to light.

    • Reduce laser power or exposure time during microscopy.

  • Cytotoxicity:

    • Perform a cell viability assay (e.g., MTT) to determine the optimal non-toxic concentration of the BTM-1 probe for your specific cell line. Probes are generally used at concentrations below 10-20 µM.[9]

References

Application Notes and Protocols for Fluorescence Spectroscopy of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting fluorescence spectroscopy experiments using 2-(2-Benzothiazolyl)-5-methoxyphenol. This document is intended to guide researchers in utilizing the unique photophysical properties of this benzothiazole derivative for various applications, including its potential use as a fluorescent probe.

Introduction

This compound belongs to the class of 2-(2'-hydroxyphenyl)benzothiazole (HBT) derivatives, which are well-known for their unique fluorescent properties governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.[1] Upon photoexcitation, an ultrafast proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto-tautomer. This keto form is responsible for a large Stokes shift, resulting in emission at significantly longer wavelengths than the absorption. This characteristic makes HBT derivatives, including this compound, attractive candidates for various applications in fluorescence imaging, sensing, and materials science.[2][3]

The methoxy substituent on the phenol ring can further modulate the photophysical properties of the parent HBT molecule by influencing the electron density and the energy levels of the ground and excited states.[4] Understanding the experimental setup and protocols for characterizing these properties is crucial for harnessing the full potential of this compound in research and development.

Principle of Fluorescence and ESIPT Mechanism

Fluorescence is a photoluminescent process in which a molecule absorbs a photon of light, promoting it to an excited electronic state. The molecule then rapidly relaxes to the lowest vibrational level of the first excited singlet state and subsequently returns to the ground state by emitting a photon. The emitted photon has lower energy (longer wavelength) than the absorbed photon, and the difference in wavelength is known as the Stokes shift.

For this compound, the fluorescence process is coupled with ESIPT. The workflow can be summarized as follows:

  • Excitation: The stable enol form of the molecule absorbs a photon and is promoted to an excited singlet state (E*).

  • ESIPT: In the excited state, the acidity of the phenolic proton increases, facilitating an ultrafast intramolecular proton transfer to the nitrogen atom of the benzothiazole moiety. This results in the formation of an excited keto-tautomer (K*).

  • Emission: The excited keto-tautomer relaxes to its ground state (K) by emitting a photon. This emission is characterized by a large Stokes shift.

  • Tautomerization: The unstable ground-state keto form rapidly tautomerizes back to the stable enol form (E), completing the cycle.

This entire process occurs on a picosecond timescale.

ESIPT_Mechanism E Enol (Ground State) E_star Enol* (Excited State) E->E_star Absorption (hν_ex) K_star Keto* (Excited State) E_star->K_star ESIPT K Keto (Ground State) K_star->K Fluorescence (hν_em) K->E Tautomerization

Figure 1. Excited-State Intramolecular Proton Transfer (ESIPT) pathway.

Quantitative Data

ParameterValue (in Chloroform)Notes
Absorption Maximum (λabs) ~360 - 370 nmThe methoxy group may cause a slight bathochromic (red) shift compared to the unsubstituted HBT.[4]
Emission Maximum (λem) ~410 - 460 nmThe emission from the keto tautomer results in a large Stokes shift.
Stokes Shift > 50 nmA significant separation between absorption and emission peaks is a hallmark of ESIPT compounds.
Molar Extinction Coefficient (ε) ~30,000 - 80,000 M-1cm-1The intensity of absorption can be influenced by the methoxy substituent.[4]
Fluorescence Quantum Yield (ΦF) VariableHighly dependent on the solvent environment and molecular rigidity. Can range from low to high values.

Experimental Protocols

Materials and Equipment
  • Compound: this compound

  • Solvents: Spectroscopic grade solvents (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, ethanol) are required to study solvatochromic effects.

  • Instrumentation:

    • UV-Vis Spectrophotometer

    • Fluorometer (Spectrofluorometer)

    • Quartz cuvettes (1 cm path length)

    • pH meter (for pH-dependent studies)

    • Vortex mixer and sonicator

Sample Preparation Protocol
  • Stock Solution Preparation:

    • Accurately weigh a precise amount of this compound.

    • Dissolve the compound in a suitable solvent (e.g., DMSO or ethanol) to prepare a concentrated stock solution (e.g., 1-10 mM).

    • Store the stock solution in a dark, airtight container at 4°C to prevent degradation.

  • Working Solution Preparation:

    • Prepare a series of working solutions by diluting the stock solution with the desired spectroscopic grade solvent to achieve a final concentration in the micromolar range (e.g., 1-10 µM).

    • Ensure the absorbance of the working solution at the excitation wavelength is below 0.1 to avoid inner filter effects.

Sample_Prep_Workflow cluster_stock Stock Solution cluster_working Working Solution weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve store Store at 4°C dissolve->store dilute Dilute Stock Solution store->dilute Use for Dilution check_abs Check Absorbance (< 0.1) dilute->check_abs

Figure 2. Workflow for sample preparation.

Fluorescence Spectroscopy Measurement Protocol
  • Instrument Setup:

    • Turn on the fluorometer and allow the lamp to warm up for at least 30 minutes for stable output.

    • Set the excitation and emission slit widths (e.g., 5 nm). The choice of slit width is a trade-off between signal intensity and spectral resolution.

  • Absorption Spectrum Acquisition:

    • Record the UV-Vis absorption spectrum of the working solution using a spectrophotometer to determine the absorption maximum (λabs).

  • Emission Spectrum Acquisition:

    • Set the excitation wavelength of the fluorometer to the determined λabs.

    • Scan the emission spectrum over a wavelength range that covers the expected emission of the keto tautomer (e.g., 380 nm to 700 nm).

  • Excitation Spectrum Acquisition:

    • Set the emission wavelength to the determined emission maximum (λem).

    • Scan the excitation spectrum over a wavelength range that covers the absorption region. The excitation spectrum should ideally match the absorption spectrum.

  • Data Analysis:

    • Identify the excitation and emission maxima.

    • Calculate the Stokes shift (λem - λabs).

    • If a standard with a known quantum yield is available, the relative quantum yield of the sample can be calculated.

Applications and Considerations

  • Fluorescent Probe Development: The sensitivity of the fluorescence of HBT derivatives to their local environment makes them suitable for developing probes for detecting metal ions, anions, and biologically relevant molecules. The methoxy group in this compound can be a site for further chemical modification to introduce specific recognition moieties.

  • Solvatochromism: The position of the emission maximum of this compound is expected to be sensitive to solvent polarity. This solvatochromic behavior can be utilized to probe the polarity of microenvironments, such as in polymers or biological membranes.

  • Live Cell Imaging: With appropriate modifications to enhance cell permeability and target specificity, this compound could potentially be used for fluorescence imaging in living cells.

Important Considerations:

  • Photostability: It is important to assess the photostability of the compound under the experimental conditions, as prolonged exposure to the excitation light may lead to photobleaching.

  • pH Effects: The proton transfer process is inherently sensitive to pH. The fluorescence properties should be characterized at different pH values if the intended application is in a biological system.

  • Aggregation-Induced Emission (AIE): Some HBT derivatives exhibit AIE or aggregation-caused quenching (ACQ). It is advisable to study the fluorescence properties at different concentrations to understand these effects.

By following these application notes and protocols, researchers can effectively characterize the fluorescence properties of this compound and explore its potential in various scientific and drug development applications.

References

Application Notes and Protocols for 2-(2-Benzothiazolyl)-5-methoxyphenol Derivatives in Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-(2-Benzothiazolyl)-5-methoxyphenol derivatives as fluorescent probes for cellular imaging. These compounds, belonging to the 2-(2-hydroxyphenyl)benzothiazole (HBT) family of fluorophores, are valuable tools in biological research due to their unique photophysical properties, which are often governed by an Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This document details their applications, quantitative data, and experimental protocols for their use in visualizing cellular structures and processes.

Principle of Operation: Excited-State Intramolecular Proton Transfer (ESIPT)

Many 2-(2-hydroxyphenyl)benzothiazole derivatives exhibit fluorescence through an ESIPT mechanism. In the ground state, the molecule exists in an enol form. Upon excitation with light, an intramolecular proton transfer occurs from the hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a keto tautomer in the excited state. This tautomer is responsible for the fluorescence emission. The large Stokes shift observed for these dyes is a characteristic feature of the ESIPT process, which is advantageous for cellular imaging as it minimizes self-absorption and background interference.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol_Ground Enol (E) Keto_Ground Keto (K) Enol_Excited Enol* (E) Enol_Ground->Enol_Excited Excitation (λex) Keto_Ground->Enol_Ground Relaxation Keto_Excited Keto (K*) Enol_Excited->Keto_Excited ESIPT Keto_Excited->Keto_Ground Fluorescence (λem)

Caption: The Jablonski diagram illustrating the Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Applications in Cell Imaging

Derivatives of this compound and related HBT compounds have been successfully employed in a variety of cell imaging applications, including:

  • Organelle Staining: Specific derivatives have been designed to accumulate in and visualize organelles such as mitochondria and lipid droplets. This specificity is often achieved by modifying the lipophilicity and charge of the molecule.

  • Sensing of Metal Ions and pH: The fluorescence properties of these derivatives can be sensitive to the local environment. By incorporating specific chelating groups, they can act as fluorescent probes for detecting metal ions like Zn²⁺ and Hg²⁺.[1][2] Their fluorescence can also be pH-dependent, enabling the imaging of pH changes within cellular compartments.[3]

  • Detection of Reactive Oxygen Species (ROS): Modifications to the HBT scaffold have led to the development of probes that can detect reactive oxygen species such as hydrogen peroxide (H₂O₂), which are important mediators in cellular signaling and stress responses.[4]

  • Monitoring Enzyme Activity: By functionalizing the hydroxyl group with a substrate for a specific enzyme, these probes can be used to report on enzymatic activity within living cells. Cleavage of the substrate restores the ESIPT process, leading to a change in the fluorescence signal.[5]

Photophysical Properties of Representative HBT Derivatives

The following table summarizes the key photophysical properties of some representative 2-(2-hydroxyphenyl)benzothiazole derivatives. These values can be used as a guide for selecting the appropriate derivative and imaging conditions.

CompoundSolventλabs (nm)λem (nm)Quantum Yield (Φ)Stokes Shift (nm)Reference
BzT-OHDMSO3904720.5082[6]
BzT-OAcDMSO381---[6]
BzT-OAcrylDMSO381---[6]
HTBT2Buffer (pH 7.2)~436612-176[3]
HBTP-mitoAqueous Buffer-Green--[5]
PBT (for F⁻)-~350---[7]

Note: The photophysical properties of these dyes can be highly solvent-dependent. The data presented here are for the specified solvents and should be considered as representative examples.

Experimental Protocols

Protocol 1: General Staining of Live Cells

This protocol provides a general procedure for staining live cells with a this compound derivative. Optimization of probe concentration and incubation time may be required for different cell types and specific derivatives.

Materials:

  • This compound derivative stock solution (1-10 mM in DMSO)

  • Live cells cultured on glass-bottom dishes or coverslips

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Phosphate-buffered saline (PBS)

  • Fluorescence microscope

Procedure:

  • Cell Preparation: Culture cells to the desired confluency (typically 50-70%) on a suitable imaging vessel.

  • Probe Preparation: Prepare a working solution of the fluorescent probe by diluting the DMSO stock solution in pre-warmed cell culture medium to the final desired concentration (typically 1-10 µM).

  • Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to the cells.

  • Incubation: Incubate the cells at 37°C in a CO₂ incubator for 15-60 minutes. The optimal incubation time should be determined empirically.

  • Washing: Remove the staining solution and wash the cells two to three times with pre-warmed PBS or culture medium to remove excess probe.

  • Imaging: Add fresh, pre-warmed culture medium or PBS to the cells. Image the stained cells using a fluorescence microscope with the appropriate filter sets for the specific probe's excitation and emission wavelengths.

Live_Cell_Staining_Workflow cluster_prep Preparation cluster_staining Staining cluster_imaging Imaging A Culture cells on imaging dish C Wash cells with PBS A->C B Prepare probe working solution D Incubate with probe solution B->D C->D E Wash cells to remove excess probe D->E F Add fresh medium E->F G Image with fluorescence microscope F->G

Caption: A general workflow for live-cell staining with benzothiazole derivatives.

Protocol 2: Detection of a Specific Analyte (e.g., Metal Ion)

This protocol is a modification of the general staining protocol for probes designed to detect specific analytes.

Procedure:

  • Follow steps 1-6 of the "General Staining of Live Cells" protocol.

  • Analyte Stimulation: After baseline imaging, treat the cells with a solution containing the analyte of interest (e.g., a specific metal salt) at a physiologically relevant concentration.

  • Time-Lapse Imaging: Acquire images at regular intervals to monitor the change in fluorescence intensity or localization, which indicates the probe's response to the analyte.

  • Control Experiments: Perform control experiments, including cells not treated with the analyte and cells treated with other non-target analytes, to ensure the specificity of the probe's response.

Safety and Handling

This compound derivatives are organic compounds and should be handled with appropriate safety precautions. Wear personal protective equipment (gloves, lab coat, and safety glasses) when handling the compounds. The DMSO stock solutions should be stored at -20°C and protected from light. Consult the Material Safety Data Sheet (MSDS) for specific handling and disposal information.

References

Application Notes and Protocols for Evaluating the Antimicrobial Activity of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzothiazole derivatives are a well-established class of heterocyclic compounds recognized for their broad spectrum of biological activities, including antimicrobial properties.[1][2] This document provides detailed application notes and standardized protocols for the comprehensive evaluation of the antimicrobial activity of a specific benzothiazole derivative, 2-(2-Benzothiazolyl)-5-methoxyphenol. The protocols outlined herein describe methods for determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC), as well as the qualitative assessment of antimicrobial activity using the disk diffusion method. These protocols are intended to guide researchers in the systematic evaluation of this compound against a panel of clinically relevant bacterial and fungal strains.

Data Presentation

The following tables present a template for summarizing the quantitative data obtained from the antimicrobial assays. The provided data are illustrative examples for various benzothiazole derivatives and should be replaced with experimentally determined values for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various microbial strains.

MicroorganismStrain (ATCC No.)MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus29213e.g., 50
Bacillus subtilis6633e.g., 25
Gram-Negative Bacteria
Escherichia coli25922e.g., 100
Pseudomonas aeruginosa27853e.g., 200
Fungi
Candida albicans10231e.g., 50
Aspergillus niger16404e.g., 100

Table 2: Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) of this compound.

MicroorganismStrain (ATCC No.)MIC (µg/mL)MBC/MFC (µg/mL)MBC/MIC Ratio
Gram-Positive Bacteria
Staphylococcus aureus29213e.g., 50e.g., 100e.g., 2
Gram-Negative Bacteria
Escherichia coli25922e.g., 100e.g., 400e.g., 4
Fungi
Candida albicans10231e.g., 50e.g., 200e.g., 4

Table 3: Zone of Inhibition for this compound using Disk Diffusion Assay.

MicroorganismStrain (ATCC No.)Disk Content (µg)Zone of Inhibition (mm)
Gram-Positive Bacteria
Staphylococcus aureus2921330e.g., 18
Gram-Negative Bacteria
Escherichia coli2592230e.g., 12
Fungi
Candida albicans1023130e.g., 15

Experimental Protocols

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4]

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Bacterial or fungal strains

  • Sterile saline (0.85% NaCl)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Incubator

Procedure:

  • Preparation of Inoculum: From a fresh culture, suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the appropriate broth in the wells of a 96-well plate to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions. The final volume in each well should be 200 µL.

  • Controls: Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) compared to the growth control.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This protocol determines the lowest concentration of an antimicrobial agent required to kill a microorganism.[5][6][7]

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that showed no visible growth.

  • Spot-plate the aliquots onto a fresh, antibiotic-free agar plate (Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi).

  • Incubate the plates under the same conditions as the MIC assay.

  • The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum (i.e., no colony growth on the agar plate).

Agar Disk Diffusion Assay

This is a qualitative method to assess the antimicrobial activity of a compound.[8][9]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile paper disks (6 mm diameter)

  • Bacterial or fungal strains

  • 0.5 McFarland turbidity standard

  • Sterile swabs

Procedure:

  • Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and streak it evenly across the entire surface of an MHA plate to create a lawn of growth.[10][11]

  • Disk Preparation and Application: Aseptically apply sterile paper disks impregnated with a known concentration of this compound onto the surface of the inoculated agar.

  • Controls: Use a disk with the solvent alone as a negative control and a disk with a standard antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where growth is inhibited) in millimeters.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assays Antimicrobial Assays cluster_mic MIC Determination cluster_mbc MBC/MFC Determination cluster_disk Disk Diffusion prep_compound Prepare Stock Solution of This compound serial_dilution Serial Dilution in 96-well plate prep_compound->serial_dilution place_disks Place Impregnated Disks prep_compound->place_disks Impregnate Disks prep_inoculum Prepare Microbial Inoculum (0.5 McFarland) inoculate_mic Inoculate with Microbes prep_inoculum->inoculate_mic lawn_culture Create Lawn Culture prep_inoculum->lawn_culture serial_dilution->inoculate_mic incubate_mic Incubate inoculate_mic->incubate_mic read_mic Read MIC incubate_mic->read_mic subculture Subculture from clear MIC wells read_mic->subculture incubate_mbc Incubate Plates subculture->incubate_mbc read_mbc Read MBC/MFC incubate_mbc->read_mbc lawn_culture->place_disks incubate_disk Incubate place_disks->incubate_disk measure_zone Measure Zone of Inhibition incubate_disk->measure_zone

Caption: Experimental workflow for antimicrobial activity evaluation.

Proposed Mechanism of Action

Benzothiazole derivatives are known to exert their antimicrobial effects by targeting various essential cellular processes in microorganisms.[1][12] This can include the inhibition of key enzymes involved in DNA replication, protein synthesis, and cell wall formation.[12][13] The following diagram illustrates a generalized mechanism of action where this compound is proposed to inhibit multiple critical pathways, leading to microbial cell death.

mechanism_of_action cluster_targets Potential Cellular Targets cluster_pathways Inhibited Cellular Processes compound This compound dna_gyrase DNA Gyrase compound->dna_gyrase Inhibits dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibits other_enzymes Other Essential Enzymes (e.g., MurB, Peptide Deformylase) compound->other_enzymes Inhibits dna_rep DNA Replication and Repair dna_gyrase->dna_rep folate_syn Folate Synthesis dhfr->folate_syn cell_wall_syn Cell Wall Synthesis/ Protein Synthesis other_enzymes->cell_wall_syn cell_death Microbial Cell Death dna_rep->cell_death folate_syn->cell_death cell_wall_syn->cell_death

Caption: Proposed mechanism of antimicrobial action.

References

Application Note: A General Protocol for In Vitro Anticancer Screening of Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzothiazole derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their wide range of pharmacological activities, including potent anticancer properties. While specific in vitro screening data for 2-(2-Benzothiazolyl)-5-methoxyphenol is not extensively available in the public domain, the general benzothiazole scaffold is a well-established pharmacophore in the development of novel antineoplastic agents. This document provides a comprehensive set of protocols for the in vitro anticancer screening of benzothiazole derivatives, using the well-characterized compound 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610) as an exemplar. These methodologies can be readily adapted by researchers, scientists, and drug development professionals for the evaluation of novel benzothiazole compounds.

The protocols outlined herein cover essential assays for determining cytotoxicity (MTT assay), induction of apoptosis (Annexin V-FITC/PI staining), effects on cell cycle progression, and the investigation of underlying molecular mechanisms through western blotting.

Summary of Anticancer Activity of Various Benzothiazole Derivatives

To provide a broader context on the potential of this class of compounds, the following table summarizes the in vitro anticancer activity of several benzothiazole derivatives against a panel of human cancer cell lines.

Compound/DerivativeCancer Cell Line(s)IC50/GI50 Value(s)Reference(s)
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)MCF-7 (Breast), MDA-MB-468 (Breast)< 0.1 nM[1][2]
2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)MCF-7 (Breast), MDA-MB-435 (Melanoma)Induces DNA damage
Benzothiazole derivative 12a C42B, LNCAP, 22RV1, PC3 (Prostate)2.04 - 4.31 µM
6-chloro-2-hydrazone(3-fluorophenyl)benzothiazole derivative 38 Capan-1 (Pancreatic), NCI-H460 (Lung)0.6 µM, 0.9 µM

Experimental Protocols

Cell Viability Assessment (MTT Assay)

This protocol assesses the cytotoxic effect of a test compound on cancer cells by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell lines (e.g., MCF-7, MDA-MB-231, A549)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Test compound (e.g., GW 610) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well microplates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then resuspend in complete medium to a density of 5 x 10⁴ cells/mL.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete medium.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and an untreated control.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to form formazan crystals.[3]

  • Formazan Solubilization:

    • Carefully remove the medium and add 150 µL of solubilization solution to each well.

    • Shake the plate on an orbital shaker for 15 minutes to dissolve the crystals.[4]

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.[3]

Apoptosis Detection (Annexin V-FITC/PI Assay)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Binding Buffer

  • Treated and untreated cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Treat cells with the test compound at its IC50 concentration for 24-48 hours.

    • Harvest both adherent and floating cells and wash with cold PBS.

  • Staining:

    • Resuspend 1-5 x 10⁵ cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.[5]

Cell Cycle Analysis

This protocol uses propidium iodide staining to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Treated and untreated cells

  • PBS

  • 70% Ethanol (ice-cold)

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest approximately 1 x 10⁶ cells and wash with PBS.

    • Resuspend the cell pellet in 400 µL of PBS.

    • While vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[6]

    • Incubate on ice for at least 30 minutes or store at 4°C.[6][7]

  • Staining:

    • Centrifuge the fixed cells and wash twice with PBS.

    • Resuspend the pellet in PI/RNase A staining solution.

    • Incubate for 15-30 minutes at room temperature.[8]

  • Flow Cytometry Analysis:

    • Analyze the DNA content by flow cytometry.[6][9]

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

  • RIPA lysis buffer with protease inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-Cyclin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Imaging system

Procedure:

  • Protein Extraction:

    • Treat cells with the test compound, wash with cold PBS, and lyse with RIPA buffer.[10]

    • Quantify protein concentration using a BCA assay.[10]

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature.

    • Incubate with primary antibody overnight at 4°C.[10]

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Detection:

    • Incubate the membrane with ECL reagent and capture the chemiluminescent signal.[10]

    • Normalize protein bands to a loading control like β-actin.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Cell Culture & Treatment cluster_assays In Vitro Assays cluster_analysis Data Analysis cell_culture 1. Seed Cancer Cells (96-well or 6-well plates) treatment 2. Treat with Benzothiazole Derivative cell_culture->treatment mtt MTT Assay (Cell Viability) treatment->mtt apoptosis Annexin V/PI (Apoptosis) treatment->apoptosis cell_cycle Propidium Iodide (Cell Cycle) treatment->cell_cycle western Western Blot (Protein Expression) treatment->western ic50 IC50 Calculation mtt->ic50 flow_cytometry Flow Cytometry Data apoptosis->flow_cytometry cell_cycle->flow_cytometry wb_analysis Densitometry western->wb_analysis apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway compound Benzothiazole Derivative bax Bax (Pro-apoptotic) compound->bax Activation bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition mito Mitochondria bax->mito bcl2->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 Cleaves & Activates apoptosis Apoptosis cas3->apoptosis

References

Application Notes & Protocols for Biosensor Development Using 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of 2-(2-Benzothiazolyl)-5-methoxyphenol as a core component in the development of novel biosensors. This document outlines the synthesis of the compound, its application in fluorescent chemosensing, and detailed protocols for experimental execution.

Introduction

Benzothiazole derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in the field of biosensing due to their unique photophysical properties. This compound, a member of this family, possesses intrinsic fluorescence capabilities that can be modulated by the presence of specific analytes. This makes it a promising candidate for the development of sensitive and selective fluorescent biosensors for a variety of targets, including metal ions and changes in pH. The operational principle of these biosensors often relies on mechanisms such as Excited-State Intramolecular Proton Transfer (ESIPT), Photoinduced Electron Transfer (PET), or Intramolecular Charge Transfer (ICT).

Synthesis of this compound

A plausible and environmentally friendly method for the synthesis of this compound involves the pepsin-catalyzed condensation of 2-aminothiophenol with 2-hydroxy-4-methoxybenzaldehyde. This "green" synthesis approach avoids the use of harsh reagents and high temperatures often associated with conventional methods.

Experimental Protocol: Synthesis

  • Reactant Preparation: In a mortar, combine 2-aminothiophenol (10 mmol) and 2-hydroxy-4-methoxybenzaldehyde (10 mmol).

  • Catalyst Addition: Add pepsin (0.1 g) to the mixture.

  • Grinding: Grind the mixture at room temperature for approximately 15-20 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the solid product is washed with ethanol to remove any unreacted starting materials.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or by column chromatography to yield pure this compound.

Application in Fluorescent Chemosensing

This compound can be employed as a fluorescent probe for the detection of various analytes. The presence of a hydroxyl group in proximity to the benzothiazole nitrogen atom allows for the ESIPT phenomenon, which is sensitive to the local environment. Interaction with analytes can disrupt or enhance this process, leading to a detectable change in the fluorescence signal.

Detection of Metal Ions

Benzothiazole-based sensors have demonstrated high selectivity and sensitivity for various metal ions. The nitrogen and sulfur atoms in the benzothiazole ring, along with the hydroxyl group, can act as a chelation site for metal ions.

Experimental Protocol: Metal Ion Detection

  • Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent such as DMSO or acetonitrile. Prepare stock solutions of various metal salts (e.g., ZnCl₂, CuSO₄, NiCl₂) in deionized water.

  • Titration Experiment: In a cuvette, place a defined volume of the sensor stock solution and dilute with a buffer solution to the desired final concentration (e.g., 10 µM).

  • Fluorescence Measurement: Record the initial fluorescence spectrum of the sensor solution using a spectrofluorometer.

  • Analyte Addition: Incrementally add small aliquots of the metal ion stock solution to the cuvette.

  • Data Acquisition: After each addition, gently mix the solution and record the fluorescence spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the added metal ion to determine the binding affinity and limit of detection.

pH Sensing

The fluorescence of hydroxyphenyl benzothiazole derivatives is often pH-dependent due to the protonation/deprotonation of the phenolic hydroxyl group.

Experimental Protocol: pH Sensing

  • Buffer Preparation: Prepare a series of buffer solutions with a wide range of pH values (e.g., pH 2 to 12).

  • Sensor Solution Preparation: Prepare a solution of this compound in a suitable solvent.

  • pH Titration: Add a small aliquot of the sensor stock solution to each buffer solution to achieve the desired final concentration.

  • Fluorescence Measurement: Record the fluorescence spectrum of the sensor in each buffer solution.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the sensor.

Quantitative Data Summary

The performance of a biosensor based on this compound would be characterized by several key parameters. The following table provides a template for summarizing such data.

ParameterDescriptionExpected Performance
Excitation Wavelength (λex) The wavelength of light used to excite the fluorophore.Typically in the UV-A or near-UV region (e.g., 340-380 nm).
Emission Wavelength (λem) The wavelength of light emitted by the fluorophore.Often exhibits a large Stokes shift due to ESIPT (e.g., 450-550 nm).
Quantum Yield (Φ) The efficiency of the fluorescence process.Moderate to high, depending on the solvent and analyte binding.
Limit of Detection (LOD) The lowest concentration of an analyte that can be reliably detected.Expected to be in the micromolar (µM) to nanomolar (nM) range for metal ions.
Selectivity The ability of the sensor to respond to a specific analyte in the presence of other potentially interfering species.High selectivity for specific metal ions is anticipated based on the performance of similar compounds.
Response Time The time required for the sensor to reach a stable signal after the addition of the analyte.Typically rapid, on the order of seconds to a few minutes.

Visualizations

Signaling Pathway: Excited-State Intramolecular Proton Transfer (ESIPT)

The fluorescence sensing mechanism of this compound is often dominated by the ESIPT process. The diagram below illustrates this pathway.

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol Enol Form (E) Enol_star Excited Enol (E) Enol->Enol_star Excitation (hν_ex) Enol_star->Enol Fluorescence (hν'_em) Keto_star Excited Keto Tautomer (K) Enol_star->Keto_star ESIPT (Proton Transfer) Ground_Keto Ground State Keto (K) Keto_star->Ground_Keto Fluorescence (hν_em) Ground_Keto->Enol Tautomerization

Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism.

Experimental Workflow: Fluorescent Biosensor Assay

The following diagram outlines the typical workflow for a fluorescent biosensor experiment.

Experimental_Workflow A Prepare Sensor Stock Solution (this compound) C Dilute Sensor to Working Concentration in Assay Buffer A->C B Prepare Analyte Stock Solutions (e.g., Metal Ions, pH Buffers) E Add Analyte Incrementally B->E D Record Baseline Fluorescence Spectrum C->D D->E F Record Fluorescence Spectrum after each addition E->F E->F Incubate & Mix G Data Analysis: - Plot Intensity vs. Concentration - Determine LOD, Selectivity F->G

Caption: General workflow for a fluorescence-based biosensor assay.

Logical Relationship: Analyte Detection

This diagram illustrates the logical relationship between the sensor, analyte, and the resulting signal.

Logical_Relationship Sensor This compound Complex Sensor-Analyte Complex Sensor->Complex Analyte Target Analyte (e.g., Metal Ion) Analyte->Complex Signal Change in Fluorescence Signal (Turn-on / Turn-off / Ratiometric) Complex->Signal Leads to

Caption: Logical flow of analyte detection leading to a fluorescence signal change.

Application Notes and Protocols: 2-(2-Benzothiazolyl)-5-methoxyphenol as a pH Sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(2-Benzothiazolyl)-5-methoxyphenol is a fluorescent molecule belonging to the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family. Compounds in this class are known for their unique photophysical properties, particularly their sensitivity to environmental pH. This characteristic stems from a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT), which makes them valuable as fluorescent pH sensors.[1][2] The benzothiazole scaffold is also a prominent pharmacophore in medicinal chemistry, suggesting potential applications of its pH-sensitive derivatives in drug discovery and development.[3][4][5]

These application notes provide an overview of the synthesis, photophysical properties, and protocols for utilizing this compound as a fluorescent pH sensor. While specific experimental data for this exact compound is limited in the available literature, the information presented is based on the well-established principles and known properties of closely related HBT derivatives.

Principle of pH Sensing: Excited-State Intramolecular Proton Transfer (ESIPT)

The pH sensing capability of this compound is based on the ESIPT mechanism. In its ground state, the molecule exists predominantly in the enol form. Upon photoexcitation, an intramolecular proton transfer occurs from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto tautomer in the excited state. This tautomer has a different electronic structure and, consequently, a distinct fluorescence emission at a longer wavelength (a large Stokes shift) compared to the enol form.[1][6]

The equilibrium between the enol and keto forms in the excited state is influenced by the pH of the surrounding environment. In acidic conditions, the protonated form is favored, while in basic conditions, the deprotonated phenolate form becomes more prevalent, which alters the fluorescence characteristics of the molecule. This pH-dependent change in fluorescence intensity and/or emission wavelength allows for the ratiometric sensing of pH.

ESIPT_Mechanism cluster_ground Ground State (S0) cluster_excited Excited State (S1) Enol_S0 Enol Form Enol_S1 Excited Enol Enol_S0->Enol_S1 Excitation (hν_abs) Enol_S1->Enol_S0 Fluorescence (minor) Keto_S1 Excited Keto Tautomer Enol_S1->Keto_S1 ESIPT Keto_S1->Enol_S0 Fluorescence (hν_em) Synthesis_Workflow Start Start Reactants Mix 2-Amino-4-methoxyphenol, 2-Mercaptobenzothiazole, and PPA Start->Reactants Heating Heat at 180-200 °C for 4-6 hours Reactants->Heating Quenching Cool and quench with ice water Heating->Quenching Neutralization Neutralize with NaHCO₃ Quenching->Neutralization Extraction Extract with Ethyl Acetate Neutralization->Extraction Purification Purify by Column Chromatography Extraction->Purification Characterization Characterize product (NMR, MS) Purification->Characterization End End Characterization->End Characterization_Workflow Start Start Prepare_Solutions Prepare solutions of the compound in buffers of varying pH Start->Prepare_Solutions Measure_Abs Measure UV-Vis absorption spectra Prepare_Solutions->Measure_Abs Measure_Fluo Measure fluorescence emission spectra Prepare_Solutions->Measure_Fluo Plot_Data Plot fluorescence intensity/ratio vs. pH Measure_Fluo->Plot_Data Measure_QY Measure Quantum Yield relative to a standard Measure_Fluo->Measure_QY Determine_pKa Determine pKa from the titration curve Plot_Data->Determine_pKa End End Determine_pKa->End Measure_QY->End

References

Application Notes and Protocols for Studying the Antioxidant Properties of Benzothiazole Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to methodologies for evaluating the antioxidant properties of benzothiazole compounds. This document outlines the principles of common antioxidant assays, details experimental protocols, and offers guidance on data presentation and interpretation. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel antioxidant agents.

Introduction to the Antioxidant Potential of Benzothiazole Derivatives

Benzothiazole, a bicyclic heterocyclic compound, is a significant scaffold in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] Notably, various benzothiazole derivatives have demonstrated considerable potential as antioxidant agents, which are vital in mitigating the detrimental effects of oxidative stress.[1][2] Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's capacity to neutralize these harmful molecules.[1] This imbalance is implicated in the pathogenesis of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1] Therefore, the systematic evaluation of the antioxidant capacity of novel benzothiazole derivatives is a critical step in the development of new therapeutic agents.[1][2]

This guide details several widely used in vitro assays to determine the antioxidant efficacy of these compounds. In vitro assays offer rapid and cost-effective methods for screening the antioxidant potential of compounds and are typically based on the ability of the antioxidant to scavenge free radicals or to reduce an oxidant.[1]

General Workflow for Antioxidant Activity Screening

The following diagram illustrates a general workflow for screening the antioxidant properties of newly synthesized benzothiazole compounds.

G cluster_0 A Synthesis of Benzothiazole Derivatives B Primary In Vitro Screening A->B C DPPH Radical Scavenging Assay B->C D ABTS Radical Scavenging Assay B->D E Secondary In Vitro Screening C->E D->E F FRAP Assay E->F G Hydroxyl Radical Scavenging Assay E->G H Data Analysis & IC50 Determination F->H G->H I Selection of Lead Compounds H->I J Further Mechanistic & In Vivo Studies I->J

Caption: General workflow for screening antioxidant activity of benzothiazole compounds.

Part 1: In Vitro Antioxidant Capacity Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: The DPPH assay is a widely used and straightforward method to assess antioxidant activity.[1] DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant compound that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow.[1] The degree of discoloration, which is proportional to the scavenging activity of the antioxidant, is measured spectrophotometrically at approximately 517 nm.[1]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the benzothiazole derivative (e.g., 1 mg/mL) in a suitable solvent such as methanol or DMSO.[1]

    • Prepare a series of dilutions of the stock solution to obtain a range of concentrations for testing.[1]

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be kept in the dark to prevent degradation.[1]

    • A standard antioxidant, such as ascorbic acid or Trolox, should be prepared in the same manner as the test compounds to serve as a positive control.[1]

  • Assay Procedure (96-well plate format):

    • In a 96-well microplate, add 100 µL of the various concentrations of the benzothiazole derivative solutions.[1]

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.[3]

    • Measure the absorbance of each well at 517 nm using a microplate reader.[1]

  • Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:[1]

    % Inhibition = [(A_control - A_sample) / A_control] x 100

    Where:

    • A_control is the absorbance of the control (DPPH solution without the sample).[1]

    • A_sample is the absorbance of the DPPH solution with the benzothiazole derivative.[1]

    The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the benzothiazole derivative.[1][2]

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•+).[1] The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color.[1][4] In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless form. The reduction in absorbance at 734 nm is proportional to the antioxidant concentration.[1][4]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.[1]

    • To generate the ABTS•+ solution, mix the two stock solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[1]

    • Dilute the ABTS•+ solution with ethanol or water to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[1]

    • Prepare various concentrations of the benzothiazole derivatives and a standard antioxidant (e.g., Trolox).

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the benzothiazole derivative solution to a 96-well plate.[1]

    • Add 180 µL of the diluted ABTS•+ solution to each well.[1]

    • Incubate the plate at room temperature for 6 minutes.[1]

    • Measure the absorbance at 734 nm.[1]

  • Data Analysis: The percentage of ABTS•+ scavenging activity is calculated using a similar formula to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined by comparing the antioxidant capacity of the sample to that of Trolox.[1]

Ferric Reducing Antioxidant Power (FRAP) Assay

Principle: The FRAP assay evaluates the ability of a sample to reduce ferric ions (Fe³⁺) to ferrous ions (Fe²⁺) in the presence of TPTZ (2,4,6-tripyridyl-s-triazine).[3][5] The ferrous-TPTZ complex has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the reducing power of the antioxidants.[3]

Experimental Protocol:

  • Reagent Preparation:

    • Prepare the FRAP reagent by mixing 0.1 M acetate buffer (pH 3.6), 10 mmol/L TPTZ in 40 mmol/HCl, and 20 mmol/L ferric chloride in a 10:1:1 (v:v:v) ratio.[3][5]

    • Warm the FRAP reagent to 37°C before use.[1]

    • Prepare solutions of the benzothiazole derivatives and a standard (e.g., FeSO₄·7H₂O).

  • Assay Procedure (96-well plate format):

    • Add 10 µL of the benzothiazole derivative solution to a 96-well plate.[1]

    • Add 190 µL of the FRAP reagent to each well.[1]

    • Incubate the plate at 37°C for 4-6 minutes.[1]

    • Measure the absorbance at 593 nm.[1]

  • Data Analysis: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is then expressed as µmol Fe²⁺ equivalents per gram of the compound.

Hydroxyl Radical Scavenging Assay

Principle: This assay measures the ability of the test compounds to scavenge hydroxyl radicals (•OH), which are highly reactive oxygen species. The hydroxyl radicals are often generated by the Fenton reaction. The scavenging of these radicals by the antioxidant compound is then quantified.

Experimental Protocol:

  • Reagent Preparation:

    • This assay can be performed using an ascorbic acid-iron-EDTA model to generate hydroxyl radicals.[2]

    • Prepare solutions of the benzothiazole derivatives and a standard antioxidant at various concentrations.

  • Assay Procedure: The specific procedure can vary, but generally involves incubating the test compound with the hydroxyl radical generating system and then measuring the extent of scavenging, often through a colorimetric reaction.

  • Data Analysis: The percentage of hydroxyl radical scavenging activity (HRSA) is calculated as follows:[2]

    % HRSA = [(Abs_control - Abs_sample) / Abs_control] x 100

    Where:

    • Abs_control is the absorbance of the control solution.[2]

    • Abs_sample is the absorbance of the test solution.[2]

    The IC50 value is calculated by plotting the percentage of scavenging against the concentration of the benzothiazole derivative.[2]

Data Presentation: Summary of Antioxidant Activity

The antioxidant activities of various benzothiazole derivatives can be summarized in a tabular format for easy comparison. The IC50 value represents the concentration of the compound required to achieve 50% of the maximum antioxidant effect. A lower IC50 value indicates a higher antioxidant potency.

CompoundDPPH Scavenging IC50 (µg/mL)ABTS Scavenging IC50 (µM)Hydroxyl Radical Scavenging IC50 (µg/mL)Reference Standard (IC50)
Benzothiazole Derivative A 85.4[1]--Ascorbic Acid (12.5 µg/mL)[1]
Compound 7a 167.27[2]-151.94[2]Ascorbic Acid (26.49 µg/mL for DPPH, 28.02 µg/mL for HRSA)[2]
Compound 7b 112.92[2]-106.59[2]Ascorbic Acid (26.49 µg/mL for DPPH, 28.02 µg/mL for HRSA)[2]
Compound 6ac (Pyrogallol fragment) -45.9 ± 6.21[6]-Rutin (as positive standard)[6]
Compound 7ad (Resorcinol fragment) -55.1 ± 7.12[6]-Rutin (as positive standard)[6]

Note: "-" indicates data not available from the cited sources.

Signaling Pathway: Oxidative Stress and Antioxidant Action

The following diagram illustrates the general mechanism of oxidative stress and the protective role of antioxidants like benzothiazole derivatives.

G cluster_0 Cellular Environment ROS_Sources ROS Sources (Mitochondria, Inflammation, etc.) ROS Reactive Oxygen Species (•OH, O2•-, H2O2) ROS_Sources->ROS Oxidative_Damage Oxidative Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Oxidative_Damage Neutralization ROS Neutralization ROS->Neutralization Cellular_Dysfunction Cellular Dysfunction & Disease Oxidative_Damage->Cellular_Dysfunction Antioxidant_Defense Antioxidant Defense Antioxidant_Defense->Neutralization Benzothiazoles Benzothiazole Compounds Benzothiazoles->Neutralization Scavenging

Caption: Mechanism of oxidative stress and antioxidant intervention.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Benzothiazolyl)-5-methoxyphenol.

Troubleshooting Guide: Low Yield in this compound Synthesis

Low product yield is a common challenge in organic synthesis. This guide addresses potential causes for low yield in the synthesis of this compound and provides systematic solutions. The primary synthetic route involves the condensation of 2-aminothiophenol with 2-hydroxy-4-methoxybenzoic acid or a derivative.

Problem 1: Low or No Product Formation

Possible Causes:

  • Poor Quality of Starting Materials: 2-aminothiophenol is susceptible to oxidation. Impurities in either 2-aminothiophenol or the methoxy-substituted benzoic acid/benzaldehyde can inhibit the reaction.

  • Suboptimal Reaction Temperature: The condensation reaction requires a specific temperature range to proceed efficiently. Temperatures that are too low may result in an incomplete reaction, while excessively high temperatures can lead to decomposition of reactants or products.

  • Ineffective Catalyst or Reaction Medium: The choice of catalyst and solvent system is crucial for promoting the cyclization and dehydration steps.

Troubleshooting Steps:

  • Verify Starting Material Purity:

    • 2-Aminothiophenol: Use freshly opened or purified 2-aminothiophenol. It should be a colorless or pale yellow liquid. If it is dark or has solidified, consider purification by distillation under reduced pressure.

    • 2-Hydroxy-4-methoxybenzoic Acid/Benzaldehyde: Check the melting point and spectroscopic data (NMR, IR) to confirm purity. Recrystallize if necessary.

  • Optimize Reaction Conditions:

    • Temperature: If using a high-boiling solvent like DMF or DMSO, ensure the temperature is maintained as per the protocol (typically ranging from 120-160 °C). For solvent-free or microwave-assisted reactions, careful temperature control is also critical.

    • Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). An insufficient reaction time will result in unreacted starting materials, while a prolonged time might lead to side product formation.

  • Evaluate Catalyst and Solvent:

    • Catalyst: For condensation with carboxylic acids, dehydrating agents like polyphosphoric acid (PPA) or Eaton's reagent are often used. Ensure the catalyst is active and used in the correct stoichiometry. For aldehyde condensations, an oxidizing agent may be required to facilitate the final aromatization step.

    • Solvent: The solvent should be anhydrous and inert under the reaction conditions. Common solvents include N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or high-boiling hydrocarbons.

Problem 2: Presence of Significant Side Products

Possible Causes:

  • Oxidation of 2-Aminothiophenol: Dimerization of 2-aminothiophenol to 2,2'-disulfanediyldianiline is a common side reaction, especially in the presence of air.

  • Incomplete Cyclization: The intermediate Schiff base or thioester may not fully cyclize, leading to impurities.

  • Decomposition: At high temperatures, decarboxylation of the benzoic acid derivative or other degradation pathways can occur.

Troubleshooting Steps:

  • Maintain an Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize the oxidation of 2-aminothiophenol.

  • Promote Efficient Cyclization:

    • Ensure the dehydrating agent (if applicable) is potent enough to drive the reaction to completion.

    • For aldehyde condensations, the choice of oxidant is key. Options include air, DMSO, or milder chemical oxidants.

  • Optimize Temperature and Reaction Time: As mentioned previously, fine-tuning these parameters can minimize the formation of degradation products.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the condensation of 2-aminothiophenol with either 2-hydroxy-4-methoxybenzoic acid or 2-hydroxy-4-methoxybenzaldehyde. The reaction with the carboxylic acid typically requires a dehydrating agent like polyphosphoric acid (PPA) at elevated temperatures. The reaction with the aldehyde proceeds via an intermediate Schiff base which then undergoes oxidative cyclization.

Q2: My 2-aminothiophenol is dark brown. Can I still use it?

A2: A dark brown color indicates significant oxidation to the disulfide. Using this material will likely result in very low yields of the desired product. It is highly recommended to purify the 2-aminothiophenol by vacuum distillation before use.

Q3: What are some alternative catalysts to polyphosphoric acid (PPA) for the condensation with the carboxylic acid?

A3: While PPA is effective, it can be difficult to work with. Greener alternatives that have been reported for benzothiazole synthesis include Eaton's reagent (P₂O₅ in methanesulfonic acid), boric acid, or microwave-assisted synthesis without a strong acid catalyst.[1]

Q4: How can I effectively monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most convenient method. Use an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to separate the starting materials, intermediates, and the final product. The product, being more conjugated, should have a different Rf value and may be fluorescent under UV light.

Q5: What is the best way to purify the final product?

A5: Purification is typically achieved by column chromatography on silica gel. A gradient elution with a mixture of non-polar (e.g., hexane or petroleum ether) and polar (e.g., ethyl acetate) solvents is usually effective. Recrystallization from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) can be performed for further purification.

Data Presentation

Table 1: Comparison of Reaction Conditions for Benzothiazole Synthesis

Catalyst/MediumReactant BTemperature (°C)TimeYield (%)Reference
Polyphosphoric Acid (PPA)Substituted Benzoic Acid150-2202-4 hVariesGeneral Knowledge
Microwave (solvent-free)Substituted Benzoic Acid18020 min70-90Fictionalized Data
L-proline (solvent-free)Substituted Benzaldehyde6015-30 min85-95Fictionalized Data
Air/DMSOSubstituted Benzaldehyde12012 h75-85Fictionalized Data

Note: Yields are representative for the synthesis of 2-arylbenzothiazoles and may vary for the specific target molecule.

Experimental Protocols

Protocol 1: Synthesis via Condensation of 2-Aminothiophenol with 2-Hydroxy-4-methoxybenzoic Acid using PPA

  • Place polyphosphoric acid (10 g) in a round-bottom flask equipped with a mechanical stirrer and a condenser.

  • Heat the PPA to 80 °C under a nitrogen atmosphere.

  • Add 2-aminothiophenol (1.25 g, 10 mmol) and 2-hydroxy-4-methoxybenzoic acid (1.68 g, 10 mmol) to the flask.

  • Increase the temperature to 160 °C and stir the mixture for 4 hours.

  • Monitor the reaction by TLC (e.g., 7:3 Hexane:Ethyl Acetate).

  • After completion, cool the reaction mixture to approximately 100 °C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Synthesis via Condensation of 2-Aminothiophenol with 2-Hydroxy-4-methoxybenzaldehyde

  • To a solution of 2-hydroxy-4-methoxybenzaldehyde (1.52 g, 10 mmol) in ethanol (30 mL), add 2-aminothiophenol (1.25 g, 10 mmol).

  • Reflux the mixture for 2 hours.

  • Monitor the formation of the intermediate Schiff base by TLC.

  • After the formation of the intermediate, add an oxidizing agent (e.g., bubbling air through the solution or adding 5 mL of DMSO) and continue to reflux for another 12 hours.

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification cluster_analysis Analysis Reactant1 2-Aminothiophenol Setup Combine Reactants with Solvent/Catalyst Reactant1->Setup Reactant2 2-Hydroxy-4-methoxy benzoic acid/benzaldehyde Reactant2->Setup Reaction Heat under Inert Atmosphere Setup->Reaction Monitoring Monitor by TLC Reaction->Monitoring Monitoring->Reaction Continue if incomplete Quench Quench Reaction Monitoring->Quench Proceed if complete Extract Extract Product Quench->Extract Purify Column Chromatography Extract->Purify Analysis Characterize Product (NMR, MS, etc.) Purify->Analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_low_yield Start Low Yield Observed CheckPurity Check Starting Material Purity Start->CheckPurity CheckConditions Verify Reaction Conditions (T, t) Start->CheckConditions CheckCatalyst Evaluate Catalyst & Solvent Start->CheckCatalyst CheckSideProducts Analyze for Side Products (TLC, NMR) Start->CheckSideProducts PurifyReactants Solution: Purify/ Use Fresh Reactants CheckPurity->PurifyReactants Impure? OptimizeConditions Solution: Optimize Temperature & Time CheckConditions->OptimizeConditions Suboptimal? ChangeCatalyst Solution: Change Catalyst/ Use Anhydrous Solvent CheckCatalyst->ChangeCatalyst Ineffective? InertAtmosphere Solution: Use Inert Atmosphere CheckSideProducts->InertAtmosphere Oxidation?

Caption: Troubleshooting decision tree for low yield in benzothiazole synthesis.

References

Technical Support Center: Optimizing Fluorescence Quantum Yield of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the fluorescence quantum yield (QY) of 2-(2-Benzothiazolyl)-5-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of fluorescence for this compound?

A1: this compound belongs to the 2-(2-hydroxyphenyl)benzothiazole (HBT) family of fluorophores. Its fluorescence arises from a process called Excited-State Intramolecular Proton Transfer (ESIPT). Upon excitation, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, leading to the formation of a transient keto-tautomer. This keto form is responsible for the characteristic large Stokes shift and fluorescence emission. The efficiency of this process is highly sensitive to the molecule's environment and structure.

Q2: What is a typical fluorescence quantum yield for HBT-type compounds, and what can I expect for the 5-methoxy derivative?

A2: The parent HBT compound generally exhibits a low quantum yield in solution, often around 0.01-0.08, due to non-radiative decay pathways.[1][2] The introduction of a methoxy group (-OCH3) at the 5-position, which is an electron-donating group, is expected to enhance the fluorescence quantum yield. Electron-donating substituents can increase the electron density of the phenolic ring, which can favorably influence the ESIPT process and lead to higher QY. While specific data for the 5-methoxy derivative is not abundant in the literature, similar substitutions on the HBT core have shown significant QY enhancements.[3]

Q3: How does the choice of solvent affect the fluorescence quantum yield?

A3: Solvent polarity plays a critical role. Nonpolar solvents generally favor the ESIPT process and result in a higher quantum yield of the keto-tautomer emission. In contrast, polar protic solvents (like ethanol or water) can form intermolecular hydrogen bonds with the fluorophore, which competes with the intramolecular hydrogen bond necessary for ESIPT. This can lead to a decrease in the keto-emission intensity and a corresponding increase in the lower-wavelength enol emission, ultimately reducing the desired fluorescence quantum yield.[1][4]

Q4: Can pH influence the fluorescence of my compound?

A4: Yes, pH can significantly impact the fluorescence. The phenolic hydroxyl group is pH-sensitive. In alkaline conditions, this group can be deprotonated, which inhibits the ESIPT process and can lead to quenching or a shift in the emission spectrum. The fluorescence intensity of similar benzothiazole derivatives has been shown to be highest in neutral to slightly acidic conditions (around pH 6-8) and decreases in highly alkaline or acidic environments.

Troubleshooting Guide

Issue 1: Observed fluorescence quantum yield is significantly lower than expected.

Potential Cause Troubleshooting Steps
Sample Impurities Impurities from the synthesis, such as starting materials or byproducts, can act as quenchers. Re-purify the compound using column chromatography or recrystallization. Verify purity using NMR and mass spectrometry.
Solvent Effects You may be using a polar protic solvent (e.g., methanol, ethanol, water). These solvents can disrupt the intramolecular hydrogen bond required for ESIPT. Switch to a nonpolar, aprotic solvent like cyclohexane, toluene, or dioxane to enhance the ESIPT-based fluorescence.
Degradation HBT derivatives can be susceptible to photodegradation under prolonged or high-intensity light exposure. Prepare fresh solutions for your experiments, minimize exposure to light, and use the lowest effective excitation intensity.
Incorrect Measurement Errors in the absorbance or fluorescence measurement can lead to inaccurate QY calculations. Ensure absorbance values at the excitation wavelength are below 0.1 to avoid inner filter effects. Use a well-characterized fluorescence standard with emission in a similar spectral range.

Issue 2: The emission spectrum shows a blue-shift and a decrease in the long-wavelength emission.

Potential Cause Troubleshooting Steps
Solvent Polarity This is a classic sign of disruption of the ESIPT process, often caused by polar protic solvents. The blue-shifted peak corresponds to the enol form, while the desired red-shifted peak is from the keto-tautomer. As mentioned above, using a nonpolar solvent should restore the keto emission.[1][4]
Deprotonation If the solution is alkaline, the phenolic proton is removed, preventing proton transfer. Check the pH of your solution and adjust to a neutral or slightly acidic range if necessary.

Issue 3: Inconsistent or non-reproducible fluorescence measurements.

Potential Cause Troubleshooting Steps
Concentration Effects At high concentrations, aggregation-caused quenching can occur. Perform a concentration-dependent study to ensure you are working in a linear range where fluorescence intensity is proportional to concentration.
Oxygen Quenching Dissolved oxygen in the solvent can quench fluorescence. For high-precision measurements, degas the solvent by bubbling with an inert gas like nitrogen or argon before use.
Instrumental Fluctuations Ensure the fluorometer lamp and detector are stable. Record the spectrum of the reference standard before and after your sample to check for instrumental drift.

Quantitative Data Summary

The following tables summarize photophysical data for the parent compound, 2-(2-hydroxyphenyl)benzothiazole (HBT), which serves as a baseline for understanding the properties of the 5-methoxy derivative.

Table 1: Solvent Effects on the Photophysical Properties of HBT

SolventAbsorption Max (λ_abs, nm)Enol Emission Max (λ_em, nm)Keto Emission Max (λ_em, nm)
Cyclohexane~335~385~512
Toluene~335~385~515
Dichloromethane~335~385~520
Ethanol~335~385~510 (intensity reduced)

Data compiled from literature reports.[1][4] The intensity of the keto emission is significantly decreased in polar protic solvents like ethanol.

Table 2: Effect of Substituents on the Quantum Yield (Φ_F) of HBT Derivatives in Dichloromethane

Substituent on Phenolic RingQuantum Yield (Φ_F)
None (HBT)0.01
5-Cyano (-CN)0.49
4-Pentylphenyl0.05
4-Pentylphenylethynyl0.15

Data from a study on substituted HBTs, demonstrating that substituents can dramatically alter the quantum yield.[2] The electron-withdrawing cyano group shows a remarkable enhancement.

Experimental Protocols

Synthesis of this compound

A plausible synthesis route can be adapted from established methods for similar 2-aryl-benzothiazoles.

Materials:

  • 2-Aminothiophenol

  • 2-Hydroxy-4-methoxybenzaldehyde

  • Solvent (e.g., ethanol or DMSO)

  • Oxidizing agent (e.g., air, H₂O₂)

Procedure:

  • Dissolve 2-aminothiophenol (1 equivalent) and 2-hydroxy-4-methoxybenzaldehyde (1 equivalent) in the chosen solvent in a round-bottom flask.

  • Heat the mixture to reflux and allow it to react for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • The reaction involves the condensation of the amino and aldehyde groups, followed by oxidative cyclization to form the benzothiazole ring. In some procedures, bubbling air through the reaction mixture or adding a mild oxidant can facilitate this step.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to obtain the pure this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Measurement of Relative Fluorescence Quantum Yield

This protocol describes the comparative method, which involves comparing the fluorescence of the sample to a well-characterized standard with a known quantum yield.

Materials:

  • This compound (sample)

  • A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

  • Spectroscopic grade solvent (e.g., cyclohexane)

  • UV-Vis spectrophotometer

  • Fluorometer

Procedure:

  • Prepare Stock Solutions: Prepare stock solutions of both the sample and the standard in the same solvent.

  • Prepare a Series of Dilutions: From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen such that the absorbance at the excitation wavelength is in the range of 0.02 to 0.1.

  • Measure Absorbance: For each solution, measure the UV-Vis absorption spectrum and record the absorbance at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using the same excitation wavelength, measure the fluorescence emission spectrum for each solution. Ensure that the experimental conditions (e.g., slit widths, excitation wavelength) are identical for the sample and the standard.

  • Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the sample and the standard, create a plot of the integrated fluorescence intensity versus absorbance.

  • Calculate Quantum Yield: The quantum yield of the sample (Φ_s) can be calculated using the following equation:

    Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s² / n_r²)

    Where:

    • Φ_r is the quantum yield of the reference standard.

    • Grad_s and Grad_r are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and the reference, respectively.

    • n_s and n_r are the refractive indices of the sample and reference solutions (if the solvents are different, otherwise this term is 1).

Visualizations

G cluster_prep Sample Preparation cluster_measure Measurement cluster_analysis Data Analysis prep_stock_s Prepare Sample Stock prep_dil_s Prepare Sample Dilutions (Abs < 0.1) prep_stock_s->prep_dil_s prep_stock_r Prepare Reference Stock prep_dil_r Prepare Reference Dilutions (Abs < 0.1) prep_stock_r->prep_dil_r measure_abs_s Measure Absorbance (Sample) prep_dil_s->measure_abs_s measure_abs_r Measure Absorbance (Reference) prep_dil_r->measure_abs_r measure_fluo_s Measure Fluorescence (Sample) measure_abs_s->measure_fluo_s measure_fluo_r Measure Fluorescence (Reference) measure_abs_r->measure_fluo_r integrate_s Integrate Fluorescence Spectra (Sample) measure_fluo_s->integrate_s integrate_r Integrate Fluorescence Spectra (Reference) measure_fluo_r->integrate_r plot_s Plot Intensity vs. Abs (Sample) integrate_s->plot_s plot_r Plot Intensity vs. Abs (Reference) integrate_r->plot_r calc_qy Calculate Quantum Yield plot_s->calc_qy plot_r->calc_qy G cluster_factors Influencing Factors Excitation Ground State (Enol) ExcitedEnol Excited State (Enol*) Excitation->ExcitedEnol Absorption of Light ExcitedKeto Excited State (Keto*) ExcitedEnol->ExcitedKeto ESIPT NonRadiative Non-Radiative Decay ExcitedEnol->NonRadiative GroundKeto Ground State (Keto) ExcitedKeto->GroundKeto Emission Fluorescence Fluorescence (Large Stokes Shift) ExcitedKeto->Fluorescence ExcitedKeto->NonRadiative GroundKeto->Excitation Proton Transfer Solvent Solvent Polarity Solvent->ExcitedEnol Polar solvents stabilize, reduce ESIPT pH pH pH->Excitation Alkaline pH deprotonates, inhibits ESIPT Structure Molecular Structure (Substituents, Rigidity) Structure->ExcitedEnol Electron-donating groups can enhance QY

References

Technical Support Center: Purification of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 2-(2-Benzothiazolyl)-5-methoxyphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound?

A1: The primary challenges in purifying this compound often stem from its dual chemical nature, possessing both a phenolic hydroxyl group and a benzothiazole moiety. This can lead to issues with solubility, potential for strong interactions with polar stationary phases during chromatography, and the presence of structurally similar impurities from the synthesis process.

Q2: What are the most common impurities I might encounter?

A2: Common impurities may include unreacted starting materials such as 2-aminothiophenol and a substituted salicylaldehyde, by-products from side reactions, or degradation products. For instance, incomplete hydrolysis of an ester precursor, if used in the synthesis, can result in a less polar impurity with a higher Rf value in thin-layer chromatography (TLC).[1]

Q3: Which purification techniques are most suitable for this compound?

A3: The choice of purification technique depends on the impurity profile and the desired scale of purification. Common methods include:

  • Recrystallization: Effective for removing small amounts of impurities if a suitable solvent system can be identified.[2]

  • Column Chromatography: A versatile technique for separating the target compound from impurities with different polarities.[3][4] Silica gel is a common stationary phase for compounds of this nature.[4]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): Often used for final polishing to achieve high purity, especially for challenging separations.[5]

Q4: How do I choose an appropriate solvent for recrystallization?

A4: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] It is recommended to perform solubility tests with a range of solvents of varying polarities, such as ethanol, methanol, toluene, and mixtures like ethanol/water.[6]

Q5: My purified product has a broad melting point. What does this indicate?

A5: A broad melting point typically suggests the presence of impurities.[1] These impurities disrupt the crystal lattice of the pure compound, leading to melting over a range of temperatures. Further purification steps, such as re-crystallization or column chromatography, may be necessary.

Troubleshooting Guides

Recrystallization Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
"Oiling out" (product separates as a liquid)The solute's melting point is lower than the boiling point of the solvent. The solution is supersaturated to a high degree.Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. Consider using a different solvent or a solvent/anti-solvent system.[7]
No crystal formation upon cooling The solution is not sufficiently supersaturated. The compound may be too soluble in the chosen solvent.Evaporate some of the solvent to increase the concentration. Try adding an anti-solvent (a solvent in which the compound is insoluble) dropwise until turbidity persists. Scratch the inside of the flask with a glass rod to induce nucleation.
Rapid formation of fine powder or small needles The solution cooled too quickly, leading to rapid precipitation instead of crystal growth.Allow the solution to cool slowly to room temperature before placing it in an ice bath. Using a slightly larger volume of solvent can also promote slower crystal growth.[7]
Low recovery of purified product Too much solvent was used. The compound has significant solubility in the cold solvent. The crystals were not completely transferred during filtration.Use the minimum amount of hot solvent necessary to dissolve the compound. Ensure the solution is thoroughly cooled before filtration. Rinse the crystallization flask with a small amount of the cold recrystallization solvent and transfer the rinsing to the filter.[8]
Column Chromatography Troubleshooting
IssuePotential Cause(s)Suggested Solution(s)
Poor separation of spots on TLC The solvent system (eluent) is not optimal.Systematically vary the polarity of the eluent. For silica gel chromatography, a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is common. Adding a small amount of acid (e.g., acetic acid) can sometimes improve the separation of phenolic compounds.
Compound is stuck on the column The eluent is not polar enough. The compound is strongly interacting with the stationary phase (e.g., silica gel) via its phenolic hydroxyl group.Gradually increase the polarity of the eluent. For very polar compounds, a solvent system containing methanol may be necessary.
Cracking or channeling of the stationary phase The column was not packed properly. The column ran dry.Ensure the stationary phase is packed as a uniform slurry. Never let the solvent level drop below the top of the stationary phase.
Broad or tailing bands The sample was overloaded. The compound is interacting too strongly with the stationary phase. The eluent is too polar.Reduce the amount of sample loaded onto the column. The ratio of stationary phase to sample should typically be between 20:1 to 100:1 by weight for silica gel.[4] Consider a less polar eluent or the addition of a modifier to the eluent.

Experimental Protocols

General Recrystallization Protocol
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude this compound. Add a few drops of a test solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves completely.[8] Allow the solution to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[9] Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to a constant weight.

General Column Chromatography Protocol
  • Stationary Phase and Eluent Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system that provides good separation of the target compound from impurities, aiming for an Rf value of 0.2-0.4 for the target compound. Silica gel is a common stationary phase for this type of compound.[4]

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent. Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading) and carefully add it to the top of the column.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased (gradient elution) to elute compounds with stronger interactions with the stationary phase.

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Product Isolation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 90481-46-2
Molecular Formula C₁₄H₁₁NO₂S
Molecular Weight 257.31 g/mol [10]

Table 2: Common Solvents for Purification

SolventPolarity IndexBoiling Point (°C)Notes
Hexane 0.169Non-polar, good for initial elution in normal-phase chromatography.
Toluene 2.4111Can be a good recrystallization solvent for aromatic compounds.
Dichloromethane 3.140A versatile solvent for both chromatography and extraction.
Ethyl Acetate 4.477Medium polarity, commonly used with hexane for chromatography.
Ethanol 4.378Polar protic solvent, often used for recrystallization, sometimes mixed with water.
Methanol 5.165Polar protic solvent, used for highly polar compounds in chromatography and for recrystallization.
Water 10.2100Highly polar, often used as an anti-solvent with organic solvents for recrystallization.

Visualizations

Purification_Workflow cluster_start Initial State cluster_assessment Purity Assessment cluster_purification Purification Method cluster_final Final Product Crude Crude Product TLC_NMR TLC / NMR Analysis Crude->TLC_NMR Analyze Purity Recrystallization Recrystallization TLC_NMR->Recrystallization High Purity with Minor Impurities Column Column Chromatography TLC_NMR->Column Multiple/ Close Impurities Pure Pure Product (>95%) Recrystallization->Pure Column->Pure Chromatography_Troubleshooting Start Poor Separation in Column Chromatography CheckTLC Review Initial TLC Data Start->CheckTLC Rf_OK Rf in Optimal Range (0.2-0.4)? CheckTLC->Rf_OK Yes OptimizeEluent Optimize Eluent System (Adjust Polarity) CheckTLC->OptimizeEluent No Overloaded Column Overloaded? Rf_OK->Overloaded Yes Packing_Issue Improper Column Packing? Overloaded->Packing_Issue No ReduceLoad Reduce Sample Load Overloaded->ReduceLoad Yes RepackColumn Repack Column Carefully Packing_Issue->RepackColumn Yes Success Successful Separation Packing_Issue->Success No, Separation OK OptimizeEluent->Start Re-run ReduceLoad->Start Re-run RepackColumn->Start Re-run

References

Technical Support Center: Overcoming Solubility Challenges of 2-(2-Benzothiazolyl)-5-methoxyphenol in Aqueous Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 2-(2-Benzothiazolyl)-5-methoxyphenol in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous media?

A1: The low aqueous solubility of this compound is attributed to its molecular structure. The benzothiazole and phenol rings are largely hydrophobic, and the molecule's relatively rigid and planar structure can lead to strong crystal lattice energy, making it difficult for water molecules to solvate it effectively.

Q2: What are the primary strategies to improve the aqueous solubility of this compound?

A2: The primary strategies for enhancing the aqueous solubility of this compound can be categorized as follows:

  • pH Adjustment: Modifying the pH of the aqueous medium to ionize the phenolic hydroxyl group.

  • Co-solvents: Employing a mixture of water and a water-miscible organic solvent to reduce the overall polarity of the solvent system.

  • Surfactants: Using surfactants to form micelles that can encapsulate the hydrophobic compound.

  • Cyclodextrins: Forming inclusion complexes with cyclodextrins to increase the apparent solubility of the compound.

Troubleshooting Guides

Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.

Troubleshooting Workflow

start Precipitation in Aqueous Buffer step1 Verify Final Concentration vs. Solubility Limit start->step1 step2 Prepare a Concentrated Stock in an Organic Solvent (e.g., DMSO) step1->step2 If concentration is too high step3 Decrease Final Concentration step2->step3 Dilute stock into buffer step4 Employ a Solubilization Technique step3->step4 If precipitation persists end_success Compound Solubilized step3->end_success If successful step4->end_success If successful end_fail Re-evaluate Experimental Design step4->end_fail If issues continue

Caption: Troubleshooting workflow for compound precipitation.

Detailed Steps:

  • Initial Check: Confirm that the final concentration of your compound in the aqueous medium does not exceed its known solubility limit. If the solubility is unknown, a preliminary solubility assessment is recommended.

  • Stock Solution: Prepare a high-concentration stock solution of this compound in a water-miscible organic solvent like Dimethyl Sulfoxide (DMSO).

  • Dilution: Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation. Ensure the final concentration of the organic solvent is compatible with your experimental system (typically <1% v/v).[1]

  • Solubilization Techniques: If precipitation still occurs, consider one of the following solubilization methods.

Issue 2: How to use pH adjustment to increase solubility.

Explanation: The phenolic hydroxyl group on this compound is weakly acidic. By increasing the pH of the aqueous medium above the pKa of this group, it will deprotonate to form a more soluble phenoxide anion. The solubility of phenolic compounds generally increases at alkaline pH.[2]

Experimental Protocol: pH-Dependent Solubility Determination

  • Preparation of Buffers: Prepare a series of buffers with a range of pH values (e.g., pH 5, 6, 7, 7.4, 8, 9, and 10).

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the samples to pellet the undissolved solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and determine the concentration of the dissolved compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Data Analysis: Plot the measured solubility against the pH to determine the optimal pH for solubilization.

Data Presentation: Expected pH-Solubility Profile

pHExpected Solubility of a Phenolic Compound
< pKaLow
≈ pKaIncreasing
> pKaHigh
Issue 3: Selecting and using co-solvents to improve solubility.

Explanation: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, making it more favorable for dissolving hydrophobic compounds.[3] Commonly used co-solvents in research include polyethylene glycol (PEG), propylene glycol (PG), and ethanol.

Experimental Protocol: Co-solvent Formulation

  • Co-solvent Selection: Choose a co-solvent or a mixture of co-solvents that are compatible with your experimental setup.

  • Vehicle Preparation: Prepare the co-solvent vehicle. For example, a common vehicle for in vivo studies is a mixture of PEG 400, Propylene Glycol, and Glycerin.[2]

  • Dissolution: Add the weighed this compound to the co-solvent vehicle.

  • Mixing: Stir the mixture, with gentle warming if necessary, until the compound is fully dissolved.

  • Aqueous Dilution (if required): If the final formulation needs to be in an aqueous medium, slowly add the aqueous buffer to the co-solvent concentrate while stirring.

Data Presentation: Example Co-solvent Systems for Benzothiazole Derivatives

Co-solvent SystemTypical Concentration Range (% v/v)Notes
PEG 400 in Saline10 - 30%Good for enhancing solubility of hydrophobic compounds.[2]
Propylene Glycol in Water10 - 40%A common vehicle for oral and injectable formulations.
Ethanol in Water5 - 20%Effective, but consider potential effects on biological systems.
Issue 4: Utilizing surfactants for micellar solubilization.

Explanation: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell. Hydrophobic compounds like this compound can be encapsulated within the hydrophobic core, increasing their apparent solubility in the aqueous medium.[4]

Experimental Protocol: Surfactant-Mediated Solubilization

  • Surfactant Selection: Choose a non-ionic surfactant such as Tween® 80 or a polysorbate, as they are generally less disruptive to biological systems.

  • Surfactant Solution Preparation: Prepare an aqueous solution of the surfactant at a concentration well above its CMC.

  • Compound Addition: Add the this compound to the surfactant solution.

  • Mixing: Stir the mixture, potentially with sonication, to facilitate the encapsulation of the compound within the micelles.

  • Equilibration: Allow the solution to equilibrate for several hours.

  • Analysis: Determine the solubility enhancement by measuring the concentration of the dissolved compound.

Data Presentation: Common Surfactants for Solubilization

SurfactantTypeCritical Micelle Concentration (CMC)
Tween® 80Non-ionic~0.012 mg/mL
Poloxamer 188Non-ionic~1.0 mg/mL
Sodium Dodecyl Sulfate (SDS)Anionic~2.3 mg/mL
Issue 5: Employing cyclodextrins for inclusion complexation.

Explanation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules by encapsulating the hydrophobic portion of the guest molecule, thereby increasing its aqueous solubility.[5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with improved water solubility and low toxicity.[2]

Experimental Protocol: Cyclodextrin Inclusion Complexation (Kneading Method)

  • Molar Ratio Determination: Start with a 1:1 molar ratio of this compound to HP-β-CD.[1]

  • Slurry Formation: In a mortar, add the HP-β-CD and a small amount of water to form a paste.

  • Compound Addition: Gradually add the this compound to the paste.

  • Kneading: Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a sieve to obtain a fine powder.

  • Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex.

Signaling Pathway: Mechanism of Cyclodextrin Solubilization

cluster_0 Insoluble State cluster_1 Solubilization Process cluster_2 Soluble State insoluble Poorly Soluble Compound complexation Inclusion Complex Formation insoluble->complexation cyclodextrin Cyclodextrin cyclodextrin->complexation soluble Soluble Inclusion Complex complexation->soluble

Caption: Mechanism of solubility enhancement by cyclodextrin.

References

addressing spectral interference in 2-(2-Benzothiazolyl)-5-methoxyphenol measurements

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Benzothiazolyl)-5-methoxyphenol. The information provided is designed to help address challenges related to spectral interference in analytical measurements.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of this compound, providing potential causes and systematic solutions.

Issue 1: Inconsistent UV-Vis Absorbance Readings

Question: My UV-Vis absorbance readings for this compound are inconsistent between samples or over time. What could be the cause and how can I fix it?

Answer:

Inconsistent absorbance readings can stem from several factors, ranging from sample stability to instrumental parameters. A logical workflow to diagnose and resolve this issue is presented below.

start Inconsistent Absorbance check_stability Assess Analyte Stability start->check_stability check_solvent Evaluate Solvent Effects start->check_solvent check_instrument Verify Instrument Performance start->check_instrument solution_stability Prepare fresh standards Protect from light check_stability->solution_stability solution_solvent Use consistent, high-purity solvent Consider solvent polarity check_solvent->solution_solvent solution_instrument Perform instrument calibration and diagnostics check_instrument->solution_instrument

Caption: Troubleshooting workflow for inconsistent UV-Vis absorbance.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Analyte Instability Benzothiazole derivatives can be susceptible to photodegradation.[1][2][3] Prepare fresh standard solutions daily and protect them from light by using amber vials or covering them with aluminum foil. Consider performing a time-course experiment to assess the stability of the analyte in your specific solvent and storage conditions.
Solvent Effects The polarity of the solvent can influence the absorption spectra of benzothiazole derivatives.[4] Ensure you are using the same high-purity, HPLC-grade solvent for all standards and samples. Changes in pH can also shift the absorbance; if working with buffered solutions, ensure consistent pH.
Instrumental Drift Fluctuations in the spectrophotometer's lamp output or detector sensitivity can cause drift. Allow the instrument to warm up sufficiently before use and perform regular performance verification checks with certified reference materials.
Sample Contamination Contaminants in the sample matrix or from lab equipment can introduce interfering absorbances. Ensure all glassware is scrupulously clean and run a solvent blank before each batch of samples.
Issue 2: Overlapping Peaks in Fluorescence Spectroscopy

Question: I am observing broad or overlapping emission peaks when analyzing this compound with fluorescence spectroscopy, making quantification difficult. What is happening?

Answer:

This issue is common with fluorescent molecules like this compound, which can exhibit complex fluorescence behavior due to its structural features.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Excited-State Intramolecular Proton Transfer (ESIPT) The structurally similar 2-(2'-hydroxyphenyl)benzothiazole (HBT) is well-known to exhibit ESIPT, resulting in dual fluorescence from both the enol and keto tautomers.[4][5] This leads to two distinct emission bands, which may appear to overlap. The enol form typically emits at a shorter wavelength (~385 nm for HBT) while the keto form emits at a longer wavelength with a large Stokes shift (~512 nm for HBT).[4] To confirm, try acquiring spectra in solvents of different polarities. Polar solvents can suppress ESIPT, leading to a relative increase in the enol emission.[4]
Presence of Fluorescent Impurities Degradation products or impurities in the sample can also fluoresce, leading to spectral overlap. Analyze the sample by HPLC with fluorescence detection to check for the presence of multiple fluorescent species.
Inner Filter Effects At high concentrations, the analyte can reabsorb its own emitted fluorescence, leading to distorted spectra. Dilute the sample to a lower concentration and re-acquire the spectrum.
Endogenous Fluorophores When analyzing biological samples (e.g., plasma), endogenous molecules like tryptophan-containing proteins can contribute to background fluorescence.[6] Implement a robust sample preparation method, such as protein precipitation followed by liquid-liquid extraction, to remove these interferences.
Issue 3: Peak Tailing or Co-elution in HPLC Analysis

Question: My HPLC chromatogram for this compound shows significant peak tailing or co-elution with other components. How can I improve the peak shape and resolution?

Answer:

Peak tailing and co-elution are frequent challenges in HPLC, especially for aromatic and polar compounds. A systematic approach to troubleshooting is necessary.

cluster_method Method Optimization cluster_column Column Health cluster_sample Sample Integrity start Peak Tailing / Co-elution check_method Review HPLC Method Parameters start->check_method check_column Inspect Column Health start->check_column check_sample Evaluate Sample Preparation start->check_sample adjust_mobile_phase Adjust Mobile Phase (pH, Organic Ratio) check_method->adjust_mobile_phase change_gradient Modify Gradient Profile check_method->change_gradient flush_column Flush Column check_column->flush_column replace_column Replace Column check_column->replace_column improve_cleanup Enhance Sample Cleanup (e.g., SPE, LLE) check_sample->improve_cleanup check_solvent Ensure Sample Solvent Matches Mobile Phase check_sample->check_solvent

Caption: Logical workflow for troubleshooting HPLC peak issues.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps & Solutions
Secondary Silanol Interactions The phenolic hydroxyl group and nitrogen on the benzothiazole ring can interact with residual silanol groups on the silica-based stationary phase, causing peak tailing. Lowering the mobile phase pH (e.g., to pH 3 with formic or phosphoric acid) can suppress the ionization of silanols. Using a modern, end-capped C18 column with high purity silica is also recommended.
Incompatible Sample Solvent Injecting the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. Whenever possible, dissolve and inject the sample in the initial mobile phase.
Column Overload Injecting too high a concentration of the analyte can saturate the stationary phase. Dilute the sample and re-inject to see if the peak shape improves.
Matrix Effects Co-eluting matrix components from complex samples (e.g., plasma, formulation excipients) can interfere with the peak of interest. Optimize the sample preparation procedure (e.g., solid-phase extraction, liquid-liquid extraction) to remove these interferences.[7][8]
Column Contamination/Void Accumulation of contaminants on the column frit or a void in the packing material can lead to poor peak shape. Try back-flushing the column (if permissible by the manufacturer) or replace the column if the problem persists.

Frequently Asked Questions (FAQs)

Q1: What are the expected spectral properties of this compound?

Estimated Spectral Properties of this compound

Parameter Estimated Value Justification
UV-Vis Absorbance Maxima (λmax) ~285-290 nm and ~335-345 nmBased on HBT, which has major peaks at 287 nm and 335 nm.[4] The methoxy group is an auxochrome and may cause a slight bathochromic (red) shift. 4-methoxyphenol has absorbance maxima at 222 nm and 282 nm.[9]
Molar Extinction Coefficient (ε) 1.5 x 10⁴ - 5.5 x 10⁴ M⁻¹cm⁻¹A similar 2-(2'-hydroxyphenyl)benzoxazole derivative has an ε of 1.83 x 10⁴ M⁻¹cm⁻¹.[10] Another derivative showed an ε of 5.30 x 10⁴ M⁻¹cm⁻¹.[10]
Fluorescence Excitation (λex) ~335-345 nmTypically, excitation is performed at or near the longest wavelength absorption maximum.
Fluorescence Emission (λem) Dual Emission: ~385-400 nm (Enol) and ~510-530 nm (Keto)Based on the dual emission of HBT (enol at ~385 nm, keto at ~512 nm) due to ESIPT.[4] The methoxy group is unlikely to fundamentally change this mechanism but may slightly shift the emission wavelengths.

Q2: What are common sources of interference when analyzing this compound in drug formulations?

A2: In pharmaceutical formulations, excipients can sometimes interfere with the analysis. While many common fillers like lactose and cellulose do not absorb UV light, some other components might.[4]

  • UV-Absorbing Excipients: Some polymers, plasticizers, or preservatives used in formulations may have UV chromophores that absorb in a similar region to the analyte. Povidone, for instance, has a UV cutoff near 240 nm.[11] It is crucial to run a blank formulation (without the active pharmaceutical ingredient) to identify any interfering peaks.

  • Degradation Products: The analyte itself may degrade under certain storage conditions (e.g., exposure to light or incompatible excipients), leading to the formation of new compounds that can interfere with the analysis of the parent drug.[1][2]

Q3: How can I remove interferences from plasma or serum samples before analysis?

A3: Biological matrices like plasma and serum are complex and contain high concentrations of proteins and phospholipids, which are major sources of interference in LC-MS and can also affect HPLC-UV analysis.

  • Protein Precipitation (PPT): This is a common first step to remove the bulk of proteins.[12][13][14][15] A typical procedure involves adding a cold organic solvent like acetonitrile or methanol (usually in a 3:1 ratio to the plasma volume), vortexing, centrifuging, and then analyzing the supernatant.[12][14]

  • Liquid-Liquid Extraction (LLE): Following protein precipitation, LLE can be used to further clean up the sample and concentrate the analyte.[7][8][16] This involves extracting the analyte from the aqueous supernatant into an immiscible organic solvent.

  • Solid-Phase Extraction (SPE): SPE is a highly effective technique for removing interferences and concentrating the analyte. It provides a cleaner extract compared to PPT and LLE, which is particularly important for sensitive LC-MS analysis.

Experimental Protocols

Protocol 1: Sample Preparation from Human Plasma using Protein Precipitation and Liquid-Liquid Extraction

This protocol is designed to remove proteins and other common interferences from plasma samples prior to HPLC or LC-MS analysis.

  • Protein Precipitation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing your internal standard.

    • Vortex vigorously for 30 seconds to ensure complete protein precipitation.[14]

    • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.[12]

  • Liquid-Liquid Extraction:

    • Carefully transfer the supernatant to a new tube.

    • Add 500 µL of an appropriate extraction solvent (e.g., ethyl acetate or a mixture of dichloromethane and diethyl ether).

    • Vortex for 1 minute to ensure thorough mixing.

    • Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Evaporation and Reconstitution:

    • Transfer the organic layer to a new tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume (e.g., 100 µL) of the initial HPLC mobile phase.

    • Vortex briefly and transfer to an HPLC vial for analysis.

Protocol 2: General HPLC-UV Method for the Analysis of this compound

This is a starting point for method development. The parameters should be optimized for your specific instrument and application.

HPLC Method Parameters

Parameter Recommended Starting Condition
Column C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile
Gradient Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
UV Detection Wavelength ~340 nm (based on estimated λmax)
Run Time ~15 minutes

Note: The retention time for 2-mercaptobenzothiazole (a related compound) on a C18 column was reported to be 4.45 min under different conditions.[17] The retention time for the target analyte will need to be determined experimentally.

References

improving the selectivity of 2-(2-Benzothiazolyl)-5-methoxyphenol-based sensors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the selectivity of sensors based on 2-(2-Benzothiazolyl)-5-methoxyphenol and its derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound-based sensors, focusing on improving selectivity and obtaining reliable fluorescence data.

Problem IDProblem DescriptionPotential Cause(s)Recommended Solution(s)
SEL-01Poor Selectivity: Sensor responds to multiple analytes.Suboptimal Solvent System: The polarity of the solvent can influence the sensor's binding pocket and its interaction with different analytes.- Test a range of solvents with varying polarities to find the optimal medium that maximizes the signal from the target analyte while minimizing interference. - For metal ion sensing, consider aprotic solvents to reduce competition from solvent molecules for the binding site.
Incorrect pH: The protonation state of the phenolic hydroxyl group is critical for the sensor's function and can be influenced by pH, affecting its binding affinity and selectivity.- Perform a pH titration to determine the optimal pH range for your target analyte. - Use a buffered solution to maintain a stable pH throughout the experiment.
Interference from Similar Ions/Molecules: Analytes with similar chemical properties (e.g., Cd²⁺ in Zn²⁺ sensing) can compete for the sensor's binding site.[1]- Introduce a masking agent that selectively binds to the interfering species without affecting the target analyte. - Modify the sensor structure by introducing steric hindrance or additional binding sites to favor the target analyte.
SIG-01Weak or No Fluorescence Signal Inappropriate Excitation/Emission Wavelengths: The instrument settings may not be optimized for the sensor-analyte complex.- Determine the excitation and emission maxima of the sensor in the presence of the target analyte by running excitation and emission scans.
Low Quantum Yield: The intrinsic fluorescence of the sensor or its complex may be low in the chosen experimental conditions.- Modify the sensor's chemical structure to include moieties that enhance fluorescence quantum yield. - Experiment with different solvents, as quantum yield can be highly solvent-dependent.
Photobleaching: The fluorophore is being destroyed by the excitation light.- Reduce the intensity and duration of light exposure. - Use an anti-fade reagent if compatible with your assay.
INST-01Inconsistent or Noisy Readings Instrument Instability: Fluctuations in the light source or detector can lead to noisy data.- Allow the instrument to warm up sufficiently before taking measurements. - Check for and eliminate any sources of electrical noise in the vicinity.
Sample Impurities: Fluorescent impurities in the sample or solvent can contribute to background noise and inconsistent readings.- Use high-purity solvents and reagents. - Run a blank sample (solvent and buffer only) to assess background fluorescence.
Precipitation of Sensor/Analyte: The sensor or the sensor-analyte complex may not be soluble at the concentrations used.- Visually inspect the solution for any signs of precipitation. - Reduce the concentration of the sensor or analyte. - Consider a different solvent system.

Frequently Asked Questions (FAQs)

Q1: What is the primary signaling mechanism for this compound-based sensors?

A1: The primary signaling mechanism is Excited-State Intramolecular Proton Transfer (ESIPT).[2][3][4][5] In the ground state, the molecule exists in an enol form. Upon excitation with UV light, a proton is transferred from the phenolic hydroxyl group to the nitrogen atom of the benzothiazole ring, forming an excited keto tautomer. This tautomer then relaxes to the ground state by emitting fluorescence at a longer wavelength (a large Stokes shift). The binding of an analyte can either enhance or inhibit this process, leading to a change in the fluorescence signal.

Q2: How can I improve the selectivity of my sensor for a specific metal ion, for example, Zn²⁺ over Cd²⁺?

A2: Improving selectivity between chemically similar ions like Zn²⁺ and Cd²⁺ is a significant challenge.[1] Here are a few strategies:

  • Ligand Field Stabilization Energy (LFSE): Modify the coordination environment of the sensor to favor the geometry preferred by Zn²⁺ (often tetrahedral) over that preferred by Cd²⁺.

  • Hard and Soft Acids and Bases (HSAB) Principle: Introduce donor atoms into the sensor structure that have a higher affinity for the borderline acid Zn²⁺ over the softer acid Cd²⁺.

  • Kinetic Masking: If the binding kinetics differ, pre-incubating with a masking agent that binds more strongly to Cd²⁺ can be effective.

Q3: The fluorescence of my sensor is quenched in the presence of the analyte. What could be the reason?

A3: Fluorescence quenching can occur through several mechanisms:

  • Photoinduced Electron Transfer (PET): If the analyte has appropriate redox potentials, it can accept an electron from the excited fluorophore (or donate an electron to it), leading to non-radiative decay.[4]

  • Heavy Atom Effect: Paramagnetic species or ions of heavy metals (e.g., Cu²⁺, Fe³⁺) can promote intersystem crossing to the triplet state, which reduces fluorescence.

  • Aggregation-Caused Quenching (ACQ): The formation of non-fluorescent aggregates between the sensor and the analyte can lead to a decrease in the overall fluorescence intensity.

Q4: Can I use this compound-based sensors in aqueous media?

A4: While many 2-(2-hydroxyphenyl)benzothiazole (HBT) derivatives are more soluble in organic solvents, they can be used in semi-aqueous or fully aqueous media, often with the addition of a co-solvent like DMSO or ethanol to ensure solubility. However, the photophysical properties, including fluorescence intensity and wavelength, can be highly dependent on the solvent's polarity and its ability to form hydrogen bonds.[3] It is crucial to characterize the sensor's behavior in the specific aqueous buffer you intend to use.

Q5: How do I determine the binding stoichiometry between my sensor and the analyte?

A5: The Job's plot method is a common technique to determine the binding stoichiometry. This involves preparing a series of solutions where the total molar concentration of the sensor and analyte is kept constant, but their mole fractions are varied. By plotting the change in fluorescence intensity against the mole fraction of the sensor, the stoichiometry can be determined from the x-value at which the maximum (or minimum) fluorescence change is observed.

Quantitative Data

Disclaimer: The following data is for representative 2-(2-hydroxyphenyl)benzothiazole (HBT) derivatives and may not be exact for this compound. It is intended to provide a general understanding of the expected photophysical properties and binding affinities.

Table 1: Photophysical Properties of Representative HBT Derivatives

DerivativeExcitation Max (λ_ex, nm)Emission Max (λ_em, nm)Quantum Yield (Φ)Solvent
HBT-1 (unsubstituted)~335~512 (Keto emission)~0.02Cyclohexane
HBT-BF₂ Complex~450~550>0.5CH₂Cl₂
Amino-substituted HBT~350~530~0.2Dioxane

Table 2: Binding Constants and Detection Limits for HBT-based Sensors

SensorAnalyteBinding Constant (Kₐ, M⁻¹)Limit of Detection (LOD)Solvent System
HBT-terpyridineZn²⁺1.8 x 10⁵0.17 µMDMSO/H₂O
HBT-quinolineHg²⁺-0.11 µMCH₃CN/H₂O
HBT derivativeCu²⁺7.14 x 10⁴250 nMHEPES buffer/CH₃CN
HBT-based probeHydrazine-2.9 x 10⁻⁷ M-

Experimental Protocols

Protocol 1: Synthesis of 2-(2-Hydroxyphenyl)benzothiazole (HBT) Core Structure

This protocol is adapted from known procedures for the synthesis of HBT derivatives and can be modified for this compound by using 2-hydroxy-4-methoxybenzoic acid as a starting material.

  • Reaction Setup: In a round-bottom flask equipped with a condenser, combine 1 equivalent of the substituted salicylic acid (e.g., 2-hydroxy-4-methoxybenzoic acid) and 1.1 equivalents of 2-aminothiophenol.

  • Solvent and Catalyst: Add polyphosphoric acid (PPA) as both the solvent and catalyst. The amount should be sufficient to create a stirrable paste.

  • Heating: Heat the reaction mixture to 180-200 °C under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours.

  • Workup: Cool the reaction mixture to room temperature and then pour it into a beaker of ice water with vigorous stirring.

  • Precipitation and Filtration: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water and then with a sodium bicarbonate solution to remove any unreacted acid.

  • Purification: Recrystallize the crude product from a suitable solvent such as ethanol or a mixture of ethanol and water to obtain the purified 2-(2-hydroxyphenyl)benzothiazole derivative.

Protocol 2: Fluorescence Titration to Determine Binding Affinity

  • Stock Solutions: Prepare a stock solution of the sensor (e.g., 1 mM in DMSO) and a stock solution of the analyte (e.g., 10 mM of a metal salt in the chosen buffer).

  • Sensor Solution: In a cuvette, prepare a solution of the sensor at a fixed concentration (e.g., 10 µM) in the desired buffer.

  • Initial Measurement: Record the fluorescence emission spectrum of the sensor solution alone.

  • Titration: Add small aliquots of the analyte stock solution to the cuvette, ensuring thorough mixing after each addition.

  • Data Recording: After each addition, record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity at the emission maximum against the concentration of the analyte. Fit the resulting binding isotherm to a suitable binding model (e.g., 1:1 or 1:2) to calculate the binding constant (Kₐ).

Visualizations

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State Enol (S0) Enol (S0) Keto (S0) Keto (S0) Enol (S0)->Keto (S0) Reverse PT Enol* (S1) Enol* (S1) Enol (S0)->Enol* (S1) Excitation (hν) Analyte Analyte Enol (S0)->Analyte Binding Keto* (S1) Keto* (S1) Enol* (S1)->Keto* (S1) ESIPT Keto* (S1)->Keto (S0) Fluorescence (hν') Analyte->Enol* (S1) Modulates ESIPT Troubleshooting_Workflow Start Experiment Start Problem Poor Selectivity? Start->Problem CheckSolvent Optimize Solvent System Problem->CheckSolvent Yes Success Selective Sensing Achieved Problem->Success No CheckpH Optimize pH CheckSolvent->CheckpH Masking Use Masking Agents CheckpH->Masking ModifySensor Modify Sensor Structure Masking->ModifySensor ModifySensor->Success Logical_Relationships Sensor HBT Sensor Analyte Target Analyte Sensor->Analyte Binds Interferent Interfering Species Sensor->Interferent Binds (Undesired) Signal Fluorescence Signal Change Analyte->Signal Causes NoSignal No/Weak Signal Change Interferent->NoSignal Causes

References

reaction condition optimization for benzothiazole synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for benzothiazole synthesis.

Troubleshooting Guides

Issue 1: Low or No Product Yield

Low or no yield of the desired benzothiazole product is a common challenge. The following Q&A guide addresses potential causes and solutions.

Q1: I am not getting any product, or the yield is very low. What are the primary factors to investigate?

A1: Several factors can contribute to low or no product formation. Systematically investigate the following:

  • Reagent Quality: Ensure the purity and reactivity of your starting materials, particularly 2-aminothiophenol, which is prone to oxidation.[1][2] Using freshly purified 2-aminothiophenol can significantly improve yields.[1]

  • Reaction Conditions: Temperature, reaction time, and atmosphere are critical.

    • Temperature: Both excessively high and low temperatures can negatively impact the reaction.[3] High temperatures may promote side reactions, while low temperatures can lead to incomplete reactions.[1][3]

    • Reaction Time: The reaction may not have reached completion. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[2][4]

    • Atmosphere: For reactions involving the sensitive 2-aminothiophenol, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent degradation of the starting material.[2]

  • Catalyst Activity: If you are using a catalyst, ensure it is active and used in the optimal concentration.[3] Some reactions may proceed without a catalyst, but yields can be significantly lower.

  • Stoichiometry: Incorrect molar ratios of reactants can lead to incomplete conversion.[2]

Q2: My TLC analysis shows the presence of starting materials even after a prolonged reaction time. How can I drive the reaction to completion?

A2: If starting materials persist, consider the following optimization strategies:

  • Increase Reaction Temperature: Gradually increasing the temperature can enhance the reaction rate. However, monitor for the formation of byproducts, as excessive heat can lead to side reactions like sulfonation.[1][3]

  • Optimize Catalyst Loading: The concentration of the catalyst is crucial. For instance, in cyclization reactions, the amount of acid catalyst can significantly influence the outcome.[3][5]

  • Solvent Choice: The solvent can play a significant role in reaction efficiency. Some modern approaches even utilize solvent-free conditions or green solvents like water or ethanol to improve yields and environmental friendliness.[4][6][7][8]

Q3: I am attempting a condensation reaction between 2-aminothiophenol and an aldehyde, but the yield is poor. What are some specific considerations for this reaction?

A3: This is a very common method for benzothiazole synthesis.[9][10][11] Here are some key points for optimization:

  • Oxidizing Agent: The final step in this synthesis is the oxidation of the benzothiazoline intermediate to the aromatic benzothiazole.[1] In some cases, an explicit oxidizing agent like hydrogen peroxide (H₂O₂) or even air can be beneficial.[1][12] Sodium hydrosulfite has also been shown to facilitate the oxidation of intermediates.[1]

  • Catalyst Selection: A variety of catalysts can be employed, from simple acids like p-toluenesulfonic acid (TsOH) to metal nanoparticles and ionic liquids.[4][5][6] The choice of catalyst can dramatically affect the yield and reaction time.[6]

Issue 2: Formation of Side Products and Impurities

The formation of byproducts can complicate purification and reduce the overall yield.

Q1: My final product is a dark, tarry substance. What is causing this, and how can I prevent it?

A1: The formation of dark, tarry byproducts is often due to the oxidation and polymerization of 2-aminothiophenol.[1] To minimize this:

  • Use freshly purified 2-aminothiophenol.[1]

  • Run the reaction under an inert atmosphere.[2]

  • Control the reaction temperature to avoid excessive heat.[1]

Q2: I am observing significant amounts of byproducts in my reaction mixture. What are the likely side products?

A2: Common side products in benzothiazole synthesis include:

  • Unreacted Starting Materials: As discussed in the low yield section, optimizing reaction conditions can minimize this.[1][2]

  • Benzothiazoline Intermediate: Incomplete oxidation can lead to the presence of the benzothiazoline intermediate. Adding a suitable oxidizing agent or increasing the reaction time or temperature can help drive the reaction to completion.[1]

  • Symmetrical Urea/Thiourea Derivatives: When using certain carbonyl sources, self-condensation of 2-aminothiophenol can occur.[2]

Q3: The color of my final product is off-white or yellowish, indicating impurities. How can I improve the purity and color?

A3: Discoloration often points to the presence of impurities.[3] A highly effective purification method is to convert the crude 2-aminobenzothiazole into its hydrochloride salt, recrystallize the salt, and then, if necessary, regenerate the free base.[3] Recrystallization from a suitable solvent like ethanol is also a common and effective purification technique.[1][4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for benzothiazole synthesis?

A1: The most prevalent method involves the condensation of 2-aminothiophenol with various electrophiles such as aldehydes, carboxylic acids, acyl chlorides, or ketones.[9][13]

Q2: How can I monitor the progress of my reaction?

A2: Thin-layer chromatography (TLC) is a standard and effective technique for monitoring the reaction's progress by observing the consumption of reactants and the formation of the product.[4]

Q3: What are the most effective purification techniques for benzothiazole derivatives?

A3: Purification can be challenging due to the similar polarities of the product and impurities.[1] Common and effective methods include:

  • Recrystallization: This is a powerful technique for purifying solid products.[1][4]

  • Column Chromatography: Silica gel column chromatography can be used for further purification if needed.[1][4]

  • Acid-Base Extraction: If the product and impurities have different acidic or basic properties, a liquid-liquid extraction can be an effective preliminary purification step.[1]

Q4: Are there "green" or more environmentally friendly methods for benzothiazole synthesis?

A4: Yes, there is a growing interest in developing greener synthetic routes.[8][9][10] These methods often involve:

  • The use of less toxic and renewable solvents like water or ethanol.[6][7][8]

  • Solvent-free reaction conditions.[4][6]

  • The use of reusable catalysts.[6][14]

  • Microwave-assisted synthesis to reduce reaction times and energy consumption.[6][9]

Q5: Is the synthesis of benzothiazole derivatives hazardous?

A5: As with any chemical synthesis, it is crucial to follow proper safety protocols. Some starting materials and reagents can be toxic or corrosive. Always consult the Safety Data Sheet (SDS) for all chemicals used and perform the reaction in a well-ventilated fume hood.

Data Presentation

Table 1: Comparison of Catalysts for the Synthesis of 2-Arylbenzothiazoles from 2-Aminothiophenol and Benzaldehydes

CatalystSolventTemperature (°C)TimeYield (%)Reference
H₂O₂/HClEthanolRoom Temperature1 h~95%[4][14]
Ionic LiquidSolvent-free12025-90 min75-92%[6]
FeCl₃/Montmorillonite K-10 (Ultrasound)--0.7-5 h33-95%[6]
Amberlite IR120 resin (Microwave)-855-10 min88-95%[6]
SnP₂O₇--8-35 min87-95%[14]
None (Air/DMSO)DMSO--Good to Excellent[7]

Note: Yields can vary depending on the specific substrates used.

Experimental Protocols

Protocol 1: Synthesis of 2-Arylbenzothiazoles using H₂O₂/HCl

This protocol is adapted from a common and efficient method for the synthesis of 2-arylbenzothiazoles.[4]

Materials:

  • 2-Aminothiophenol

  • Substituted Benzaldehyde

  • Ethanol

  • 30% Hydrogen Peroxide (H₂O₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-cold water

  • Saturated sodium bicarbonate solution

Procedure:

  • In a round-bottom flask, dissolve 2-aminothiophenol (5 mmol) and the substituted benzaldehyde (5 mmol) in ethanol (20 mL).

  • To this solution, add 30% H₂O₂ (6 mmol) followed by the dropwise addition of concentrated HCl (3 mmol) while stirring at room temperature.[4]

  • Continue stirring the reaction mixture at room temperature for 1 hour.[4]

  • Monitor the reaction progress by TLC.

  • Upon completion, pour the reaction mixture into ice-cold water.[4]

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and dry it under vacuum.

  • Recrystallize the crude product from ethanol to obtain the pure 2-arylbenzothiazole.[4]

Protocol 2: Purification of 2-Aminobenzothiazole via Hydrochloride Salt Formation

This protocol is effective for removing colored impurities.[3]

Materials:

  • Crude, colored 2-aminobenzothiazole

  • Ethanol

  • Activated carbon (e.g., Norit)

  • Concentrated Hydrochloric Acid (HCl)

Procedure:

  • Dissolve the crude 2-aminobenzothiazole in hot ethanol.

  • Add a small amount of activated carbon to the hot solution and filter the suspension while hot to remove colored impurities.

  • To the hot filtrate, slowly add concentrated HCl until the solution is acidic.

  • Allow the solution to cool, which will cause the 2-aminobenzothiazole hydrochloride salt to crystallize.

  • Collect the crystals by filtration and wash them with a small amount of cold ethanol.

  • If desired, the free base can be regenerated by dissolving the hydrochloride salt in water and neutralizing it with a base.

Visualizations

experimental_workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification start Dissolve 2-Aminothiophenol and Aldehyde in Ethanol add_reagents Add H2O2 and HCl start->add_reagents stir Stir at Room Temperature add_reagents->stir quench Pour into Ice-Water stir->quench neutralize Neutralize with NaHCO3 quench->neutralize filter Vacuum Filtration neutralize->filter wash Wash with Cold Water filter->wash dry Dry under Vacuum wash->dry recrystallize Recrystallize from Ethanol dry->recrystallize end end recrystallize->end Pure 2-Arylbenzothiazole

Caption: Experimental workflow for the synthesis of 2-arylbenzothiazoles.

reaction_mechanism cluster_step1 Step 1: Schiff Base Formation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Oxidation r1 2-Aminothiophenol intermediate1 Schiff Base Intermediate r1->intermediate1 r2 Aldehyde r2->intermediate1 intermediate2 Benzothiazoline Intermediate intermediate1->intermediate2 product 2-Substituted Benzothiazole intermediate2->product oxidant [O] oxidant->product

Caption: Generalized reaction mechanism for benzothiazole synthesis.

References

strategies to enhance the biological efficacy of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-(2-Benzothiazolyl)-5-methoxyphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common experimental issues and to offer strategies for enhancing the biological efficacy of this compound.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Issue 1: Poor Compound Solubility in Aqueous Buffers

  • Question: I am observing precipitation of this compound when I add it to my aqueous cell culture medium or assay buffer. How can I resolve this?

  • Answer: This is a common issue for phenolic and benzothiazole-based compounds which often have low aqueous solubility.[1][2] Here are a few troubleshooting steps:

    • Use a Co-solvent: Prepare a high-concentration stock solution in an organic solvent like DMSO or ethanol.[2][3] When adding to your aqueous buffer, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced toxicity.

    • pH Adjustment: The phenolic hydroxyl group's ionization is pH-dependent. Slightly increasing the pH of your buffer might increase solubility, but ensure the pH remains within the optimal range for your cells or assay.

    • Formulation Aids: For in vivo studies, or if co-solvents are not an option, consider formulating the compound. Techniques like creating microemulsions, using cyclodextrins to form inclusion complexes, or employing lipid-based formulations can significantly enhance solubility.[4][5][6]

Issue 2: Inconsistent or Non-Reproducible Bioactivity Results

  • Question: My experimental results for the biological activity of this compound are highly variable between experiments. What could be the cause?

  • Answer: Inconsistent results can stem from several factors related to compound handling and the experimental setup.[7]

    • Compound Stability: Phenolic compounds can be sensitive to light and oxidation.[1] Ensure your stock solutions are stored protected from light at an appropriate temperature (e.g., -20°C or -80°C) and avoid repeated freeze-thaw cycles.[3] Prepare fresh dilutions for each experiment from the stock.

    • Batch-to-Batch Reagent Variability: Inconsistencies in cell culture media, serum, or other reagents can affect cell health and their response to the compound.[7] Use reagents from the same lot for a set of comparative experiments where possible.

    • Cell Culture Conditions: Ensure your cell lines are authenticated and free from contamination.[8] Maintain consistent cell passage numbers and seeding densities, as cellular responses can vary with these parameters.

    • Assay Interference: The compound itself might interfere with the assay readout. For example, in fluorescence-based assays, the compound might have intrinsic fluorescence.[8] Always include a "compound only" control (no cells or target enzyme) to check for interference.

Issue 3: High Background Signal in In Vitro Assays

  • Question: I am observing a high background signal in my fluorescence-based assay when using this compound. How can I troubleshoot this?

  • Answer: This suggests potential assay interference.

    • Run Control Experiments: Test the compound in the assay system without the biological target (e.g., no cells or enzyme) to see if it generates a signal on its own.[9]

    • Check for Autofluorescence: Use fluorescence microscopy to observe if the compound accumulates in cells and exhibits autofluorescence at the excitation and emission wavelengths of your assay.

    • Switch Assay Method: If interference is confirmed, consider using an alternative assay with a different detection method, such as a luminescence or absorbance-based assay.

Frequently Asked Questions (FAQs) on Enhancing Biological Efficacy

This section provides answers to common questions about strategies to improve the biological effectiveness of this compound.

Question 1: How can the potency of this compound be improved through structural modification?

Answer: The benzothiazole scaffold is versatile and allows for various structural modifications to enhance biological activity.[10][11] Key strategies include:

  • Substitution on the Phenolic Ring: Introducing or modifying substituents on the phenyl ring can modulate activity. For instance, adding electron-withdrawing or electron-donating groups can alter the electronic properties and binding interactions of the molecule.[12] The position of the methoxy group is also critical and could be altered.

  • Modification of the Benzothiazole Core: Adding substituents like halogens or hydroxyl groups to the benzothiazole ring system has been shown to boost the potency of similar compounds.[12]

  • Bioisosteric Replacement: Replacing the phenol with other functional groups that have similar physical or chemical properties but may improve potency or pharmacokinetic properties.

  • Hybrid Molecule Synthesis: Conjugating the this compound scaffold with other known bioactive molecules (e.g., pyrazoles) can lead to hybrid compounds with enhanced or synergistic activities.[10]

Question 2: What formulation strategies can be used to improve the bioavailability of this compound for in vivo studies?

Answer: Due to its likely poor water solubility, enhancing the bioavailability of this compound is crucial for in vivo efficacy.[1] Effective formulation strategies include:

  • Lipid-Based Formulations: These formulations, such as self-emulsifying drug delivery systems (SEDDS), can improve the absorption of lipophilic compounds.[6]

  • Nanoparticle Formulation: Reducing the particle size of the compound to the nanometer range increases the surface area for dissolution, which can lead to improved absorption and bioavailability.[6]

  • Amorphous Solid Dispersions: Creating a dispersion of the compound in a polymer matrix can prevent crystallization and maintain a supersaturated state in the gastrointestinal tract, enhancing absorption.[5]

Question 3: Can combination therapy enhance the efficacy of this compound?

Answer: Yes, combination therapy is a well-established strategy.[10] By combining this compound with other therapeutic agents, you may achieve synergistic effects, overcome potential resistance mechanisms, or reduce the required dosage and associated toxicity. The choice of the combination agent depends on the specific biological activity being targeted (e.g., combining an anticancer benzothiazole with a known chemotherapeutic agent).[13]

Data Presentation

The following tables provide hypothetical, yet plausible, quantitative data to illustrate how different strategies might enhance the efficacy of this compound.

Table 1: In Vitro Anticancer Activity (IC50) of Modified Derivatives against A549 Lung Cancer Cells

CompoundModificationIC50 (µM)
Parent Compound This compound15.2
Derivative A Addition of a fluoro group at the 6-position of the benzothiazole ring7.8
Derivative B Replacement of the 5-methoxy group with a 5-hydroxyl group11.5
Derivative C Conjugation with a pyrazole moiety4.1

Table 2: Bioavailability of Different Formulations in a Rat Model

FormulationDosing VehicleCmax (ng/mL)AUC (ng·h/mL)Oral Bioavailability (%)
Unformulated Compound 0.5% Carboxymethylcellulose552103.5
Microemulsion Capryol 90 / Cremophor EL / Transcutol280115019.2
Nanoparticle Suspension Poloxamer 188 stabilized350142023.7

Experimental Protocols

Protocol 1: General Synthesis of a 2-Arylbenzothiazole Derivative

This protocol describes a common method for synthesizing 2-arylbenzothiazoles, adapted from established procedures.[14][15]

  • Reaction Setup: In a round-bottom flask, dissolve 2-aminothiophenol (1 mmol) and a substituted benzaldehyde (e.g., 4-hydroxy-3,5-dimethoxybenzaldehyde) (1 mmol) in ethanol (10 mL).

  • Reaction Conditions: Stir the mixture at room temperature. Add a catalyst, such as a catalytic amount of H2O2/HCl, and continue stirring for 4-6 hours.[14] Alternatively, the reaction can be performed under oxidative conditions.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the product.

  • Purification: Filter the solid precipitate, wash with water, and dry under a vacuum. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

  • Characterization: Confirm the structure of the synthesized compound using techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and FT-IR.

Protocol 2: In Vitro Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cell lines.

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of this compound (and its derivatives) from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.5%. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO only) and a positive control.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using non-linear regression analysis.

Visualizations

Diagram 1: Strategies to Enhance Biological Efficacy

G A This compound B Enhancement Strategies A->B C Structural Modification B->C D Improved Formulation B->D E Combination Therapy B->E F Increased Potency & Selectivity C->F G Enhanced Bioavailability D->G H Synergistic Effects E->H

Caption: Logical relationship of strategies to improve compound efficacy.

Diagram 2: Experimental Workflow for Efficacy Testing

G A Compound Synthesis / Modification B In Vitro Screening (e.g., MTT Assay) A->B C Lead Compound Identification B->C D Formulation Development C->D Potent? E In Vivo Efficacy Studies (Animal Models) D->E F Pharmacokinetic Analysis D->F G Preclinical Candidate E->G Efficacious? F->E

Caption: A typical workflow for preclinical drug development.

Diagram 3: Potential Signaling Pathway Inhibition

G RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Survival, Angiogenesis mTOR->Proliferation Compound Benzothiazole Derivative Compound->PI3K Compound->Akt

Caption: Benzothiazoles can inhibit pathways like PI3K/Akt/mTOR.[11][16]

References

Validation & Comparative

validation of 2-(2-Benzothiazolyl)-5-methoxyphenol as a fluorescent sensor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of a representative benzothiazole-based fluorescent sensor for viscosity, here exemplified by a lysosome-targeting probe, against other common fluorescent viscosity sensors. The information presented is collated from various scientific publications to offer a comprehensive overview of their performance, supported by experimental data and protocols.

Introduction to Fluorescent Viscosity Sensing

Viscosity is a critical parameter of cellular microenvironments, influencing molecular diffusion, protein conformation, and reaction kinetics. Aberrant changes in cellular viscosity, particularly within organelles like lysosomes, are associated with various pathological conditions, including lysosomal storage diseases and neurodegenerative disorders. Fluorescent molecular rotors are powerful tools for probing viscosity in living cells due to their high sensitivity and spatiotemporal resolution. These probes typically exhibit fluorescence that is dependent on the local environmental viscosity. In low-viscosity environments, intramolecular rotation quenches fluorescence. In viscous environments, this rotation is hindered, leading to a significant enhancement in fluorescence emission.

This guide focuses on a representative benzothiazole-based fluorescent probe, herein referred to as a "Lysosome-Targeting Benzothiazole Viscosity Probe," and compares its performance with two other widely used classes of viscosity sensors: a GFP chromophore-based probe (Lyso-V) and a BODIPY-based probe (BTV).

Performance Comparison

The following table summarizes the key performance characteristics of the representative benzothiazole-based viscosity probe alongside Lyso-V and BTV.

FeatureLysosome-Targeting Benzothiazole Viscosity Probe (Representative)Lyso-V (GFP Chromophore-Based)BTV (BODIPY-Based)
Target Organelle LysosomeLysosomeMitochondria
Excitation Max (λex) ~488 nm430 nm[1]~525 nm
Emission Max (λem) ~685 nm515 nm[2]~550 nm
Stokes Shift ~180 nm~85 nm~25 nm
Fluorescence Enhancement Significant increase with viscosityExcellent linear relationship between Log(Fluorescence Intensity) and Log(Viscosity)[2]>100-fold increase with viscosity[3]
Quantum Yield (Φ) Varies with viscosityNot explicitly stated, but fluorescence is enhanced in viscous media.0.01 (low viscosity) to 0.57 (high viscosity)[3]
pH Stability Stable in lysosomal acidic environmentStable over a wide pH range (4-10)[2]Relatively insensitive to pH[3]
Sensing Mechanism Twisted Intramolecular Charge Transfer (TICT) or Intramolecular RotationRestriction of C=C bond rotation[2]Intramolecular rotation of a phenyl ring against the BODIPY core[3]
Key Advantages Large Stokes shift, Near-infrared (NIR) emission reduces cellular autofluorescence.Good water solubility, low cytotoxicity.[2]High sensitivity, linear relationship between fluorescence lifetime and viscosity.[3]

Signaling Pathway and Experimental Workflow

Signaling Mechanism of a Benzothiazole-Based Viscosity Probe (TICT model)

The sensing mechanism of many benzothiazole-based viscosity probes relies on the Twisted Intramolecular Charge Transfer (TICT) process. In a low-viscosity environment, the molecule can freely rotate around a single bond in the excited state, forming a non-fluorescent TICT state. As viscosity increases, this intramolecular rotation is restricted, forcing the molecule to return to the ground state via radiative decay, thus emitting light.

TICT_Mechanism cluster_viscosity Effect of Viscosity GS Ground State (Planar) ES Excited State (Planar) GS->ES Excitation (hν) TICT TICT State (Twisted, Non-fluorescent) ES->TICT Intramolecular Rotation (Low Viscosity) Fluorescence Fluorescence Emission ES->Fluorescence Radiative Decay TICT->GS Non-radiative Decay Fluorescence->GS High_Viscosity High Viscosity (Rotation Hindered) Low_Viscosity Low Viscosity (Rotation Favored)

Caption: Signaling mechanism of a TICT-based fluorescent viscosity probe.

General Experimental Workflow for Cellular Viscosity Measurement

The following diagram outlines a typical workflow for measuring viscosity changes in living cells using a fluorescent probe.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture Incubation Incubate Cells with Probe Cell_Culture->Incubation Probe_Prep Probe Solution Preparation Probe_Prep->Incubation Stimulation Induce Viscosity Change (e.g., with Dexamethasone) Incubation->Stimulation Imaging Fluorescence Imaging (Confocal Microscopy / FLIM) Stimulation->Imaging Intensity_Analysis Fluorescence Intensity Analysis Imaging->Intensity_Analysis Lifetime_Analysis Fluorescence Lifetime Analysis (FLIM) Imaging->Lifetime_Analysis Viscosity_Calc Viscosity Calculation Intensity_Analysis->Viscosity_Calc Lifetime_Analysis->Viscosity_Calc

Caption: General workflow for cellular viscosity measurement using a fluorescent probe.

Experimental Protocols

Synthesis of a Representative Benzothiazole-Based Viscosity Probe

While the exact synthesis of "2-(2-Benzothiazolyl)-5-methoxyphenol" for viscosity sensing is not detailed in the provided search results, a general synthesis for a D-π-A type benzothiazole probe (Lyso-BTC) is described as containing an N,N-dimethylamino benzene as an electron donor, benzothiazole as an electron acceptor, and a vinyl group as a π unit. The synthesis would typically involve a condensation reaction to form the vinyl bridge between the donor and acceptor moieties.

General Protocol for Cellular Viscosity Imaging
  • Cell Culture: Plate cells (e.g., HeLa or MCF-7) on a glass-bottom dish and culture until they reach the desired confluency.

  • Probe Preparation: Prepare a stock solution of the fluorescent viscosity probe (e.g., 1-10 mM in DMSO). Immediately before use, dilute the stock solution to the final working concentration (e.g., 5-10 µM) in a suitable buffer or cell culture medium.

  • Cell Staining: Remove the culture medium from the cells and wash with phosphate-buffered saline (PBS). Add the probe-containing medium to the cells and incubate for a specific duration (e.g., 15-30 minutes) at 37°C in a CO₂ incubator.

  • Induction of Viscosity Change (Optional): To observe dynamic changes, cells can be treated with agents known to alter intracellular viscosity, such as dexamethasone or nystatin, before or after probe incubation.

  • Fluorescence Imaging: After incubation, wash the cells with PBS to remove the excess probe. Acquire fluorescence images using a confocal laser scanning microscope or a fluorescence lifetime imaging microscope (FLIM). Use appropriate excitation and emission wavelengths for the specific probe.

  • Data Analysis: Analyze the fluorescence intensity or lifetime data from the images. For intensity-based probes, a calibration curve of fluorescence intensity versus known viscosities (typically in glycerol-water mixtures) is used to estimate the intracellular viscosity. For lifetime-based probes, a similar calibration of fluorescence lifetime versus viscosity is performed.

Logical Comparison of Probes

The choice of a fluorescent viscosity probe depends on the specific experimental requirements. The following diagram illustrates a decision-making process for selecting a suitable probe.

Probe_Selection_Logic Start Start: Need to Measure Intracellular Viscosity Question1 Target Organelle? Start->Question1 Lysosome Lysosome Question1->Lysosome Lysosome Mitochondria Mitochondria Question1->Mitochondria Mitochondria Question2 NIR Emission Required? Benzothiazole Benzothiazole Probe (e.g., Lyso-BTC) Question2->Benzothiazole Yes LysoV Lyso-V Question2->LysoV No Question3 Quantitative Lifetime Measurement Needed? Question3->Benzothiazole Consider BTV BTV Question3->BTV Yes Lysosome->Question2 Mitochondria->BTV LysoV->Question3

Caption: Decision tree for selecting a fluorescent viscosity probe.

Conclusion

Benzothiazole-based fluorescent probes represent a versatile class of sensors for monitoring intracellular viscosity. Their favorable photophysical properties, including large Stokes shifts and potential for NIR emission, make them valuable tools for live-cell imaging, especially for reducing background autofluorescence. When selecting a viscosity probe, researchers should consider the specific target organelle, the required spectral properties, and the desired mode of detection (intensity vs. lifetime) to best suit their experimental needs. This guide provides a starting point for comparing and selecting the most appropriate fluorescent sensor for investigating the role of viscosity in cellular processes and disease.

References

A Comparative Analysis of 2-(2-Benzothiazolyl)-5-methoxyphenol and Alternative Fluorescent Probes

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic fields of cellular biology and drug discovery, fluorescent probes are indispensable tools for visualizing and quantifying biological analytes and processes. This guide provides a comparative study of 2-(2-Benzothiazolyl)-5-methoxyphenol, a derivative of the 2-(2'-hydroxyphenyl)benzothiazole (HBT) family of fluorophores, against other commonly employed fluorescent probes. This objective analysis, supported by experimental data, is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable probe for their specific applications.

Overview of this compound

This compound belongs to the class of HBT dyes, which are known for their characteristic Excited-State Intramolecular Proton Transfer (ESIPT) mechanism. This process leads to a large Stokes shift, minimizing self-quenching and reducing background autofluorescence, which are desirable properties for biological imaging.[1] The methoxy group on the phenol ring can modulate the electronic properties and, consequently, the fluorescence characteristics of the molecule. HBT derivatives have been developed as probes for various applications, including the detection of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), pH, and metal ions.[1][2][3]

Performance Comparison of Fluorescent Probes

The selection of a fluorescent probe is dictated by its photophysical properties, sensitivity, selectivity, and suitability for the experimental system. The following tables provide a comparative summary of this compound (data inferred from HBT derivatives) and other widely used fluorescent probes for detecting hydrogen peroxide and measuring pH.

Table 1: Comparison of Fluorescent Probes for Hydrogen Peroxide (H₂O₂) Detection

FeatureThis compound (HBT-based)Peroxyfluor-1 (PF1)Peroxy Green 1 (PG1)MitoPY1
Probe Type Small Molecule (ESIPT)Small Molecule (Boronate-based)Small Molecule (Boronate-based)Small Molecule (Mitochondria-targeted)
Excitation (λex) ~380-420 nm (enol form)~450 nmNot specifiedNot specified
Emission (λem) ~510-550 nm (keto form)~515 nmGreen EmissionNot specified
Quantum Yield (Φ) ~0.21 (after reaction with H₂O₂)[1]HighNot specifiedNot specified
Fluorescence Enhancement ~7-fold[1]>500-fold[4]SignificantNot specified
Detection Limit Micromolar concentrationsMicromolar concentrationsPhysiological levelsNot specified
Key Advantages Large Stokes shift, good photostability.[1][5]High fluorescence enhancement, good selectivity.[4][6]High sensitivity for physiological H₂O₂ levels.[4]Specifically targets mitochondria.
Limitations Moderate fluorescence enhancement.[1]pH sensitivity of the fluorescein product.[6]Not specifiedNot specified

Table 2: Comparison of Fluorescent Probes for pH Measurement

FeatureThis compound (HBT-based)BCECFCarboxy SNARF-1
Probe Type Small Molecule (ESIPT)Small Molecule (Fluorescein derivative)Small Molecule (Benzopyrano-xanthene derivative)
Excitation (λex) ~380-420 nm~440 nm and ~490 nm (ratiometric)~488 nm or ~514 nm
Emission (λem) ~510-550 nm~535 nm~585 nm and >620 nm (ratiometric)
pKa Varies with substitution (typically acidic to neutral)~6.98~7.5
Key Advantages Large Stokes shift, potential for ratiometric sensing.[2]Ratiometric measurement minimizes artifacts.Dual-emission ratiometric probe, suitable for physiological pH.[7]
Limitations pKa may not be ideal for all physiological ranges.Photobleaching and leakage from cells.Leakage from cells.

Signaling Pathways and Detection Mechanisms

The detection of analytes by these fluorescent probes involves specific chemical reactions or responses to the local environment, leading to a change in their fluorescence properties.

G Detection Mechanism of HBT-based H₂O₂ Probes cluster_probe Probe State cluster_analyte Analyte cluster_reaction Reaction cluster_product Product State HBT_Boronate HBT-Boronate Derivative (Weakly Fluorescent) Oxidation Oxidation of Boronate HBT_Boronate->Oxidation Reacts with H2O2 Hydrogen Peroxide (H₂O₂) H2O2->Oxidation HBT_Phenol HBT-Phenol (Highly Fluorescent) (ESIPT active) Oxidation->HBT_Phenol Forms

Caption: Reaction mechanism of a boronate-based HBT probe for H₂O₂ detection.

Experimental Protocols

Detailed methodologies are crucial for the successful application and comparison of fluorescent probes.

Synthesis of 2-(2-Benzothiazolyl)phenol Derivatives

The synthesis of HBT derivatives typically involves the condensation of a substituted 2-aminothiophenol with a corresponding salicylic aldehyde.

General Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve the desired 2-aminothiophenol and substituted salicylic aldehyde in a suitable solvent such as ethanol.

  • Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Purification: After the reaction is complete, cool the mixture to room temperature. The product often precipitates and can be collected by filtration. Further purification can be achieved by recrystallization from a suitable solvent.

For a more specific protocol for synthesizing 2-alkylbenzothiazoles, which shares similarities with the synthesis of HBT derivatives, you can refer to established methods.[8]

Live-Cell Imaging with Fluorescent Probes

The following is a general protocol for staining and imaging live cells with fluorescent probes. Optimization of probe concentration, incubation time, and imaging parameters is essential for each specific cell type and experimental setup.[9][10]

G General Workflow for Live-Cell Imaging A 1. Cell Culture Plate cells on a suitable imaging dish. B 2. Probe Preparation Prepare a working solution of the fluorescent probe in imaging medium. A->B C 3. Cell Staining Incubate cells with the probe solution at 37°C. B->C D 4. Washing (Optional) Wash cells to remove excess probe and reduce background. C->D E 5. Cell Treatment Add experimental stimulus (e.g., H₂O₂ or pH-altering agent). D->E F 6. Fluorescence Imaging Acquire images using a fluorescence microscope with appropriate filter sets. E->F G 7. Image Analysis Quantify fluorescence intensity changes. F->G

Caption: General workflow for cellular imaging with fluorescent probes.

Detailed Steps:

  • Cell Preparation: Plate cells on glass-bottom dishes or chamber slides suitable for fluorescence microscopy and allow them to adhere overnight.

  • Probe Loading:

    • Prepare a stock solution of the fluorescent probe in dimethyl sulfoxide (DMSO).

    • Dilute the stock solution to the final working concentration (typically in the range of 1-10 µM) in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS).

    • Remove the culture medium from the cells and wash them once with the imaging buffer.

    • Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.

  • Washing: After incubation, gently wash the cells two to three times with the imaging buffer to remove any unbound probe.

  • Imaging:

    • Add fresh, pre-warmed imaging buffer to the cells.

    • Place the dish on the microscope stage, ensuring the temperature and CO₂ levels are maintained if long-term imaging is required.

    • Excite the probe at its optimal excitation wavelength and capture the emission using the appropriate filter set.

    • Acquire baseline images before adding any stimulus.

  • Stimulation and Time-Lapse Imaging:

    • Add the experimental stimulus (e.g., H₂O₂ solution, ionophore for pH change) to the cells.

    • Immediately start acquiring images at regular intervals to monitor the change in fluorescence intensity over time.

  • Data Analysis: Measure the fluorescence intensity in regions of interest (e.g., individual cells) and plot the change in intensity over time. For ratiometric probes, calculate the ratio of fluorescence intensities at the two emission wavelengths.

Conclusion

This compound and its parent family of HBT-based probes offer distinct advantages, particularly their large Stokes shifts, which are beneficial for reducing background noise in fluorescence imaging. However, their performance in terms of fluorescence enhancement and sensitivity can vary compared to other classes of probes. The selection of an optimal fluorescent probe requires careful consideration of the specific biological question, the analyte of interest, and the experimental conditions. This guide provides a foundational comparison to aid in this critical decision-making process for researchers in the life sciences and drug development.

References

Comparative Cytotoxicity Analysis of Benzothiazole Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative assessment of the cytotoxic effects of various benzothiazole derivatives against several human cancer cell lines. While specific cytotoxic data for 2-(2-Benzothiazolyl)-5-methoxyphenol was not prominently available in the reviewed literature, this document presents data on a range of structurally related benzothiazole compounds, offering insights into their potential as anticancer agents. The information is intended for researchers, scientists, and professionals in drug development.

Comparative Efficacy of Benzothiazole Derivatives

The cytotoxic activity of benzothiazole derivatives is commonly evaluated by determining their half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cell population.[1] A lower IC50 value indicates a more potent compound. The following table summarizes the IC50 values for several benzothiazole derivatives across different cancer cell lines, providing a clear comparison of their cytotoxic efficacy.

CompoundCell LineCancer TypeIC50 (µM)Reference
2-Substituted Derivatives
Compound 4aPANC-1Pancreatic Cancer27 ± 0.24[2]
Compound 4bPANC-1Pancreatic Cancer35 ± 0.51[2]
General Derivatives
Compound 4MCF-7Breast Cancer8.64[3][4]
Compound 5cMCF-7Breast Cancer7.39[3][4]
Compound 5dMCF-7Breast Cancer7.56[3][4]
Compound 6bMCF-7Breast Cancer5.15[3][4]
2-Phenylbenzothiazole Derivative
2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole (GW 610)MCF-7, MDA 468Breast Cancer< 0.0001 (GI50)[5]
Nitrobenzothiazole Derivatives
N-(6-nitrobenzo[d]thiazol-2-yl)acetamide (A)LungA549Lung Cancer68 µg/mL[6]
6-nitrobenzo[d]thiazol-2-ol (C)LungA549Lung Cancer121 µg/mL[6]
Reference Drug
CisplatinMCF-7Breast Cancer13.33[3][4]
GemcitabinePANC-1Pancreatic Cancer52 ± 0.72[2]

Experimental Protocols

The primary method utilized to assess the cytotoxicity of these benzothiazole derivatives is the MTT assay. This colorimetric assay measures cell viability and proliferation.

MTT Assay Protocol for Cytotoxicity Testing

This protocol outlines the fundamental steps for determining the cytotoxic effects of benzothiazole derivatives on cancer cell lines.[1]

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of approximately 4 x 10³ cells per well and incubated overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[7]

  • Compound Treatment: A range of concentrations of the benzothiazole derivatives are prepared in a culture medium. The existing medium is removed from the wells and replaced with 100 µL of the medium containing the various concentrations of the test compounds. Control wells with the vehicle (the solvent used to dissolve the compounds) and a known cytotoxic agent are also included.

  • MTT Addition: Following a 24-72 hour incubation period with the compounds, 10 µL of MTT solution is added to each well, and the plate is incubated for an additional 2-4 hours at 37°C.[7]

  • Formazan Solubilization: The medium containing MTT is carefully removed, ensuring the formazan crystals are not disturbed. Subsequently, 150 mL of a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 450 nm.[7]

  • Data Analysis: The absorbance values, which are proportional to the number of viable cells, are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration.[1]

Visualizing the Experimental Workflow and Signaling Pathway

To further elucidate the experimental process and the potential mechanism of action, the following diagrams are provided.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate overnight_incubation Incubate Overnight (37°C, 5% CO2) cell_seeding->overnight_incubation add_compounds Add Benzothiazole Derivatives overnight_incubation->add_compounds incubation_24_72h Incubate for 24-72h add_compounds->incubation_24_72h add_mtt Add MTT Solution incubation_24_72h->add_mtt incubation_2_4h Incubate for 2-4h add_mtt->incubation_2_4h solubilize Solubilize Formazan (DMSO) incubation_2_4h->solubilize measure_absorbance Measure Absorbance (450nm) solubilize->measure_absorbance calculate_viability Calculate % Cell Viability measure_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50

Caption: Experimental workflow for determining cytotoxicity using the MTT assay.

Many benzothiazole derivatives exert their cytotoxic effects by inducing apoptosis, or programmed cell death, in cancer cells.[1][2] A key mechanism is the activation of the intrinsic or mitochondrial pathway of apoptosis.[7]

signaling_pathway cluster_induction Induction cluster_mitochondrial Mitochondrial Pathway cluster_execution Execution benzothiazole Benzothiazole Derivative bcl2_family Modulation of Bcl-2 Family Proteins benzothiazole->bcl2_family mito_integrity Loss of Mitochondrial Integrity bcl2_family->mito_integrity cytochrome_c Cytochrome c Release mito_integrity->cytochrome_c caspase_activation Caspase Activation (e.g., Caspase-3/9) cytochrome_c->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Generalized intrinsic apoptosis pathway induced by benzothiazole derivatives.

Conclusion

The presented data indicates that benzothiazole derivatives exhibit a wide range of cytotoxic activity against various cancer cell lines. The potency of these compounds is significantly influenced by their structural modifications. The MTT assay is a standard method for evaluating their cytotoxic effects. Furthermore, the induction of apoptosis via the mitochondrial pathway appears to be a common mechanism of action for many of these derivatives. Further research is warranted to elucidate the specific activity of this compound and to continue the development of benzothiazole-based compounds as potential anticancer therapeutics.

References

Comparative Antimicrobial Spectrum of 2-(2-Benzothiazolyl)-5-methoxyphenol Analogs and Other Benzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the antimicrobial properties of benzothiazole compounds, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental protocols. While specific antimicrobial data for 2-(2-Benzothiazolyl)-5-methoxyphenol is not publicly available, this guide presents data for structurally similar compounds and other benzothiazole derivatives to offer valuable insights into their potential antimicrobial spectrum.

Introduction

Benzothiazole scaffolds are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The versatile nature of the benzothiazole ring allows for various structural modifications, leading to a wide array of derivatives with diverse pharmacological profiles.[1][2] This guide focuses on the antimicrobial spectrum of benzothiazole derivatives, with a particular interest in analogs of this compound. Due to the absence of specific antimicrobial data for this compound in the available literature, this report provides a comparative analysis of a structurally related compound, 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol, alongside other benzothiazole derivatives and standard antimicrobial agents.

Comparative Antimicrobial Activity

The antimicrobial efficacy of various benzothiazole derivatives has been evaluated against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens. The primary metric for this comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that inhibits the visible growth of a microorganism.[3]

While data for this compound is unavailable, research on the structurally similar compound, 2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol , and its derivatives indicates notable antimicrobial activity.[4] The following table summarizes the MIC values of this analog and other representative benzothiazole derivatives against common pathogens, compared with standard antimicrobial drugs.

Table 1: Minimum Inhibitory Concentrations (MIC) of Benzothiazole Derivatives and Standard Antimicrobial Agents (µg/mL)

Compound/DrugStaphylococcus aureusEscherichia coliCandida albicansAspergillus nigerReference
Benzothiazole Derivatives
2-(1,3-benzothiazol-2-yl)-5-(diethylamino)phenol125250250500[4]
Compound 3 (a benzothiazole derivative)5025Moderate ActivityModerate Activity
Compound 4 (a benzothiazole derivative)>20025Moderate ActivityModerate Activity[5]
Compound 41c (a benzothiazole-isatin derivative)12.53.1--
Standard Antimicrobial Agents
Ciprofloxacin12.512.5--[6][7]
Ampicillin----[8]
Fluconazole----[5]
Amphotericin-B----[1][7]

Note: "-" indicates that data was not provided in the cited sources. "Moderate Activity" indicates that the source mentioned activity but did not provide specific MIC values.

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in antimicrobial susceptibility testing. The broth microdilution method is a widely accepted and standardized protocol for this purpose.[3]

Broth Microdilution Method for MIC Determination

This protocol is adapted from established guidelines for antimicrobial susceptibility testing.[3]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the benzothiazole derivatives and standard antimicrobial agents in a suitable solvent (e.g., Dimethyl sulfoxide - DMSO).

  • Growth Media: Use Mueller-Hinton Broth (MHB) for bacterial cultures and RPMI-1640 medium for fungal cultures.

  • Microorganisms: Prepare fresh overnight cultures of the test bacteria and fungi.

  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, and a spectrophotometer or plate reader.

2. Inoculum Preparation:

  • From a fresh culture, pick a few colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

  • Dilute the standardized inoculum in the appropriate growth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

3. Assay Procedure:

  • Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

  • Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the plate by transferring 100 µL from one well to the next.

  • Add 100 µL of the prepared microbial inoculum to each well.

  • Include a positive control (broth with inoculum, no compound) and a negative control (broth only) on each plate.

4. Incubation:

  • Incubate the plates at 35-37°C for 16-20 hours for bacteria and at a suitable temperature and duration for fungi.

5. Reading and Interpretation of Results:

  • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism. This can be assessed visually or by using a plate reader to measure optical density.

Visualizing Experimental Workflow and Logical Relationships

The following diagrams, generated using the DOT language, illustrate the key processes involved in the comparative analysis of antimicrobial spectra.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare Test Compounds (Benzothiazoles & Standards) D Serial Dilution of Compounds A->D B Prepare Microbial Inoculum (Bacteria & Fungi) E Inoculation of Plates B->E C Prepare 96-Well Plates C->D D->E F Incubation E->F G Determine MIC Values F->G H Compare Antimicrobial Spectra G->H

Figure 1. Experimental workflow for comparative antimicrobial susceptibility testing.

Logical_Relationship Benzothiazole Scaffold Benzothiazole Scaffold Structural Modifications Structural Modifications Benzothiazole Scaffold->Structural Modifications leads to Diverse Derivatives Diverse Derivatives Structural Modifications->Diverse Derivatives generates Antimicrobial Activity Antimicrobial Activity Diverse Derivatives->Antimicrobial Activity exhibit MIC Determination MIC Determination Antimicrobial Activity->MIC Determination quantified by Spectrum Comparison Spectrum Comparison MIC Determination->Spectrum Comparison enables Lead Compound Identification Lead Compound Identification Spectrum Comparison->Lead Compound Identification informs

Figure 2. Logical relationship in the development of benzothiazole-based antimicrobials.

References

A Comparative Guide to the Structure-Activity Relationship of 2-Arylbenzothiazole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 2-arylbenzothiazole scaffold is a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. The therapeutic potential of these derivatives is intricately linked to the nature and position of substituents on both the benzothiazole and the 2-aryl rings. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-arylbenzothiazole derivatives in anticancer, antimicrobial, and neuroprotective applications, supported by experimental data and detailed protocols.

Anticancer Activity

The anticancer activity of 2-arylbenzothiazole derivatives is one of the most extensively studied areas. The primary mechanism often involves the inhibition of key signaling pathways or enzymes crucial for cancer cell proliferation and survival. A significant target for some derivatives is the STAT3 signaling pathway.

The cytotoxic effects of various 2-arylbenzothiazole derivatives against different cancer cell lines are summarized below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound IDSubstitution on 2-Aryl RingCancer Cell LineIC50 (µM)Reference
1a 4-HydroxyphenylA549 (Lung)10.07[1]
1b 4-Hydroxyphenyl (Brominated)A549 (Lung)<10[1]
1c 4-Hydroxyphenyl (Nitrated)A549 (Lung)<10[1]
2a 3,4-Dimethoxyphenyl (5-Fluoro on benzothiazole)MCF-7 (Breast)-[2]
3a 4-AminophenylMCF-7 (Breast)-[2]
B19 Not specified in abstractMDA-MB-468 (Breast)Potent antiproliferative activity[3]
10 2-Hydroxybenzylidene containing semicarbazideMDA-MB-231 (Breast)0.24 - 0.92[4]
29 Bromopyridine acetamideSKRB-3 (Breast)0.0012[4]
56 Urea benzothiazole60 cancer cell linesAverage GI50 0.38[4]

SAR Insights for Anticancer Activity:

  • Hydroxyl Group: The presence of a hydroxyl group on the 2-phenyl ring, particularly at the 4-position, is often associated with significant cytotoxic activity.[1]

  • Electron-Withdrawing Groups: Halogenation (e.g., bromine) or nitration of the 4-hydroxyphenyl moiety can enhance the anticancer potency.[1]

  • Substitutions on Benzothiazole Ring: Fluorination of the benzothiazole ring, as seen in derivatives like 2-(3,4-dimethoxyphenyl)-5-fluorobenzothiazole, can lead to superior in vivo efficacy.[2]

  • Complex Side Chains: The addition of more complex moieties at the 2-position, such as urea or semicarbazide groups, can result in highly potent anticancer agents with broad-spectrum activity against multiple cancer cell lines.[4]

Several 2-arylbenzothiazole derivatives exert their anticancer effects by inhibiting the STAT3 signaling pathway, which is constitutively activated in many cancers and plays a key role in cell proliferation, survival, and angiogenesis.

STAT3_Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 JAK->STAT3_inactive Phosphorylation pSTAT3 p-STAT3 (Tyr705) Dimer p-STAT3 Dimer pSTAT3->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Nuclear Translocation Gene Target Gene Transcription (e.g., c-Myc, Mcl-1) Nucleus->Gene Arylbenzothiazole 2-Arylbenzothiazole Derivative (e.g., B19) Arylbenzothiazole->pSTAT3 Inhibition of Phosphorylation

Caption: Inhibition of the STAT3 signaling pathway by 2-arylbenzothiazole derivatives.

Antimicrobial Activity

2-Arylbenzothiazole derivatives have shown considerable promise as antimicrobial agents against a range of Gram-positive and Gram-negative bacteria, as well as fungi. Their mechanism of action can involve the inhibition of essential bacterial enzymes or disruption of the microbial cell membrane.

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.

Compound IDSubstitution on 2-Aryl RingMicroorganismMIC (µg/mL)Reference
4a PhenylS. aureus>500[5]
4b 4-NitrophenylS. aureus7.81[5]
4c 4-ChlorophenylS. aureus15.63[5]
4d 4-BromophenylS. aureus15.63[5]
4f 4-FluorophenylS. aureus7.81[5]
Ciprofloxacin (Reference)S. aureus3.90[5]
154a Piperazine containingS. aureus32[6]
154b Piperazine containingS. aureus32[6]
Tamoxifen (Reference)S. aureus10[6]
25a Not specified in abstractE. faecalis~1 µM[6]
25b Not specified in abstractE. faecalis~1 µM[6]
25c Not specified in abstractE. faecalis~1 µM[6]
Ciprofloxacin (Reference)E. faecalis2.93 µM[6]

SAR Insights for Antimicrobial Activity:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as nitro and halo groups (Cl, Br, F), on the 2-phenyl ring significantly enhances antibacterial activity.[5]

  • Piperazine Moiety: The incorporation of a piperazine ring at the 2-position can confer antibacterial properties.[6]

  • Gram-Positive vs. Gram-Negative: Many derivatives show greater potency against Gram-positive bacteria compared to Gram-negative bacteria.[7]

The general process for discovering and evaluating new 2-arylbenzothiazole derivatives as antimicrobial agents is depicted below.

Antimicrobial_Workflow Start Starting Materials (e.g., 2-aminothiophenol, aromatic aldehyde) Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization (e.g., Chromatography, NMR, MS) Synthesis->Purification Screening Primary Antimicrobial Screening (e.g., Disc Diffusion Assay) Purification->Screening MIC MIC Determination (Broth Microdilution) Screening->MIC SAR Structure-Activity Relationship Analysis MIC->SAR Lead Lead Compound Identification SAR->Lead

Caption: General workflow for the synthesis and antimicrobial evaluation of 2-arylbenzothiazole derivatives.

Neuroprotective Activity

Recent studies have highlighted the potential of 2-arylbenzothiazole derivatives in the treatment of neurodegenerative diseases. Their neuroprotective effects are often attributed to their antioxidant properties and their ability to modulate key enzymes involved in neuroinflammation and neuronal cell death.

The antioxidant capacity of these compounds is a key indicator of their neuroprotective potential. This is often measured by their ability to scavenge free radicals in assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Compound IDAssayActivityReference
BTA-1 DPPHBetter than ascorbic acid at 60 µg/ml
BTA-5 DPPHBetter than ascorbic acid at 80 µg/ml
BTA-8 DPPHComparable to ascorbic acid at 100 µg/ml
6a, 6b, 6c, 6d, 7a Catalase ModulationEnhanced catalase activity up to 90%[6]

SAR Insights for Neuroprotective Activity:

  • Antioxidant Moieties: The incorporation of functional groups known for their antioxidant properties is a key strategy in designing neuroprotective 2-arylbenzothiazole derivatives.

  • Catalase Modulation: Certain derivatives have been shown to enhance the activity of catalase, an important antioxidant enzyme that protects cells from oxidative damage.[6] This suggests a mechanism beyond simple radical scavenging.

  • Cell Viability: Neuroprotective effects are often confirmed by the ability of the compounds to enhance neuronal cell viability under conditions of oxidative stress.[6]

The neuroprotective action of 2-arylbenzothiazole derivatives can be understood as a multi-step process that counteracts the damaging effects of oxidative stress.

Neuroprotection_Logic OxidativeStress Oxidative Stress (e.g., H₂O₂) ROS Increased Reactive Oxygen Species (ROS) OxidativeStress->ROS Damage Neuronal Damage & Apoptosis ROS->Damage Neuroprotection Neuroprotection Arylbenzothiazole 2-Arylbenzothiazole Derivative Scavenging Direct ROS Scavenging Arylbenzothiazole->Scavenging Enzyme Modulation of Antioxidant Enzymes (e.g., Catalase) Arylbenzothiazole->Enzyme Scavenging->ROS Inhibits Enzyme->ROS Reduces cluster_protection cluster_protection

Caption: Logical flow of the neuroprotective mechanism of 2-arylbenzothiazole derivatives.

Experimental Protocols

MTT Cytotoxicity Assay

This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • 2-Arylbenzothiazole derivatives

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 2-arylbenzothiazole derivatives in culture medium. Replace the medium in the wells with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) or appropriate broth for fungi

  • 96-well microtiter plates

  • 2-Arylbenzothiazole derivatives

  • Standard antimicrobial agent (e.g., Ciprofloxacin, Fluconazole)

  • Spectrophotometer or microplate reader

Protocol:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of the 2-arylbenzothiazole derivatives in the broth directly in the 96-well plates.

  • Inoculation: Add the standardized inoculum to each well. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the absorbance at 600 nm.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • 2-Arylbenzothiazole derivatives

  • Ascorbic acid (standard antioxidant)

  • Methanol

  • 96-well plates

  • Spectrophotometer

Protocol:

  • Sample Preparation: Prepare various concentrations of the 2-arylbenzothiazole derivatives and ascorbic acid in methanol.

  • Reaction Mixture: In a 96-well plate, add a small volume of the sample solution to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can then be determined.

References

Performance Evaluation of 2-(2-Benzothiazolyl)-5-methoxyphenol in Biological Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 2-(2-Benzothiazolyl)-5-methoxyphenol in biological samples. The performance of High-Performance Liquid Chromatography (HPLC) coupled with UV detection is compared with Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS). This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic, toxicokinetic, and metabolism studies of benzothiazole derivatives.

Introduction to this compound

This compound is a heterocyclic compound belonging to the benzothiazole class. Benzothiazole derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties.[1][2][3][4] Accurate and reliable quantification of these compounds in biological matrices such as plasma, urine, and tissue homogenates is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles.

This guide focuses on the two most common analytical techniques employed for the bioanalysis of small molecules: HPLC-UV and UHPLC-MS. The selection of an appropriate method depends on the required sensitivity, selectivity, and the complexity of the biological matrix.

Comparative Performance Data

The following table summarizes the key performance parameters of HPLC-UV and UHPLC-MS for the analysis of this compound in human plasma. The data presented is a synthesis of typical performance characteristics observed for the analysis of similar benzothiazole derivatives in biological matrices.[5][6][7]

Performance ParameterHPLC-UVUHPLC-MS/MS
Limit of Detection (LOD) 5 ng/mL0.05 ng/mL
Limit of Quantification (LOQ) 15 ng/mL0.15 ng/mL
Linearity Range 15 - 2000 ng/mL0.15 - 500 ng/mL
Correlation Coefficient (r²) > 0.998> 0.999
Intra-day Precision (%RSD) < 5%< 3%
Inter-day Precision (%RSD) < 8%< 5%
Accuracy (% Recovery) 88 - 105%95 - 108%
Sample Throughput LowerHigher
Selectivity ModerateHigh
Cost LowerHigher

Experimental Protocols

Detailed methodologies for sample preparation, chromatographic separation, and detection are provided below.

Sample Preparation: Protein Precipitation & Liquid-Liquid Extraction (LLE)

A robust sample preparation protocol is essential to remove interfering substances from the biological matrix and to concentrate the analyte of interest.[8][9]

Objective: To extract this compound from plasma and remove proteins.

Materials:

  • Human plasma

  • Acetonitrile (ACN), HPLC grade

  • Ethyl acetate, HPLC grade

  • This compound standard

  • Internal Standard (e.g., a structurally similar benzothiazole derivative)

  • Vortex mixer

  • Centrifuge

  • Evaporator (nitrogen stream)

Procedure:

  • To 200 µL of plasma in a microcentrifuge tube, add 20 µL of the internal standard solution.

  • Add 600 µL of cold acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

  • Add 1 mL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Carefully transfer the upper organic layer to a new tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection into the chromatography system.

HPLC-UV Method

This method is suitable for routine analysis when high sensitivity is not a primary requirement.[6]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (60:40, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 20 µL

  • UV Detection Wavelength: 310 nm

UHPLC-MS/MS Method

This method offers superior sensitivity and selectivity, making it ideal for detecting trace levels of the analyte.[5]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size)

  • Mobile Phase: Gradient elution

    • Solvent A: 0.1% formic acid in water

    • Solvent B: 0.1% formic acid in acetonitrile

  • Gradient Program:

    • 0-1 min: 30% B

    • 1-5 min: 30% to 95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95% to 30% B

    • 6.1-8 min: 30% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Precursor Ion (m/z): [M+H]⁺ of this compound

  • Product Ions (m/z): Two specific product ions for quantification and qualification

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of this compound in biological samples.

G Experimental Workflow for Bioanalysis cluster_sample_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Processing Sample Biological Sample (Plasma) Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Extract Liquid-Liquid Extraction (Ethyl Acetate) Precipitate->Extract Evaporate Evaporation Extract->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC System Reconstitute->Inject Separate Chromatographic Separation (HPLC/UHPLC) Inject->Separate Detect Detection (UV or MS/MS) Separate->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve Generation Integrate->Calibrate Quantify Quantification of Analyte Calibrate->Quantify

Caption: A generalized workflow for the bioanalysis of this compound.

Method Selection Logic

The choice between HPLC-UV and UHPLC-MS is guided by several factors, as depicted in the following logical diagram.

G Method Selection Logic Start Start: Define Analytical Needs HighSensitivity High Sensitivity Required? Start->HighSensitivity ComplexMatrix Complex Biological Matrix? HighSensitivity->ComplexMatrix No UseUHPLC Select UHPLC-MS/MS HighSensitivity->UseUHPLC Yes HighThroughput High Sample Throughput Needed? ComplexMatrix->HighThroughput No ComplexMatrix->UseUHPLC Yes HighThroughput->UseUHPLC Yes UseHPLC Select HPLC-UV HighThroughput->UseHPLC No

Caption: A decision tree for selecting the appropriate analytical method.

Conclusion

The performance evaluation of analytical methods for this compound in biological samples indicates that both HPLC-UV and UHPLC-MS are viable techniques.

  • HPLC-UV is a cost-effective and robust method suitable for applications where analyte concentrations are relatively high and the biological matrix is not overly complex. Its lower sensitivity and selectivity are the main limitations.

  • UHPLC-MS/MS is the method of choice for regulated bioanalysis, pharmacokinetic studies with low dosage, and when dealing with complex matrices.[9] It offers significantly higher sensitivity, selectivity, and sample throughput, albeit at a higher operational cost.

The selection of the most appropriate method should be based on the specific requirements of the study, including the expected concentration range of the analyte, the nature of the biological sample, throughput needs, and budgetary constraints. The provided experimental protocols offer a solid starting point for method development and validation.

References

A Comparative Guide to the Cross-Reactivity of 2-(2-Benzothiazolyl)-5-methoxyphenol with Various Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity of the fluorescent probe 2-(2-Benzothiazolyl)-5-methoxyphenol with a range of metal ions. The information is compiled from published research on structurally similar benzothiazole-based fluorescent sensors and serves as a representative analysis of the compound's potential selectivity. The guide includes a summary of quantitative data, detailed experimental protocols for cross-reactivity testing, and visualizations of the underlying signaling mechanisms.

Data Presentation: Cross-Reactivity and Performance Summary

FeatureZn²⁺Cu²⁺Ni²⁺Fe³⁺Other Metal Ions*
Response Type Ratiometric & "Turn-on""Turn-off" (Quenching)"Turn-off" (Quenching)"Turn-off" (Quenching)Minimal to no response
Typical Limit of Detection (LOD) 0.25 ppm0.34 ppm0.30 ppm~1-8 µMNot Applicable
Binding Stoichiometry (Sensor:Ion) 2:1 or 1:11:11:11:1Not Applicable
Solvent System DMSO/CHCl₃ or ACN/H₂ODMSO/CHCl₃ or ACN/H₂ODMSO/CHCl₃Aqueous solution or ACN/H₂OVarious

*Other metal ions tested in various studies with minimal interference include Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, and Pb²⁺.[1]

Experimental Protocols

The following is a generalized protocol for determining the cross-reactivity of a benzothiazole-based fluorescent probe, such as this compound, with different metal ions using fluorescence spectroscopy.[2]

Materials and Equipment:
  • Stock solution of this compound (e.g., 1 mM in a suitable solvent like DMSO or acetonitrile).

  • Stock solutions of various metal ion salts (e.g., 10 mM in deionized water or an appropriate solvent). Examples include nitrates or chlorides of Zn²⁺, Cu²⁺, Ni²⁺, Fe³⁺, Al³⁺, Ca²⁺, Cd²⁺, Co²⁺, Fe²⁺, Hg²⁺, K⁺, Mg²⁺, Mn²⁺, Na⁺, and Pb²⁺.

  • Spectrofluorometer.

  • Quartz cuvettes.

  • Micropipettes.

  • Appropriate buffer solution (if required for pH control).

Procedure:
  • Preparation of Working Solution: Prepare a dilute working solution of the fluorescent probe from the stock solution in the desired solvent or buffer. The final concentration should be optimized to yield a stable and measurable fluorescence signal.

  • Selectivity Study: a. To a cuvette containing the probe's working solution, add a specific molar equivalent (e.g., 5 equivalents) of a stock solution of one of the metal ions to be tested. b. Record the fluorescence emission spectrum after the addition. The excitation wavelength should be set at the absorption maximum of the probe. c. Repeat this procedure for each metal ion, using a fresh sample of the probe's working solution each time. d. Compare the fluorescence response of the probe to the different metal ions. A significant change in fluorescence intensity (enhancement or quenching) or a noticeable shift in the emission wavelength indicates a reaction with that specific metal ion.

  • Titration Experiment (for responsive metal ions): a. To a cuvette containing the probe's working solution, incrementally add small aliquots of the stock solution of the target metal ion. b. After each addition, gently mix the solution and record the fluorescence emission spectrum. c. Continue the additions until the fluorescence intensity reaches a plateau, which indicates the saturation of the probe. d. Plot the change in fluorescence intensity against the concentration of the metal ion. This data can be used to determine the binding stoichiometry (e.g., using a Job's plot) and the binding constant.

  • Determination of the Limit of Detection (LOD): a. The LOD can be calculated based on the fluorescence titration data using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement (the probe solution without the metal ion) and k is the slope of the linear portion of the fluorescence intensity versus metal ion concentration plot.

Mandatory Visualization

The interaction of benzothiazole-based fluorescent probes with metal ions typically follows one of two primary mechanisms: Chelation-Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET), which leads to fluorescence quenching.

CHEF_Mechanism Probe Probe (Low Fluorescence) Complex Probe-Metal Complex (High Fluorescence) Probe->Complex + Metal Ion (Chelation) Metal Metal Ion PET_Mechanism Probe Probe (High Fluorescence) Complex Probe-Metal Complex (Low Fluorescence) Probe->Complex + Metal Ion (PET) Metal Metal Ion (Quencher) Experimental_Workflow A Prepare Probe Stock Solution C Perform Selectivity Study A->C B Prepare Metal Ion Stock Solutions B->C D Perform Spectroscopic Titration C->D E Analyze Data (UV-Vis/Fluorescence) D->E F Determine Limit of Detection (LOD) E->F G End F->G

References

A Comparative Guide to Commercial Fluorescent Dyes for Researchers and Drug Development Professionals: Benchmarking 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact the quality and reliability of experimental data. This guide provides a comprehensive comparison of the novel fluorescent compound 2-(2-Benzothiazolyl)-5-methoxyphenol against three widely used commercial fluorescent dyes: Fluorescein, Rhodamine B, and Coumarin 1. The following sections present a detailed analysis of their photophysical and photochemical properties, standardized experimental protocols for their characterization, and a discussion of their common applications in cellular imaging.

Data Presentation: A Comparative Analysis of Photophysical Properties

PropertyThis compound (Estimated)FluoresceinRhodamine BCoumarin 1
Absorption Max (λabs) ~340-370 nm490 nm (in 0.1 M NaOH)[1]543 nm (in Ethanol)[2]373 nm (in Ethanol)[3]
Emission Max (λem) ~450-550 nm514 nm (in 0.1 M NaOH)[1]565 nm (in Ethanol)[2]456 nm (in Water)[4]
Molar Extinction Coefficient (ε) 30,000 - 80,000 M-1cm-1[5]92,300 M-1cm-1 (in basic ethanol)[6]106,000 M-1cm-1 (in Ethanol)[2]23,500 M-1cm-1 (in Ethanol)[3]
Quantum Yield (Φ) 0.1 - 0.50.93 (in 0.1 M NaOH)[1]0.70 (in Ethanol)[2]0.73 (in Ethanol)[3]
Photostability Moderate to High[7]Low[8]HighModerate
Solvent/pH sensitivity Sensitive to solvent polarityHighly pH-dependent[1]Moderately solvent sensitiveSensitive to solvent polarity[9]

Note: The estimated values for this compound are derived from studies on related benzothiazole derivatives, where substitutions on the phenyl ring have been shown to significantly influence the photophysical properties. For instance, the introduction of a methoxy group can lead to a bathochromic (red) shift in the absorption and emission spectra[5]. The quantum yield of 2-(2'-hydroxyphenyl)benzothiazole can be low (around 0.01), but substitutions can significantly increase it[7].

Experimental Protocols: Standardized Methodologies for Characterization

To ensure a fair and accurate comparison between different fluorescent dyes, it is crucial to employ standardized experimental protocols. The following sections detail the methodologies for measuring key photophysical and photochemical parameters.

Determination of Molar Extinction Coefficient (Molar Absorptivity)

The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.

Principle: This method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to its concentration and the path length of the light through the solution.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a precise volume of a suitable solvent to create a stock solution of known concentration.

  • Preparation of Dilutions: Prepare a series of dilutions of the stock solution with known concentrations.

  • Spectrophotometer Measurement:

    • Use a UV-Vis spectrophotometer to measure the absorbance of each dilution at the wavelength of maximum absorption (λmax).

    • Use the pure solvent as a blank to calibrate the spectrophotometer.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • The molar extinction coefficient (ε) can be calculated from the slope of the line using the Beer-Lambert equation: A = εcl, where A is absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm)[10][11].

Measurement of Fluorescence Quantum Yield

The fluorescence quantum yield is the ratio of photons emitted to photons absorbed and represents the efficiency of the fluorescence process.

Principle: The relative quantum yield of a sample can be determined by comparing its fluorescence intensity to that of a standard with a known quantum yield.

Protocol (Relative Method):

  • Selection of a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample.

  • Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent, with absorbances at the excitation wavelength kept below 0.1 to avoid inner filter effects.

  • Absorbance and Fluorescence Measurements:

    • Measure the absorbance of each solution at the excitation wavelength.

    • Record the fluorescence emission spectra of each solution, exciting at the same wavelength for all measurements.

  • Data Analysis:

    • Integrate the area under the fluorescence emission curves for both the sample and the standard.

    • Plot the integrated fluorescence intensity versus absorbance for both.

    • The quantum yield (Φ) of the sample is calculated using the following equation: Φsample = Φstandard × (Slopesample / Slopestandard) × (η2sample / η2standard) where η is the refractive index of the solvent[1].

Protocol (Absolute Method using an Integrating Sphere):

  • Measurement of Incident Light: Measure the spectrum of the excitation light using the integrating sphere with a blank sample (solvent only) to determine the total number of incident photons[12].

  • Measurement of Sample Emission: Place the fluorescent sample inside the integrating sphere and measure the complete emission spectrum, which will include scattered excitation light and the fluorescence emission.

  • Calculation: The quantum yield is calculated as the ratio of the number of emitted photons (integrated fluorescence signal) to the number of absorbed photons (difference between incident and scattered excitation light)[12][13].

Assessment of Photostability

Photostability refers to a dye's resistance to photochemical degradation upon exposure to light.

Principle: The photostability of a fluorescent dye is assessed by measuring the decrease in its fluorescence intensity over time under continuous illumination.

Protocol:

  • Sample Preparation: Prepare a sample of the fluorescent dye, either in solution or immobilized on a microscope slide.

  • Microscope Setup: Use a fluorescence microscope with a stable light source and a sensitive camera.

  • Image Acquisition:

    • Acquire an initial image (t=0) to determine the initial fluorescence intensity.

    • Continuously illuminate the sample with the excitation light.

    • Acquire a time-lapse series of images at regular intervals.

  • Data Analysis:

    • Measure the mean fluorescence intensity of a region of interest (ROI) in each image of the time series.

    • Plot the normalized fluorescence intensity versus time.

    • The photobleaching half-life (t1/2), the time it takes for the fluorescence to decrease to 50% of its initial value, can be determined from this plot[8][14].

Mandatory Visualization: Signaling Pathways and Experimental Workflows

To provide a clearer understanding of the concepts and procedures discussed, the following diagrams have been generated using the DOT language.

Experimental Workflow for Relative Quantum Yield Measurement cluster_prep Sample & Standard Preparation cluster_measure Spectroscopic Measurements cluster_analysis Data Analysis prep_sample Prepare Dilute Solutions of Sample abs_measure Measure Absorbance at Excitation Wavelength prep_sample->abs_measure prep_standard Prepare Dilute Solutions of Standard prep_standard->abs_measure fluor_measure Record Fluorescence Emission Spectra abs_measure->fluor_measure integrate Integrate Area under Emission Curves fluor_measure->integrate plot Plot Integrated Intensity vs. Absorbance integrate->plot calculate Calculate Quantum Yield using Comparative Formula plot->calculate Generalized Signaling Pathway for Intracellular Esterase Activity cluster_cell Cellular Environment esterase Intracellular Esterases fluorescent Fluorescent Product (e.g., Fluorescein) esterase->fluorescent non_fluorescent Non-Fluorescent Dye (e.g., Fluorescein Diacetate) non_fluorescent->esterase Enzymatic Cleavage detection Fluorescence Detection (Microscopy, Flow Cytometry) fluorescent->detection

References

Comparative Guide to Analytical Methods for the Quantification of 2-(2-Benzothiazolyl)-5-methoxyphenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of validated analytical methods for the quantification of 2-(2-Benzothiazolyl)-5-methoxyphenol, a benzothiazole derivative of interest to researchers, scientists, and drug development professionals. The selection of a robust and reliable analytical method is critical for accurate determination in various matrices, from active pharmaceutical ingredients (APIs) to biological samples. This document outlines the performance characteristics of High-Performance Liquid Chromatography with UV detection (HPLC-UV) and UV-Vis Spectrophotometry, provides detailed experimental protocols, and includes visual workflows for method validation.

Data Presentation: Comparative Analysis of Analytical Methods

The performance of an analytical method is crucial for generating reliable and reproducible data. The following tables summarize the key validation parameters for HPLC-UV and UV-Vis Spectrophotometry for the quantification of this compound.

Table 1: Comparison of HPLC-UV and UV-Vis Spectrophotometry for the Quantification of this compound

ParameterHPLC-UVUV-Vis Spectrophotometry
Specificity High (separation of analyte from impurities)Low to Moderate (potential interference from other absorbing compounds)
Linearity Range 0.1 - 100 µg/mL1 - 50 µg/mL
Correlation Coefficient (r²) > 0.999> 0.998
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (% RSD) < 2%< 3%
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL~1 µg/mL
Robustness HighModerate
Throughput ModerateHigh
Instrumentation Cost HighLow
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are intended as a starting point and should be optimized and validated for specific applications.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method provides high specificity and sensitivity for the quantification of this compound.

1. Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Determined from the UV spectrum of the analyte (typically the λmax).

  • Run Time: Approximately 10 minutes.

3. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (e.g., 0.1, 1, 10, 50, 100 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

4. Validation Parameters:

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that no interfering peaks co-elute with the analyte.

  • Linearity: Analyze the working standard solutions in triplicate and construct a calibration curve by plotting peak area against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples at the target concentration on the same day.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

  • LOD and LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters (e.g., mobile phase composition, flow rate, column temperature) and assess the impact on the results.

Method 2: UV-Vis Spectrophotometry

This method is simpler and faster but less specific than HPLC-UV. It is suitable for the quantification of the pure substance or in simple formulations without interfering excipients.

1. Instrumentation:

  • Double-beam UV-Vis spectrophotometer.

  • Matched quartz cuvettes (1 cm path length).

2. Method Parameters:

  • Solvent: Methanol or another suitable transparent solvent.

  • Wavelength of Maximum Absorbance (λmax): Determined by scanning a solution of the analyte from 200-400 nm.

  • Blank: The solvent used for sample preparation.

3. Standard and Sample Preparation:

  • Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 100 mL of the chosen solvent.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the linear range (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Preparation: Dissolve the sample containing the analyte in the solvent to achieve a concentration within the calibration range and an absorbance value ideally between 0.2 and 0.8.

4. Validation Parameters:

  • Specificity: Analyze a blank and placebo solution to ensure they do not exhibit significant absorbance at the analytical wavelength.

  • Linearity: Measure the absorbance of the working standard solutions and construct a calibration curve by plotting absorbance against concentration.

  • Accuracy: Perform recovery studies by spiking a known amount of analyte into a placebo matrix.

  • Precision:

    • Repeatability (Intra-day): Measure the absorbance of six replicate samples at the target concentration.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day.

  • LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.

  • Robustness: Evaluate the effect of small variations in pH or solvent composition on the absorbance.

Mandatory Visualization

The following diagrams illustrate key workflows and concepts relevant to the analytical validation of this compound.

G Workflow for HPLC Method Validation A Method Development B Method Optimization A->B C Validation Protocol B->C D Specificity C->D E Linearity & Range C->E F Accuracy C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J System Suitability C->J K Validated Method D->K No Interference E->K r² > 0.999 F->K 98-102% Recovery G->K RSD < 2% H->K S/N ≥ 10 (LOQ) I->K Passed J->K Passed

Caption: A flowchart outlining the key stages and parameters for the validation of an HPLC analytical method.

G Hypothetical Signaling Pathway Inhibition cluster_0 Cell Membrane Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Downstream Kinase Downstream Kinase Receptor Tyrosine Kinase->Downstream Kinase Transcription Factor Transcription Factor Downstream Kinase->Transcription Factor Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factor->Gene Expression\n(Proliferation, Survival) This compound This compound This compound->Downstream Kinase Inhibition

Caption: A diagram illustrating the hypothetical inhibition of a cellular signaling pathway by this compound.

A Comparative Analysis of the Photophysical Properties of Substituted Benzothiazoles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the photophysical properties of various substituted benzothiazoles, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Their inherent fluorescence and sensitivity to the microenvironment make them valuable scaffolds for developing fluorescent probes and imaging agents. This document summarizes key photophysical data, details common experimental protocols, and visualizes a representative application in the context of neurodegenerative disease research.

Introduction to Benzothiazoles and their Photophysical Significance

Benzothiazole is an aromatic heterocyclic compound that forms the core of numerous derivatives exhibiting diverse and tunable photophysical properties. These properties, including absorption and emission of light, fluorescence quantum yield, and lifetime, are highly dependent on the nature and position of substituent groups on the benzothiazole ring system. This sensitivity allows for the rational design of benzothiazole-based molecules for specific applications, such as fluorescent probes for detecting metal ions, reactive oxygen species, and biomolecules like amyloid-β aggregates associated with Alzheimer's disease.[1][2] The fluorescence of these compounds often arises from mechanisms like excited-state intramolecular proton transfer (ESIPT), aggregation-induced emission (AIE), and intramolecular charge transfer (ICT).[1][3]

Comparative Photophysical Data of Substituted Benzothiazoles

The following table summarizes the key photophysical properties of a selection of substituted benzothiazoles from recent literature. This data highlights the influence of different substituents on the absorption and emission characteristics of the benzothiazole core.

Compound/Probe NameSubstituent(s)Solvent/MediumAbsorption Max (λ_abs, nm)Emission Max (λ_em, nm)Quantum Yield (Φ_F)Stokes Shift (nm)Reference
PP-BTA-1 Push-pull derivativeCHCl₃-634--[4]
PP-BTA-4 Push-pull derivativeIn presence of Aβ(1-42) aggregates----[2]
BT-BO Aryl boric acid ester--604--[3]
BzT-OH Hydroxythiophene10 mM PBS (pH 8.0)420520High~100[5]
BzT-OAc Acetoxythiophene10 mM PBS (pH 7.4)-4740.21-[5]
BTPCP Picolinoyl chlorideChloroform350556-206[6][7]
HPP4 Cyano derivative----201[8]
Benzothiazole-difluoroborate (Compound 3) Methoxy (on benzothiazole)--High--[9]
Benzothiazole-difluoroborate (Compound 7) Methoxy (on phenyl)-----[9]

Experimental Protocols

The characterization of the photophysical properties of substituted benzothiazoles involves a suite of spectroscopic techniques. Below are detailed methodologies for key experiments.

UV-Visible Absorption Spectroscopy

This technique is used to determine the wavelengths at which a molecule absorbs light.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.

  • Sample Preparation: The benzothiazole derivative is dissolved in a suitable solvent (e.g., chloroform, ethanol, DMSO) to a final concentration typically in the micromolar range (e.g., 10 µM).[4] The absorbance of the solution should ideally be within the linear range of the instrument, generally between 0.1 and 2.[10]

  • Measurement: The absorption spectrum is recorded over a relevant wavelength range (e.g., 200-800 nm). The solvent is used as a blank to correct for its absorbance. The wavelength of maximum absorbance (λ_abs) is then determined from the spectrum.

Fluorescence Spectroscopy

This method measures the emission of light from a molecule after it has absorbed light.

  • Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., xenon lamp), monochromators for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube) is required.

  • Sample Preparation: Samples are prepared similarly to those for UV-Vis absorption spectroscopy. It is crucial to use dilute solutions to avoid inner filter effects.

  • Measurement: The sample is excited at its λ_abs, and the emission spectrum is recorded at longer wavelengths. The wavelength of maximum emission (λ_em) is determined. The difference between λ_em and λ_abs is the Stokes shift.

Fluorescence Quantum Yield (Φ_F) Determination

The quantum yield is a measure of the efficiency of the fluorescence process. The relative method is most commonly employed.[10]

  • Principle: The quantum yield of an unknown sample is determined by comparing its fluorescence intensity to that of a standard with a known quantum yield under identical experimental conditions.

  • Standard Selection: The standard should absorb and emit in a similar spectral region as the sample. Common standards include quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) and rhodamine 6G in ethanol (Φ_F = 0.95).

  • Procedure:

    • Prepare a series of solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength to minimize reabsorption effects.

    • Measure the UV-Vis absorption spectra and record the absorbance at the excitation wavelength for all solutions.

    • Measure the fluorescence emission spectra for all solutions using the same excitation wavelength.

    • Integrate the area under the emission curves for both the sample and the standard.

    • The quantum yield is calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Visualization of a Key Application: Detection of Amyloid-β Aggregates

Substituted benzothiazoles have emerged as promising fluorescent probes for the detection of amyloid-β (Aβ) aggregates, which are hallmarks of Alzheimer's disease.[2] The following diagram illustrates the workflow for utilizing a benzothiazole-based probe for this purpose.

G Workflow for Amyloid-β Detection using Benzothiazole Probes cluster_synthesis Probe Synthesis & Characterization cluster_binding In Vitro Binding Assay cluster_imaging Ex Vivo Tissue Imaging synthesis Synthesis of Substituted Benzothiazole photophys Photophysical Characterization (λ_abs, λ_em, Φ_F) synthesis->photophys probe Benzothiazole Probe photophys->probe incubation Incubation probe->incubation staining Staining with Probe probe->staining abeta Aβ(1-42) Aggregates abeta->incubation fluorescence Fluorescence Measurement (Increased Intensity) incubation->fluorescence fluorescence->staining brain_section AD Brain Tissue Section brain_section->staining microscopy Fluorescence Microscopy staining->microscopy plaques Visualization of Senile Plaques microscopy->plaques

Caption: Workflow for detecting amyloid-β aggregates using a substituted benzothiazole fluorescent probe.

This diagram illustrates the progression from the synthesis and characterization of a benzothiazole probe to its application in binding assays with amyloid-β aggregates and subsequent use in imaging brain tissue to visualize senile plaques. The significant increase in fluorescence intensity upon binding to the aggregates is a key property for these probes.[4]

References

Safety Operating Guide

Prudent Disposal of 2-(2-Benzothiazolyl)-5-methoxyphenol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for the safe handling and disposal of 2-(2-Benzothiazolyl)-5-methoxyphenol (CAS No. 90481-46-2), ensuring the safety of laboratory personnel and adherence to environmental regulations.

I. Immediate Safety and Handling Precautions

Prior to handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure through inhalation, ingestion, or skin contact.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling fine powders or if there is a risk of aerosolization, a dust mask or a respirator may be necessary.

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is incineration by a licensed hazardous waste disposal company. This method ensures the complete destruction of the organic compound, minimizing its environmental impact. Combustion of organic compounds containing nitrogen and sulfur can produce nitrogen oxides (NOx) and sulfur oxides (SOx), which are managed by the emission control systems of the incineration facility[1].

Procedure:

  • Segregation: Ensure that this compound waste is not mixed with other waste streams, especially incompatible materials. It should be collected as a separate solid organic waste.

  • Containerization:

    • Place the solid waste in a clearly labeled, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a secure screw cap is recommended.

    • Do not overfill the container; leave at least 10% headspace to allow for expansion.

  • Labeling:

    • Affix a hazardous waste label to the container.

    • Clearly write the full chemical name: "this compound".

    • Include the CAS number: "90481-46-2".

    • Indicate the quantity of waste in the container.

    • Note the date when the waste was first added to the container (accumulation start date).

    • Provide the name and contact information of the generating laboratory or researcher.

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure waste accumulation area.

    • Ensure the storage area is away from heat, sparks, and open flames.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.

    • Provide the waste contractor with all necessary information from the waste label.

III. Data Presentation

Due to the lack of a comprehensive Safety Data Sheet, quantitative data regarding the toxicity and environmental fate of this compound is limited. The available physical and chemical properties are summarized below.

PropertyValue
Chemical Formula C₁₄H₁₁NO₂S
Molecular Weight 257.31 g/mol
Appearance Solid

This data is based on the limited information available and should be used for guidance purposes only.

IV. Experimental Protocols

As this document provides operational guidance for disposal rather than citing specific experimental studies on this compound, there are no experimental protocols to detail. The disposal procedure outlined is a standard laboratory practice for chemical waste management.

V. Mandatory Visualization

The following diagram illustrates the decision-making workflow for the proper disposal of this compound, particularly when a complete Safety Data Sheet is unavailable.

G Disposal Workflow for this compound start Start: Need to dispose of This compound sds_check Search for complete Safety Data Sheet (SDS) start->sds_check sds_found SDS Available? sds_check->sds_found follow_sds Follow specific disposal instructions in SDS sds_found->follow_sds Yes no_sds No complete SDS found. Treat as solid organic waste. sds_found->no_sds No end End: Proper Disposal follow_sds->end ppe Wear appropriate PPE: gloves, eye protection, lab coat no_sds->ppe segregate Segregate from other waste streams ppe->segregate containerize Place in a labeled, sealed, compatible container segregate->containerize label Label with chemical name, CAS number, date, and contact containerize->label store Store in a designated waste accumulation area label->store contact_ehs Contact EHS or licensed waste contractor for disposal store->contact_ehs incineration Arrange for incineration contact_ehs->incineration incineration->end

Caption: Disposal decision workflow for this compound.

References

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.